Product packaging for Oxazine-170(Cat. No.:)

Oxazine-170

Cat. No.: B1263324
M. Wt: 445.9 g/mol
InChI Key: RFVPBBHUVRZMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazine-170 is an organic perchlorate salt and an organic heterotetracyclic compound. It contains an this compound(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN3O5 B1263324 Oxazine-170

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24ClN3O5

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium;perchlorate

InChI

InChI=1S/C22H23N3O.ClHO4/c1-5-23-17-12-21-22(16-10-8-7-9-15(16)17)24-18-11-14(3)19(25(4)6-2)13-20(18)26-21;2-1(3,4)5/h7-13H,5-6H2,1-4H3;(H,2,3,4,5)

InChI Key

RFVPBBHUVRZMAT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[N+](C)CC)C=C4O2)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Oxazine-170: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170, also known as Oxazine (B8389632) 720, is a cationic fluorescent dye belonging to the phenoxazine (B87303) class. It is a valuable tool in various scientific disciplines due to its strong absorption in the red region of the visible spectrum and its intense fluorescence emission in the deep-red to near-infrared (NIR) region. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility in research and development.

Chemical Structure and Identification

The chemical structure of the this compound cation is characterized by a benzo[a]phenoxazinium core with ethylamino substituents. It is typically available as a perchlorate (B79767) salt.

Diagram of the Chemical Structure of this compound Cation

Caption: 2D structure of the this compound cation.

Table 1: Chemical Identifiers for this compound Perchlorate

IdentifierValueReference(s)
CAS Number 62669-60-7[1][2]
Molecular Formula C₂₁H₂₂ClN₃O₅[2]
Molecular Weight 431.87 g/mol [1][2]
IUPAC Name (cation) ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium[3]
Synonyms Oxazine 720, Oxazine 170 perchlorate[4]
SMILES CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O[1]
InChI Key YCGJPLISNURWCC-YFZNFVDXSA-N[2]

Physicochemical and Spectroscopic Properties

This compound exhibits favorable photophysical properties that make it a robust fluorescent probe. A summary of its key properties is presented in the tables below.

Table 2: Physicochemical Properties of this compound Perchlorate

PropertyValueReference(s)
Physical Form Powder[2]
Melting Point 260 °C (decomposes)[2]
Solubility Soluble in methanol, ethanol, and chloroform.[2][4][5]

Table 3: Spectroscopic Properties of this compound

PropertyValueConditionsReference(s)
Absorption Maximum (λmax) 613 nmMethanol[4]
624 nm[2]
Molar Extinction Coefficient (ε) 83,000 M⁻¹cm⁻¹at 613 nm in Methanol[4]
Emission Maximum (λem) ~645 nm[6]
Fluorescence Quantum Yield (Φ) 0.63Methanol[4]
~0.5Ethanol
Excitation Spectrum Range 300 - 550 nm[6]

Synthesis

  • Nitrosation: A 3-aminophenol (B1664112) derivative is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding nitroso-aminophenol.

  • Condensation: The nitroso-aminophenol is then condensed with an N-substituted naphthylamine in the presence of an acid catalyst. This reaction forms the tetracyclic benzo[a]phenoxazinium core.

  • Purification: The resulting dye is then purified, often by precipitation as a salt (e.g., perchlorate) and subsequent recrystallization.

Experimental Protocols and Applications

This compound is a versatile dye with applications in materials science and as a fluorescent probe in biological and chemical sensing.

Use as a Laser Dye

Due to its high fluorescence quantum yield and photostability, this compound is widely used as a gain medium in dye lasers, particularly for generating laser emission in the red to near-infrared region of the spectrum.

Fluorescence Microscopy and Cellular Imaging

Although specific, detailed protocols for staining live cells with this compound are not extensively documented in publicly available literature, its spectral properties make it a candidate for fluorescence microscopy applications. Related oxazine dyes have been used to stain various cellular organelles. A general protocol for staining live cells with a fluorescent dye like this compound would typically involve the following steps. Note: This is a generalized protocol and requires optimization for specific cell types and experimental conditions.

Experimental Protocol: General Live-Cell Staining

  • Prepare Staining Solution: Prepare a stock solution of this compound perchlorate in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or a buffered salt solution to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).

  • Staining: Remove the culture medium and wash the cells with a pre-warmed buffer. Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells multiple times with the pre-warmed buffer to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters for this compound (e.g., excitation around 620 nm and emission collection above 640 nm).

Biosensing Applications

This compound has been incorporated into biosensors for the detection of various analytes. For instance, it has been used in the development of fluorescent biosensors for ammonia (B1221849) and urea (B33335).[7] The sensing mechanism often relies on a change in the fluorescence properties of this compound upon interaction with the analyte or a product of an enzymatic reaction involving the analyte.

Workflow for a Urea Biosensor Using this compound

G cluster_membrane Biosensor Membrane Urease Immobilized Urease Ammonia Ammonia (NH₃) Urease->Ammonia Produces Ox170 This compound in Ethyl Cellulose Matrix Fluorescence_Change Ratiometric Fluorescence Change Ox170->Fluorescence_Change Causes Urea Urea (Analyte) Urea->Urease Hydrolysis Ammonia->Ox170 Interacts with Detection Detection of Urea Concentration Fluorescence_Change->Detection Correlates to

Caption: Workflow of a ratiometric fluorescent urea biosensor.

Use in Probing Biological Signaling Pathways

While this compound itself has not been extensively reported as a direct probe for specific signaling pathways, closely related oxazine dyes have been utilized in the development of sensors for reactive oxygen and nitrogen species (ROS/RNS), which are critical signaling molecules in many biological processes. For example, an oxazine-conjugated nanoparticle has been developed as a fluorogenic sensor for hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), which are generated during inflammation.

Signaling Pathway Context: ROS/RNS Detection

G cluster_cellular Cellular Response (e.g., Neutrophil) Inflammation Inflammatory Stimulus (e.g., Ischemia) MPO Myeloperoxidase (MPO) Activation Inflammation->MPO ROS_RNS Generation of ROS/RNS (HOCl, ONOO⁻) MPO->ROS_RNS Oxazine_Sensor Quenched Oxazine-based Sensor ROS_RNS->Oxazine_Sensor Activates Fluorescence Fluorescence Signal ('Turn-On') Oxazine_Sensor->Fluorescence Results in Imaging In Vivo Imaging of Inflammation Fluorescence->Imaging Enables

Caption: Detection of inflammatory signaling via an oxazine-based ROS/RNS sensor.

Safety and Handling

This compound perchlorate should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or use a fume hood.

Conclusion

This compound is a valuable fluorescent dye with strong absorption and emission in the red and near-infrared regions of the spectrum. Its robust photophysical properties have led to its use as a laser dye and in the development of fluorescent biosensors. While its application in direct imaging of specific subcellular structures or signaling pathways is not as well-documented as some other fluorophores, its spectral characteristics suggest potential for such applications with further research and protocol development. Researchers and scientists can leverage the information in this guide to explore the potential of this compound in their respective fields.

References

In-Depth Technical Guide to Oxazine 170 (CAS Number: 62669-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazine (B8389632) 170, identified by CAS number 62669-60-7, is a versatile cationic fluorescent dye belonging to the oxazine class of compounds. It is most commonly available as Oxazine 170 perchlorate (B79767). This dye is characterized by its strong absorption in the orange-red region of the visible spectrum and a distinct emission in the deep-red to near-infrared region. Its pronounced sensitivity to environmental polarity and pH has led to its application in various scientific domains, including as a laser dye, a fluorescent probe for biosensing, and for staining mitochondria in living cells. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and detailed protocols for its key applications.

Physicochemical and Spectral Properties

The properties of Oxazine 170 are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physicochemical Properties of Oxazine 170 Perchlorate
PropertyValueReference
CAS Number 62669-60-7[]
Molecular Formula C₂₁H₂₂ClN₃O₅[]
Molecular Weight 431.87 g/mol []
Appearance Green powder/granules-
Melting Point 260 °C (decomposes)-
Solubility Soluble in methanol (B129727), ethanol, chloroform, DMSO[2]
Table 2: Spectral Properties of Oxazine 170
ParameterValueSolvent/ConditionsReference
Absorption Maximum (λmax) ~621-624 nmEthanol/Methanol[3]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹Methanol (at 613.3 nm)[4]
Emission Maximum (λem) ~641-648 nmMethanol/Ethanol[3][5]
Fluorescence Quantum Yield (Φ) ~0.5 - 0.63Ethanol/Methanol[4]
Excitation Peak (for microscopy) 611 nm-[5]
Recommended Laser Excitation 628 nm-[5]
Recommended Emission Filter 670/30 nm bandpass-[5]

Key Applications and Experimental Protocols

Oxazine 170's utility stems from its fluorescent properties and its responsiveness to its chemical environment. Below are detailed protocols for some of its primary applications.

Ratiometric Fluorescent Sensing of Ammonia (B1221849) and Urea (B33335)

Oxazine 170's fluorescence is sensitive to pH and the presence of ammonia. In its cationic form, it is highly fluorescent. Deprotonation upon interaction with ammonia leads to a shift in its emission spectrum, allowing for ratiometric sensing.[][2] This principle is the basis for biosensors for ammonia and, by extension, urea (which is enzymatically hydrolyzed to ammonia).[]

Reaction Mechanism for Ammonia Sensing

The sensing mechanism involves the deprotonation of the Oxazine 170 cation by ammonia, leading to a change in its electronic structure and, consequently, its fluorescence emission spectrum.

Ammonia_Sensing_Mechanism cluster_0 Aqueous Environment cluster_1 Urea Hydrolysis (Enzymatic Step) Oxazine170_H Oxazine 170 (Cationic Form) (λem ≈ 630 nm) Oxazine170_N Oxazine 170 (Neutral Form) (λem ≈ 565 nm) Oxazine170_H->Oxazine170_N Deprotonation Oxazine170_N->Oxazine170_H Protonation NH3 Ammonia (NH₃) NH4 Ammonium (NH₄⁺) NH3->NH4 Protonation NH4->NH3 Deprotonation Urea Urea Urease Urease Urea->Urease Substrate Urease->NH3 Product

Figure 1: Reaction mechanism for urea and ammonia sensing.

Experimental Protocol: Fabrication of an Optical Fiber Ammonia Sensor

This protocol is adapted from the methodology described for fabricating a clad-modified plastic optical fiber (POF) sensor.[6][7][8]

  • Fiber Preparation:

    • Take a segment of plastic optical fiber.

    • Chemically etch a section of the cladding to expose the core. A mixture of tetrahydrofuran (B95107) (THF) and methyl isobutyl ketone (MIBK) can be used for this purpose.

  • Sensing Layer Deposition:

    • Prepare a solution of Oxazine 170 perchlorate.

    • Deposit a thin layer of the Oxazine 170 solution onto the exposed fiber core, for example, by dip-coating.

    • Allow the solvent to evaporate, leaving a uniform sensing layer.

  • Moisture Entrapment:

    • Dip the coated fiber in deionized water for approximately 1 minute.

    • Air dry for 1 minute to remove excess water, which is necessary for the deprotonation/protonation reaction.[6]

  • Protective Layer Application:

    • Apply a protective layer of polydimethylsiloxane (B3030410) (PDMS) over the Oxazine 170 layer. This can also be done by dip-coating. The PDMS layer protects the sensing layer while being permeable to ammonia.[]

  • Sensor Calibration and Measurement:

    • Connect the fabricated sensor to a light source (e.g., a tungsten-halogen lamp) and a spectrometer.

    • Immerse the sensing tip in solutions of known ammonia concentrations.

    • Record the fluorescence emission spectra and calculate the ratio of intensities at two wavelengths (e.g., 565 nm and 630 nm) to determine the ammonia concentration.[]

Mitochondrial Staining in Live Cells

Oxazine 170 is a cationic and lipophilic dye, properties that allow it to passively cross the plasma membrane of live cells and accumulate in mitochondria, which have a negative membrane potential. This makes it a suitable probe for visualizing mitochondrial morphology and assessing cell viability.[5][9]

Experimental Workflow: Live-Cell Mitochondrial Staining

The following diagram outlines the general workflow for staining mitochondria in live, adherent cells with a fluorescent dye like Oxazine 170.

Mitochondrial_Staining_Workflow Start Start: Adherent cells in culture Prepare_Dye Prepare Staining Solution (Oxazine 170 in culture medium) Start->Prepare_Dye Remove_Medium Remove culture medium from cells Start->Remove_Medium Add_Stain Add staining solution to cells Prepare_Dye->Add_Stain Remove_Medium->Add_Stain Incubate Incubate at 37°C (e.g., 30 minutes) Add_Stain->Incubate Wash_Cells Wash cells with buffer (e.g., PBS) Incubate->Wash_Cells Image_Cells Image cells using fluorescence microscope (e.g., TRITC/Cy3 filter set) Wash_Cells->Image_Cells End End: Analyze mitochondrial morphology Image_Cells->End

Figure 2: General workflow for live-cell mitochondrial staining.

Experimental Protocol: Staining Mitochondria with Oxazine 170

This is a generalized protocol based on standard procedures for live-cell mitochondrial staining.[10][11][12] Optimization may be required depending on the cell type and experimental conditions.

  • Cell Preparation:

    • Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates) until they reach the desired confluency.

  • Staining Solution Preparation:

    • Prepare a stock solution of Oxazine 170 perchlorate in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range; this should be optimized).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the prepared Oxazine 170 staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an imaging buffer to the cells.

    • Visualize the stained mitochondria using a fluorescence microscope equipped with appropriate filters (e.g., excitation around 610-630 nm and emission around 640-670 nm).

Application as a Laser Dye

Oxazine 170 is an efficient laser dye, particularly in the red portion of the spectrum.[3] It can be used in dye lasers, which are valued for their tunability and ability to produce pulsed or continuous wave output.

Experimental Setup for a Dye Laser

A typical dye laser setup involves pumping a solution of the dye with another laser source and placing it in a resonant cavity.

Dye_Laser_Setup Pump_Laser Pump Laser (e.g., Nd:YAG, 532 nm) Focusing_Lens Focusing Lens Pump_Laser->Focusing_Lens Pump Beam Dye_Cell Dye Cell (Oxazine 170 solution) Focusing_Lens->Dye_Cell Output_Coupler Output Coupler (Partially reflective mirror) Dye_Cell->Output_Coupler Fluorescence High_Reflector High Reflector (Mirror) High_Reflector->Dye_Cell Laser_Output Tunable Laser Output (~650-700 nm) Output_Coupler->Laser_Output

Figure 3: Simplified schematic of a dye laser setup.

Protocol Outline: Use of Oxazine 170 in a Pulsed Dye Laser

  • Dye Solution Preparation:

    • Dissolve Oxazine 170 perchlorate in a suitable solvent (e.g., methanol or ethanol) to achieve the desired concentration (e.g., 10⁻⁴ to 10⁻³ M).

    • The solution should be optically clear and free of dust particles.

  • Pumping:

    • Use a pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm), as the excitation source.[3]

    • Focus the pump beam into the dye cell containing the Oxazine 170 solution.

  • Lasing Action:

    • The dye solution is placed within a resonant cavity formed by a high reflector and an output coupler.

    • The intense pump pulse excites the dye molecules, leading to stimulated emission.

    • The resonant cavity provides feedback, resulting in the generation of a coherent laser beam.

  • Tuning:

    • The output wavelength can be tuned by incorporating a dispersive element, such as a diffraction grating or a prism, into the laser cavity.

Safety and Handling

Oxazine 170 perchlorate should be handled with appropriate safety precautions.

  • Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and adherence to laboratory safety protocols.

References

Oxazine-170: An In-Depth Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a versatile fluorescent dye belonging to the oxazine (B8389632) class of compounds. Renowned for its bright fluorescence in the red region of the visible spectrum and high photostability, it has become an invaluable tool in various scientific research and development fields. This technical guide provides a comprehensive overview of the core applications of this compound, its photophysical properties, detailed experimental protocols, and the underlying principles of its use in advanced research methodologies.

Core Applications in Research

This compound's utility in research is primarily centered around its exceptional fluorescent properties. Its main applications can be categorized as follows:

  • Laser Technology: this compound is widely employed as a gain medium in dye lasers, particularly for generating tunable laser emission in the 600-700 nm range. Its high fluorescence quantum yield and good thermal stability make it a robust choice for both liquid- and solid-state dye laser systems.

  • Fluorescent Sensing: The sensitivity of this compound's fluorescence to its local environment makes it an excellent candidate for the development of fluorescent sensors. It has been successfully incorporated into sensing platforms for detecting various analytes, including pH, ammonia (B1221849), and urea.

  • Polymer Science and Photonics: this compound is frequently used as a dopant in polymer matrices, most notably poly(methyl methacrylate) (PMMA), to fabricate fluorescent polymer optical fibers (POFs) and other photonic devices. These doped materials are utilized in applications such as optical amplification and novel light sources.

  • Fluorescence Imaging: As a deep-red emitting fluorophore, this compound is suitable for fluorescence microscopy applications, offering advantages such as reduced phototoxicity and deeper tissue penetration compared to shorter wavelength dyes.

Photophysical Properties of this compound

The photophysical characteristics of this compound are crucial for its application in various research domains. These properties can be influenced by the solvent environment. A summary of its key photophysical data is presented below.

PropertyValueSolvent/Conditions
Absorption Maximum (λmax, abs) 611 nmGeneral
613.3 nmMethanol (B129727)
621 nmEthanol
624 nmGeneral
614 nmPMMA
Emission Maximum (λmax, em) 641 nmGeneral
645 nmGeneral
648 nmEthanol
Molar Extinction Coefficient (ε) 83,000 cm-1M-1at 613.3 nm in Methanol[1]
Fluorescence Quantum Yield (Φf) ~0.5Ethanol[2]
0.63Methanol[1][3]
Melting Point 260 °C (decomposes)-

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fabrication of this compound Doped PMMA Optical Fiber

This protocol describes the fabrication of a fluorescent polymer optical fiber using this compound as the dopant. The process involves the preparation of a doped preform followed by fiber drawing.

Materials:

  • Methyl Methacrylate (MMA) monomer

  • Benzoyl Peroxide (BP) (initiator)

  • This compound perchlorate (B79767)

  • Stabilizer removal resin/column

Protocol:

  • Monomer Purification: Remove the stabilizer from the MMA monomer by passing it through a suitable purification column.

  • Dopant Dissolution: Dissolve this compound perchlorate in the purified MMA monomer to achieve the desired molar concentration (e.g., 4.3 x 10-5 M). Ensure complete dissolution by stirring.

  • Initiator Addition: Add the initiator, Benzoyl Peroxide (BP), to the MMA-dye solution.

  • Preform Polymerization:

    • Transfer the solution to a suitable cylindrical mold.

    • Carry out the free radical polymerization process by heating the mold in a controlled oven. A typical temperature program is 48 hours at 67-80 °C.

    • After polymerization, a solid, transparent, doped PMMA preform is obtained.

  • Fiber Drawing:

    • Mount the preform in a computer-controlled optical fiber drawing tower.

    • Heat the preform in a furnace to a temperature range of 160–185 °C.

    • Control the preform feeding speed (e.g., 0.3 cm/min) and the fiber drawing speed (e.g., 32–62 cm/min) to achieve the desired fiber diameter.

    • The resulting this compound doped PMMA fiber will exhibit bright fluorescence under appropriate excitation.

Development of an Evanescent Wave-Based Ammonia Sensor

This protocol outlines the fabrication of a clad-modified plastic optical fiber (POF) sensor for the detection of ammonia in aqueous solutions, utilizing this compound as the sensing material.

Materials:

  • Plastic Optical Fiber (POF)

  • This compound perchlorate

  • Polydimethylsiloxane (PDMS) and curing agent

  • Tetrahydrofuran (THF)

  • Acetone

  • Deionized (DI) water

Protocol:

  • Fiber Preparation:

    • Cut a section of POF to the desired length.

    • Remove a section of the cladding from the middle portion of the fiber to expose the core. This can be achieved by chemical etching using a solution of tetrahydrofuran, acetone, and deionized water (2:1:1 ratio).

  • Sensing Layer Deposition (Dip Coating):

    • Prepare a saturated solution of this compound perchlorate in a suitable solvent.

    • Dip the decladded portion of the fiber into the this compound solution.

    • Heat the solution with the immersed fiber to 170-180°F until the solution volume is reduced by half.

    • Allow the fiber to air cool for 1 minute and then re-immerse it in the room temperature this compound solution for 12 hours to form a thin sensing layer (20-25 µm).

  • Moisture Trapping:

    • Keep the coated fiber at room temperature for 2 hours.

    • Dip the fiber in DI water for 1 minute and then air dry for 1 minute to trap a layer of moisture, which is essential for the sensing mechanism.

  • Protective Layer Coating:

    • Prepare a PDMS solution by mixing the elastomer base and curing agent (10:1 ratio).

    • Immediately dip the moisture-trapped sensing region of the fiber into the PDMS solution.

    • Cure the PDMS layer at room temperature to form a protective, gas-permeable membrane.

Construction of a Pulsed Dye Laser with this compound

This protocol provides a general methodology for setting up a simple, pulsed dye laser using an this compound solution as the gain medium.

Materials:

  • This compound perchlorate

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Pulsed laser for pumping (e.g., frequency-doubled Nd:YAG laser at 532 nm)

  • Quartz cuvette

  • Cylindrical lens

  • Optical resonator components (e.g., a high-reflectivity back mirror and a partially reflective output coupler)

  • Optical mounts and bench

Protocol:

  • Dye Solution Preparation: Prepare a solution of this compound in the chosen solvent at an appropriate concentration (typically in the range of 10-3 to 10-4 M).

  • Pumping Setup:

    • Position the pulsed pump laser to deliver energy to the dye solution.

    • Use a cylindrical lens to focus the pump beam into a horizontal line just inside the front face of the quartz cuvette containing the dye solution. This creates a line of excited dye molecules that will act as the gain medium.

  • Optical Resonator Assembly:

    • Place the cuvette within an optical resonator. The simplest resonator consists of two mirrors aligned parallel to each other, with the cuvette placed between them.

    • The optical axis of the resonator should be orthogonal to the pump beam.

    • One mirror should be a high reflector (HR) for the lasing wavelength range of this compound, and the other should be an output coupler (OC) with partial reflectivity to allow the laser beam to exit the cavity.

  • Lasing Action and Characterization:

    • When the dye solution is pumped with sufficient energy from the pulsed laser, population inversion is achieved, leading to stimulated emission and lasing.

    • The output laser beam will emerge from the output coupler.

    • The spectral properties of the laser output can be analyzed using a spectrometer.

Visualizing Experimental Workflows and Principles

Experimental Workflow for Ammonia Sensor Fabrication

G cluster_prep Fiber Preparation cluster_sensing Sensing Layer Deposition cluster_functionalize Functionalization cluster_protect Protective Coating start Start with Plastic Optical Fiber declad Remove Cladding (Chemical Etching) start->declad dip_oxazine Dip Coating in this compound Solution declad->dip_oxazine heat_evap Heat to Concentrate and Deposit Layer dip_oxazine->heat_evap soak Soak at Room Temperature heat_evap->soak trap_moisture Moisture Trapping (DI Water Dip & Dry) soak->trap_moisture coat_pdms Coat with PDMS trap_moisture->coat_pdms cure Cure PDMS at Room Temperature coat_pdms->cure end Finished Ammonia Sensor cure->end

Caption: Workflow for fabricating an this compound based ammonia sensor.

Principle of FRET-Based pH Sensing with this compound and Quantum Dots

G cluster_components Sensing Components cluster_process Sensing Mechanism cluster_output Output Signal QD Quantum Dot (Donor) FRET Fluorescence Resonance Energy Transfer (FRET) QD->FRET pH-dependent emission_QD QD Emission QD->emission_QD Ox170 This compound (Acceptor) emission_Ox170 This compound Emission Ox170->emission_Ox170 excitation Excitation Light excitation->QD FRET->Ox170 low_pH Low pH FRET->low_pH Low FRET high_pH High pH FRET->high_pH High FRET ratiometric Ratiometric Measurement: Intensity(Ox170) / Intensity(QD) emission_QD->ratiometric emission_Ox170->ratiometric ratiometric->low_pH ratiometric->high_pH

Caption: FRET mechanism in an this compound/Quantum Dot pH sensor.

Conclusion

This compound stands out as a highly versatile and efficient fluorescent dye with significant applications in cutting-edge research. Its utility as a laser dye, a component in fluorescent sensors, and a dopant for photonic materials underscores its importance in chemistry, physics, and materials science. The detailed protocols and data presented in this guide are intended to facilitate the adoption and effective utilization of this compound in a variety of research and development settings, empowering scientists to advance their respective fields.

References

Oxazine-170: A Comprehensive Spectroscopic and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine (B8389632) family of heterocyclic compounds. It is widely utilized in various scientific and technological applications, including laser technology and fluorescence microscopy, owing to its strong absorption in the orange-red region of the visible spectrum and its intense red fluorescence. This guide provides a detailed overview of the absorption and emission properties of this compound, standardized experimental protocols for its spectral characterization, and visual representations of the principles and workflows involved in its use.

Spectroscopic Properties of this compound

The photophysical characteristics of this compound, such as its absorption and emission maxima, molar extinction coefficient, and quantum yield, are crucial for its effective application. These properties can be influenced by the solvent environment. A summary of key spectroscopic data for this compound in common solvents is presented below.

PropertyMethanolEthanolReference(s)
Absorption Maximum (λ_abs_) 613.3 nm621 nm[1][2]
Emission Maximum (λ_em_) 641 nm648 nm[2][3]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹ at 613.3 nmNot specified[1][4]
Fluorescence Quantum Yield (Φ_F_) 0.63~0.5[1][5]

Experimental Protocols

Accurate and reproducible measurement of absorption and emission spectra is fundamental for the application of fluorescent dyes. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

The absorption spectrum of this compound can be determined using a UV-Visible spectrophotometer.

Objective: To determine the wavelength(s) at which this compound absorbs light and to quantify the molar extinction coefficient.

Materials:

  • This compound perchlorate (B79767)

  • Spectroscopy-grade solvent (e.g., methanol)

  • UV-Visible spectrophotometer (e.g., Cary 3)[1]

  • Quartz cuvettes (1 cm pathlength)

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired solvent.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentration should result in an absorbance value below 0.1 at the absorption maximum to ensure a linear relationship between absorbance and concentration.[1]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to stabilize.

    • Set the desired wavelength range for scanning.

    • Set the spectral bandwidth to 1.0 nm.[1]

    • Set the data interval to 0.25 nm and the scan rate to approximately 112.5 nm/min.[1]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Sample Measurement:

    • Rinse a cuvette with the this compound solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the pathlength of the cuvette.

Measurement of Emission Spectrum

The fluorescence emission spectrum of this compound is measured using a spectrofluorometer.

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

  • This compound perchlorate solution (with absorbance < 0.1 at the excitation wavelength)

  • Spectrofluorometer (e.g., Spex FluoroMax)[1]

  • Quartz cuvettes (1 cm pathlength)

  • Reference dye with a known quantum yield (e.g., Rhodamine 6G)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is less than 0.1 to avoid inner-filter effects.[1]

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength. For this compound in methanol, an excitation wavelength of 550 nm can be used.[1]

    • Set the excitation and emission monochromator bandwidths (e.g., 4.25 nm).[1]

    • Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 sec).[1]

  • Emission Scan:

    • Place the cuvette containing the this compound solution in the sample holder.

    • Scan the emission monochromator over the desired wavelength range to collect the fluorescence spectrum.

  • Corrections:

    • Subtract the dark counts from the measured spectrum.[1]

    • Correct the spectrum for the wavelength-dependent sensitivity of the instrument.[1]

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a reference standard with a known quantum yield.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

The following diagram illustrates the general workflow for measuring the fluorescence spectrum of a sample like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Dilute Working Solution (Abs < 0.1) A->B C Set Spectrofluorometer Parameters B->C D Excite Sample at λ_ex C->D E Collect Emission Spectrum D->E F Apply Corrections (e.g., background, instrument response) E->F G Determine λ_em F->G H Calculate Quantum Yield F->H

Caption: Workflow for fluorescence spectroscopy.

Jablonski Diagram for Fluorescence

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur within a fluorophore.

jablonski_diagram cluster_excitation cluster_relaxation cluster_emission S0_label S₀ (Ground State) S1_label S₁ (First Excited Singlet State) S0 S1 S0->S1 hν_ex S1->S0 hν_em Excitation_label Absorption (fs) Vibrational_Relaxation_label Vibrational Relaxation (ps) S1_upper->S1 Fluorescence_label Fluorescence (ns)

Caption: Jablonski diagram illustrating fluorescence.

References

Technical Guide: Molar Extinction Coefficient of Oxazine 170 in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molar extinction coefficient of the laser dye Oxazine 170 when dissolved in methanol (B129727). The information is compiled for professionals in research, scientific, and drug development fields who require precise data and methodologies for spectroscopic analysis.

Quantitative Data

The molar extinction coefficient is a critical parameter for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert Law. The following table summarizes the key spectroscopic properties of Oxazine 170 in methanol.

ParameterValueWavelength (nm)SolventReference
Molar Extinction Coefficient (ε)83,000 cm⁻¹/M613.3Methanol[1][2]
Excitation Peak611 nmN/AMethanol[3]
Emission Peak641 nmN/AMethanol[3]
Quantum Yield (Φ)0.63N/AMethanol[1]

Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of Oxazine 170 in methanol involves precise spectrophotometric measurements. The following protocol is based on the methodology described in the available literature[1].

1. Instrumentation and Sample Preparation:

  • Spectrophotometer: A Cary 3 UV-Vis spectrophotometer was utilized for the absorption measurements[1].

  • Solvent: Reagent-grade methanol is used as the solvent[2].

  • Sample Preparation: A stock solution of Oxazine 170 is prepared in methanol. Serial dilutions are then made to obtain solutions of varying concentrations. For accurate measurements, the absorbance values should ideally fall within the linear range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units[4]. Samples are placed in 1 cm pathlength quartz cuvettes for analysis[1].

2. Data Acquisition:

  • A baseline correction is performed using a cuvette filled with methanol[5].

  • The absorption spectra of the Oxazine 170 solutions are recorded over a relevant wavelength range.

  • The following instrument parameters were used for the measurement[1]:

    • Spectral Bandwidth: 1.0 nm

    • Signal Averaging Time: 0.133 seconds

    • Data Interval: 0.25 nm

    • Scan Rate: 112.5 nm/min

3. Data Analysis:

  • The absorbance at the wavelength of maximum absorption (λmax), which is 613.3 nm for Oxazine 170 in methanol, is recorded for each concentration[1][2].

  • According to the Beer-Lambert Law (A = εbc), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The slope of this line is the product of the molar extinction coefficient (ε) and the path length (b).

  • The reported molar extinction coefficient of 83,000 cm⁻¹/M was obtained by scaling the measurements to match a reference value from a 1987 Kodak publication by Birge[1].

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient of Oxazine 170 in methanol.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_dye Weigh Oxazine 170 prep_stock Create Stock Solution prep_dye->prep_stock prep_solvent Prepare Methanol prep_solvent->prep_stock prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Absorbance Spectra of Samples prep_dilutions->measure_samples Transfer to Cuvettes measure_blank Run Blank (Methanol) measure_blank->measure_samples analysis_lambda_max Identify λmax (613.3 nm) measure_samples->analysis_lambda_max Obtain Spectra analysis_beer_lambert Plot Absorbance vs. Concentration analysis_lambda_max->analysis_beer_lambert analysis_calc_epsilon Calculate Molar Extinction Coefficient (ε) from Slope analysis_beer_lambert->analysis_calc_epsilon analysis_scale Scale to Reference Value analysis_calc_epsilon->analysis_scale

References

A Technical Guide to the Fluorescence Quantum Yield of Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fluorescence quantum yield of Oxazine-170, a widely used laser dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy. This document details the quantitative fluorescence properties of this compound, outlines a standard experimental protocol for its quantum yield determination, and provides a visual workflow for this procedure.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent emission, which is a critical characteristic for applications such as high-performance laser dyes, fluorescent probes, and imaging agents. The deactivation of an excited state can occur through various radiative (fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing). The quantum yield, therefore, represents the probability that an excited molecule will return to its ground state via fluorescence.[1]

This compound is a notable dye in the oxazine (B8389632) family, recognized for its emission in the red to near-infrared region of the spectrum.[2] Its fluorescence efficiency is influenced by various factors, including the solvent environment and pH.[2] Understanding and accurately measuring its quantum yield is essential for optimizing its performance in any given application.

Quantitative Data for this compound

The fluorescence quantum yield and associated spectroscopic properties of this compound have been characterized in several common solvents. The data compiled from the literature are summarized in the table below for easy comparison.

PropertyValueSolventReference
Fluorescence Quantum Yield (Φf) 0.63Methanol[3][4][5]
~0.5Ethanol[6]
0.53Ethanol[7]
Absorption Maximum (λ_abs) 613.3 nmMethanol[3][5]
621 nmEthanol[4]
611 nmNot Specified[8]
Emission Maximum (λ_em) 641 nmNot Specified[8]
648 nmEthanol[4]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹/M at 613.3 nmMethanol[3][5]

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescence standard.[1][9] This protocol details the steps for measuring the quantum yield of this compound relative to a standard.

3.1. Materials and Instruments

  • This compound: High purity grade.

  • Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and preferably emits in a similar wavelength range as this compound (e.g., Rhodamine 6G or Cresyl Violet).

  • Solvents: Spectroscopic grade solvents (e.g., methanol, ethanol). The same solvent should be used for both the sample and the standard if possible.

  • UV-Vis Spectrophotometer: For recording absorption spectra.

  • Spectrofluorometer: Equipped with a corrected emission detector.

  • Quartz Cuvettes: 1 cm path length for both absorption and fluorescence measurements.

3.2. Procedure

  • Selection of a Standard: Choose a suitable fluorescence standard. For this compound, which absorbs above 600 nm, a standard like Cresyl Violet or Rhodamine 101 is appropriate. The quantum yield of the standard in the chosen solvent must be known.

  • Sample Preparation:

    • Prepare a stock solution of this compound and the chosen standard in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength.[1] This low absorbance range is critical to minimize inner filter and self-absorption effects.[1][3]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each prepared solution of this compound and the standard.

    • Note the absorbance value at the chosen excitation wavelength (λ_ex). The same λ_ex must be used for both the sample and the standard.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the same spectrofluorometer settings (e.g., excitation and emission slit widths).

    • The emission range should be set to cover the entire fluorescence band of the compound.

    • A solvent blank should also be measured to subtract any background signal.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's wavelength-dependent sensitivity.[3]

    • Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity (area under the curve) for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard solutions.

  • Quantum Yield Calculation:

    • The relationship between the quantum yield (Φ), integrated fluorescence intensity (I), absorbance (A), and the refractive index of the solvent (η) is given by the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    • Where:

      • Φ_sample and Φ_std are the fluorescence quantum yields of the sample and standard.

      • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard solutions. If the same solvent is used, this term becomes 1.

    • Determine the gradients (slopes) from the linear fits of the data plotted in step 5.

    • Substitute the gradients, the known quantum yield of the standard, and the refractive indices of the solvents into the equation to calculate the fluorescence quantum yield of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

G cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis prep Sample & Standard Preparation stock Prepare Stock Solutions (this compound & Standard) dilute Create Serial Dilutions (Abs < 0.1) stock->dilute measurement Spectroscopic Measurements abs Record Absorbance Spectra (UV-Vis Spectrophotometer) dilute->abs analysis Data Analysis fluo Record Emission Spectra (Spectrofluorometer) abs->fluo integrate Integrate Corrected Fluorescence Intensity fluo->integrate calculation Quantum Yield Calculation plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) of Linear Fits plot->gradient gradient->calculation

Caption: Workflow for relative fluorescence quantum yield determination.

References

Oxazine-170 Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Reference for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough overview of Oxazine-170, a versatile fluorescent dye with significant applications in various scientific fields. This document consolidates key information on its synonyms, chemical and photophysical properties, and practical applications, with a focus on its relevance to researchers and professionals in drug development.

Synonyms and Chemical Identity

This compound is a synthetic organic dye belonging to the oxazine (B8389632) class of heterocyclic compounds. It is widely recognized in scientific literature and commercial products under several synonymous names. The most common of these is Oxazine 720 . The perchlorate (B79767) salt of this dye is also frequently used and is referred to as Oxazine 170 perchlorate or Oxazine 720 perchlorate .

Other less common synonyms and identifiers include:

  • 5,9-bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate[1]

  • Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate

  • LD 690 Perchlorate

  • Oxazine 170 (perchlorate)

The Chemical Abstracts Service (CAS) number for Oxazine 170 perchlorate is 62669-60-7 . Its molecular formula is C₂₁H₂₂ClN₃O₅, and it has a molecular weight of 431.87 g/mol .

Photophysical and Chemical Properties

This compound is renowned for its strong fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. Its photophysical properties can be influenced by the solvent environment. A summary of its key characteristics is presented in the table below.

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λabs) 621 nmEthanol
613.3 nmMethanol[2]
~620 nmAcetone, DMSO[1]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹Methanol (at 613.3 nm)[2]
Emission Maximum (λem) 645 nmGeneral[3][4]
641 nm[5]
~650 nmMethanol[6]
Fluorescence Quantum Yield (ΦF) 0.63Methanol[2]
~0.5Ethanol[7]
Fluorescence Lifetime (τF) Increases upon deuterationGaseous phase[8]
Solubility Practically insoluble in water. Can be reconstituted in organic solvents like tetrahydrofuran.[7][9]

Experimental Protocols and Applications

This compound's favorable spectral properties have led to its use in a variety of scientific applications, from fundamental research to potential diagnostic and therapeutic development.

Laser Dye

This compound is a highly efficient and stable laser dye, particularly for generating laser light in the red region of the spectrum. Its broad absorption and emission characteristics make it suitable for use in various laser systems.

Fluorescence Microscopy and Imaging

While specific, detailed protocols for cell staining with this compound are not abundantly available in the primary literature, its utility in biological imaging has been demonstrated. It has been used for in vivo and ex vivo nerve imaging. The general workflow for such applications involves the systemic or local administration of the dye followed by fluorescence imaging using appropriate excitation and emission filters.

Flow Cytometry

This compound has been employed for the differentiation of white blood cells from other blood components in unlysed whole blood samples. The dye is a positively charged organic molecule capable of crossing cell membranes and staining blood cells cytochemically, with white blood cells exhibiting greater fluorescence.

Probing Reactive Oxygen Species (ROS)

In the context of drug development and disease research, the detection of reactive oxygen species is crucial. An oxazine-based nanoprobe has been developed to detect hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), which are key ROS and reactive nitrogen species (RNS). This application highlights the potential of this compound derivatives in studying oxidative stress and inflammation.

The underlying principle of this detection method is illustrated in the following workflow:

ROS_Detection Oxazine-Nanoparticle Oxazine-Nanoparticle Quenched_Fluorescence Quenched Fluorescence (Inactive Probe) Oxazine-Nanoparticle->Quenched_Fluorescence Cleavage Cleavage of Oxazine from Nanoparticle Oxazine-Nanoparticle->Cleavage Reaction with ROS_RNS ROS/RNS (e.g., HOCl, ONOO⁻) ROS_RNS->Cleavage Active_Oxazine Released Active Oxazine Dye Cleavage->Active_Oxazine Fluorescence_Signal Fluorescence Signal (Detection) Active_Oxazine->Fluorescence_Signal

Workflow for ROS/RNS Detection using an Oxazine-based Nanoprobe.

In this system, the oxazine fluorophore is initially quenched by its attachment to a nanoparticle. Upon reaction with specific ROS/RNS, the dye is cleaved and released, leading to a detectable fluorescence signal. This "turn-on" mechanism provides a sensitive method for imaging oxidative stress in biological systems.

Signaling Pathway Applications

The development of functionalized this compound derivatives opens up possibilities for their use as probes in studying specific signaling pathways. For instance, a rationally designed near-infrared oxazine probe has been synthesized for the detection of leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in various physiological and pathological processes.

The following diagram illustrates the logical relationship in the design and application of such a probe:

Signaling_Probe cluster_Design Probe Design cluster_Application Application in Signaling Oxazine_Core This compound Core (Fluorophore) Linker Linker Moiety Oxazine_Core->Linker Quencher Quenching Group (Optional) Oxazine_Core->Quencher Recognition_Group LAP Recognition Group Linker->Recognition_Group Probe Synthesized Probe (Low Fluorescence) Binding_Cleavage Binding and/or Cleavage Event Probe->Binding_Cleavage Interaction with LAP Leucine Aminopeptidase (Target Enzyme) LAP->Binding_Cleavage Fluorescence_On Fluorescence Activation ('Turn-On' Signal) Binding_Cleavage->Fluorescence_On Cellular_Imaging Cellular Imaging & Pathway Analysis Fluorescence_On->Cellular_Imaging

Logical Diagram of a Signaling Probe based on this compound.

This schematic outlines the design of a targeted fluorescent probe. The this compound core provides the fluorescent signal, which is modulated by a recognition group specific to the target enzyme (LAP in this case). The interaction between the probe and the enzyme leads to a change in the fluorescence output, allowing for the visualization and quantification of enzyme activity within a cellular context. This approach is highly valuable for drug discovery efforts targeting specific enzymatic pathways.

Conclusion

This compound and its derivatives are powerful tools for researchers and drug development professionals. Their robust photophysical properties, particularly their fluorescence in the red and near-infrared regions, make them suitable for a wide range of applications, including laser technology, advanced microscopy, and the development of targeted molecular probes. As research continues, the functionalization of the oxazine core will likely lead to the creation of even more sophisticated probes for elucidating complex biological processes and accelerating the discovery of new therapeutics.

References

Navigating the Chromatic Landscape: A Technical Guide to Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Among the myriad of available dyes, Oxazine-170 stands out as a versatile fluorophore with applications ranging from laser technologies to advanced microscopy. This guide provides an in-depth technical overview of this compound, focusing on its most common commercial form, this compound perchlorate (B79767). It will elucidate the fundamental chemical and physical properties, present key quantitative data, and detail experimental protocols for its effective use.

Understanding the Forms: Perchlorate Salt vs. Free Base

This compound is a cationic dye, meaning the core fluorophore molecule carries a positive charge. In its solid, commercially available form, this cation is paired with a negative counter-ion to create a stable, neutral salt. The most common counter-ion is perchlorate (ClO₄⁻), resulting in This compound perchlorate .

The "free base" form would be the neutral this compound molecule. However, this form is generally less stable and not typically isolated or used in standard applications. The properties and spectroscopic behavior of the dye are primarily dictated by the cationic this compound structure, while the perchlorate anion mainly influences its solubility and handling characteristics. Therefore, this guide will focus on the well-characterized and widely utilized this compound perchlorate.

Core Chemical and Physical Properties

This compound perchlorate is a deep-red emitting dye known for its excellent quantum yield and thermal stability.[] It belongs to the oxazine (B8389632) family of dyes, which are structurally related to xanthenes like rhodamines but feature a nitrogen atom in the central ring, causing a red-shift in their absorption and emission spectra.[2][3]

Table 1: General Properties of this compound Perchlorate

PropertyValueReference
Chemical Formula C₂₁H₂₂ClN₃O₅[4]
Molecular Weight 431.87 g/mol [][4]
CAS Number 62669-60-7[4][5][6]
Appearance Powder[4]
Melting Point 260 °C (decomposes)[2][4]

Spectroscopic Profile

The utility of this compound perchlorate stems from its robust fluorescent properties. It strongly absorbs light in the orange-red region of the spectrum and emits in the deep-red to near-infrared region.

Table 2: Spectroscopic Data for this compound Perchlorate

ParameterValueSolventReference
Absorption Maximum (λmax) 613 nmMethanol (B129727)[6][7]
621 nmEthanol[2]
624 nmNot Specified[4]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹ at 613 nmMethanol[6][7]
Emission Maximum (λem) 641 nmMethanol[8][9]
645 nmNot Specified[5]
648 nmEthanol[2]
Fluorescence Quantum Yield (ΦF) 0.63Methanol[2][6][7]
~0.5Ethanol[3][10]
Fluorescence Lifetime (τ) ~2-4 ns (typical for oxazine dyes)General[11]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for common applications of this compound perchlorate.

Preparation of Stock Solutions and Spectroscopic Analysis

A precise characterization of the dye's spectral properties is fundamental. This protocol outlines the steps for preparing a solution and measuring its absorbance and fluorescence spectra.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound perchlorate powder.

    • Dissolve the powder in a spectroscopic grade solvent (e.g., methanol or ethanol) to create a concentrated stock solution (e.g., 1 mM). To ensure complete dissolution, sonication may be used.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to create a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[7]

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorption spectrum of the working solution in a 1 cm pathlength quartz cuvette.

    • Record the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the emission spectrum.

    • Set the excitation wavelength a few nanometers below the measured λmax (e.g., 550 nm as used in some studies).[7]

    • Scan the emission monochromator over a range that covers the expected emission peak (e.g., 600-750 nm).

    • Ensure the collected spectra are corrected for the wavelength-dependent sensitivity of the instrument.[7]

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis weigh Weigh this compound Perchlorate Powder dissolve Dissolve in Spectroscopic Grade Solvent (e.g., Methanol) weigh->dissolve stock 1 mM Stock Solution dissolve->stock dilute Dilute Stock Solution stock->dilute working Working Solution (Abs < 0.1) dilute->working abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) working->abs_spec fluo_spec Measure Fluorescence Spectrum (Spectrofluorometer) working->fluo_spec lambda_max Determine λmax abs_spec->lambda_max lambda_em Determine λem fluo_spec->lambda_em

Workflow for Spectroscopic Analysis of this compound.
Application as a Fluorescent pH Sensor

The absorption spectrum of this compound is sensitive to pH, revealing the existence of a cationic form and a molecular (neutral) form.[12] This property can be exploited to create pH sensors. The cationic form has a high quantum yield, while the neutral form's yield is significantly lower.[12]

Signaling Pathway:

At low pH (acidic conditions), the dye exists predominantly in its highly fluorescent cationic form. As the pH increases (basic conditions), it gets deprotonated to its less fluorescent neutral form. This change in fluorescence intensity or spectral shape can be correlated to the pH of the environment.

G cluster_ph pH-Dependent Equilibrium low_ph Low pH (Acidic) cationic This compound Cation (Protonated) low_ph->cationic high_ph High pH (Basic) neutral This compound Base (Deprotonated) high_ph->neutral cationic->neutral H+ fluo_high High Fluorescence cationic->fluo_high High Quantum Yield fluo_low Low Fluorescence neutral->fluo_low Low Quantum Yield

pH-Dependent Signaling of this compound.
Use in Polymer Optical Fibers

This compound perchlorate can be incorporated as a dopant into polymer matrices like poly(methyl methacrylate) (PMMA) to create fluorescent optical fibers.[2] These have applications in sensing and as components of solid-state dye lasers.

Experimental Workflow for Fabrication:

  • Monomer Preparation: The stabilizer is removed from the methyl methacrylate (B99206) (MMA) monomer.

  • Doping: this compound perchlorate is dissolved directly into the purified MMA monomer.

  • Polymerization: A radical initiator (e.g., Benzoyl Peroxide) is added to the dye-monomer mixture. The mixture undergoes free-radical polymerization (e.g., for 48 hours at 67-80 °C) to form a solid preform.

  • Fiber Drawing: The doped PMMA preform is heated and drawn into an optical fiber of the desired diameter.

G mma MMA Monomer mix Mixing mma->mix ox170 This compound Perchlorate ox170->mix initiator Radical Initiator (e.g., BP) initiator->mix polymerize Free Radical Polymerization mix->polymerize preform Doped PMMA Preform polymerize->preform draw Fiber Drawing preform->draw fiber Fluorescent Optical Fiber draw->fiber

Fabrication of this compound Doped Optical Fibers.

Applications in Research and Development

  • Laser Technology: this compound is a highly efficient laser dye for the red and near-IR regions of the spectrum.[2]

  • Fluorescence Microscopy: Its deep-red emission is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.

  • Biosensors: The dye can be immobilized in membranes for the development of ratiometric fluorescent biosensors to detect substances like urea (B33335) and ammonia.[]

  • Super-Resolution Imaging: The general class of oxazine dyes is being explored for use in advanced super-resolution microscopy techniques due to their photoswitching capabilities.[13]

Conclusion

This compound perchlorate is a robust and versatile fluorescent dye with a well-characterized spectroscopic profile. Its high quantum yield, thermal stability, and deep-red emission make it a valuable tool for a wide range of applications, from fundamental spectroscopic studies to the development of advanced materials and biosensors. Understanding its properties and the experimental protocols for its use enables researchers to effectively harness its capabilities for scientific discovery and technological innovation.

References

Oxazine-170: A Technical Guide to its Solubility in Ethanol and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxazine-170 in two common laboratory solvents: ethanol (B145695) and water. This compound, a fluorescent dye and laser medium, is of significant interest in various scientific and biomedical applications. Understanding its solubility is critical for its effective use in experimental and developmental settings.

Core Data Presentation: Solubility Summary

SolventQualitative Solubility DescriptionSupporting Observations
Ethanol SolubleFrequently used as a solvent for spectroscopic analysis of this compound, indicating good solubility.[1][2][3] Solutions in ethanol are used for measuring absorption and fluorescence spectra.[1][2]
Water Practically InsolubleDescribed as "practically insoluble in water," particularly in its perchlorate (B79767) salt form.[1] The low aqueous solubility of oxazine (B8389632) dyes is a known limitation for some biological applications, leading to research into chemical modifications to enhance it.[4]

Experimental Protocol: Determination of this compound Solubility

The following is a detailed protocol for the experimental determination of the solubility of this compound in a given solvent, such as ethanol or water. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound perchlorate powder

  • Anhydrous ethanol

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound perchlorate powder into several vials.

    • Add a precise volume of the chosen solvent (ethanol or water) to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation to facilitate the dissolution process and reach equilibrium.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound powder.

    • Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This ensures that the collected solution is saturated and free of suspended solids.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of known this compound concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a spectrophotometer.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Accurately dilute a known volume of the filtered, saturated supernatant.

    • Measure the absorbance of the diluted supernatant.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample and, by accounting for the dilution factor, in the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G prep 1. Preparation of Supersaturated Solution equil 2. Equilibration (Thermostatic Shaker) prep->equil sub_prep Add excess this compound to known volume of solvent prep->sub_prep sep 3. Separation of Undissolved Solute equil->sep sub_equil Incubate with agitation (e.g., 24-48h at 25°C) equil->sub_equil quant 4. Quantification of Dissolved Solute sep->quant sub_sep_cent Centrifuge to pellet undissolved powder sep->sub_sep_cent sub_quant_cal Create calibration curve with standard solutions quant->sub_quant_cal sub_sep_filt Filter supernatant (0.22 µm filter) sub_sep_cent->sub_sep_filt sub_quant_abs Measure absorbance of diluted supernatant sub_sep_filt->sub_quant_abs sub_quant_cal->sub_quant_abs sub_quant_calc Calculate concentration (Solubility) sub_quant_abs->sub_quant_calc

Workflow for Solubility Determination.

References

An In-Depth Technical Guide to the Photophysical Properties of Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170, a fluorescent dye belonging to the oxazine (B8389632) family, is a versatile molecule with significant applications in various scientific fields, including laser technology, fluorescence microscopy, and as a probe in biological systems. Its robust photophysical properties, characterized by strong absorption in the red region of the visible spectrum and efficient fluorescence emission, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and an exploration of its excited-state dynamics.

Core Photophysical Properties

The photophysical behavior of this compound is intrinsically linked to its molecular structure and is influenced by its surrounding environment, such as the solvent. Key properties include its absorption and emission characteristics, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Spectroscopic Characteristics

This compound exhibits a strong absorption band in the long-wavelength visible region, typically peaking around 613-621 nm, and emits fluorescence in the red region, with a maximum at approximately 641-648 nm.[1][2] The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is notably high, contributing to its efficiency as a laser dye and fluorescent probe.[3][4]

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter. For this compound, the quantum yield is significantly influenced by the solvent.[3][5][6] For instance, in methanol, the quantum yield has been reported to be 0.63, while in ethanol, it is approximately 0.5 to 0.579.[3][5][6] The fluorescence properties of this compound are also sensitive to temperature and the surrounding medium's pH.[5][7]

Table 1: Summary of Quantitative Photophysical Data for this compound

PropertyValueSolventReference(s)
Absorption Maximum (λabs) 613.3 nmMethanol[3]
621 nmEthanol[2]
Molar Extinction Coefficient (ε) 83,000 cm-1M-1 at 613.3 nmMethanol[3][4]
Emission Maximum (λem) ~641 nmMethanol[1]
648 nmEthanol[2]
Fluorescence Quantum Yield (ΦF) 0.63Methanol[2][3]
~0.5Ethanol[5]
0.579Ethanol[6]
Fluorescence Lifetime (τF) Typically a few nanoseconds for organic dyesVarious[2]
Intersystem Crossing Quantum Yield (ΦISC) < 0.01 (for a similar oxazine dye)Acetonitrile (B52724)[8]

Excited-State Dynamics

Upon absorption of a photon, an this compound molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several pathways, including fluorescence emission, internal conversion (a non-radiative process), and intersystem crossing to a triplet state (T₁). For oxazine dyes, the triplet quantum yield is generally very low, indicating that intersystem crossing is not a dominant deactivation pathway.[5][8] Consequently, internal conversion plays a more significant role in the non-radiative decay of the excited state compared to rhodamine dyes.[5] No phosphorescence has been observed for these dyes.[5]

Jablonski_Diagram Jablonski Diagram for this compound cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Internal Conversion s1_v1 v=1 t1_v1 v=1 s1_v0->t1_v1 Intersystem Crossing (ISC) s1_v2->s1_v0 Vibrational Relaxation t1_v0 v=0 t1_v0->s0_v2 Intersystem Crossing (ISC) t1_v1->t1_v0 Vibrational Relaxation t1_v2 v=2

Caption: Jablonski diagram illustrating the electronic and vibrational transitions of this compound.

Experimental Protocols

Accurate determination of photophysical properties requires standardized and carefully executed experimental protocols.

Absorption Spectroscopy

The absorption spectrum of this compound is typically measured using a dual-beam UV-Vis spectrophotometer.

Methodology:

  • Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, ethanol) with an absorbance below 0.1 at the absorption maximum to avoid inner-filter effects.

  • Use a 1 cm pathlength quartz cuvette for the measurement.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum, c is the molar concentration, and l is the pathlength of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are measured using a spectrofluorometer.

Methodology:

  • Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength.

  • Excite the sample at a wavelength on the red edge of the absorption band to minimize reabsorption effects (e.g., 550 nm).[3]

  • Record the emission spectrum, ensuring to correct for the wavelength-dependent sensitivity of the instrument.

  • The excitation spectrum is recorded by monitoring the fluorescence emission at the maximum while scanning the excitation wavelength.

Experimental_Workflow_Spectroscopy Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_absorption Absorption Measurement cluster_fluorescence Fluorescence Measurement start Prepare Dilute Solution (Abs < 0.1) abs_spec Record Absorption Spectrum (UV-Vis Spectrophotometer) start->abs_spec fluo_spec Record Emission Spectrum (Spectrofluorometer) start->fluo_spec calc_epsilon Calculate Molar Extinction Coefficient abs_spec->calc_epsilon exc_spec Record Excitation Spectrum fluo_spec->exc_spec TCSPC_Workflow Time-Correlated Single Photon Counting (TCSPC) Workflow start Pulsed Laser Excitation sample This compound Sample start->sample electronics TCSPC Electronics start->electronics Sync detector Single Photon Detector sample->detector detector->electronics Photon Signal histogram Build Photon Arrival Time Histogram electronics->histogram analysis Fit Decay Curve & Determine Lifetime histogram->analysis

References

The Core Fluorescence Mechanism of Oxazine-170: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a versatile fluorescent dye belonging to the oxazine (B8389632) family, known for its strong absorption in the orange-red region of the spectrum and its intense red fluorescence.[1][2] Its photophysical properties are highly sensitive to the local environment, making it a valuable tool for a range of applications, from laser technology to biological imaging.[][4] This technical guide provides a comprehensive overview of the core fluorescence mechanism of this compound, with a focus on its photophysical properties, the influence of environmental factors, and potential applications in research and drug development.

Photophysical Properties of this compound

The fluorescence of this compound is governed by the interplay of light absorption, electronic transitions, and various de-excitation pathways. The key photophysical parameters are summarized in Table 1.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Methanol613[5][6]83,000 at 613.3 nm[5]~645[2]0.63[5]Not explicitly found
Ethanol621[2]Not explicitly found648[2]~0.5[1]Not explicitly found
ChloroformData mentioned to exist, but specific values not found[7]Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
WaterData mentioned to exist, but specific values not found[7]Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
TetrahydrofuranData mentioned to exist, but specific values not found[7]Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

The Fluorescence Mechanism: A Journey from Excitation to Emission

The fluorescence of this compound can be understood through the principles of electronic excitation and subsequent relaxation, as depicted in the Jablonski diagram.

Jablonski Diagram for this compound cluster_S0 cluster_S1 S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S2 Second Excited Singlet State (S₂) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 First Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) S2->S1 T1->S0 Phosphorescence (slow) S0_v0 v=0 S0_v1 v=1 S1_v0 v=0 S1_v1 v=1

Jablonski diagram illustrating the electronic transitions in this compound.

Upon absorption of a photon, the this compound molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

  • Fluorescence: The emissive decay from the S₁ to the S₀ state, resulting in the characteristic red fluorescence of this compound.

  • Internal Conversion (IC): A non-radiative decay pathway where the energy is dissipated as heat.

  • Intersystem Crossing (ISC): A transition to the triplet state (T₁), which can then decay to the ground state via phosphorescence (typically slow and not a major pathway for oxazines) or non-radiative decay.[1]

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Influence of the Molecular Environment

The fluorescence properties of this compound are significantly influenced by its surrounding environment, particularly the solvent and pH.

Solvent Effects
pH Dependence and Molecular Forms

The absorption and fluorescence of this compound are sensitive to pH.[7] This is attributed to the existence of at least two distinct species: a cationic form and a molecular (neutral) form.[7] The cationic form is reported to have a high fluorescence quantum yield, whereas the molecular form's quantum yield is significantly lower, by about an order of magnitude.[7] This pH-dependent equilibrium is a critical consideration for applications in biological systems where pH can vary.

pH-Dependent Equilibrium of this compound Cationic Cationic Form (High Fluorescence) Molecular Molecular Form (Low Fluorescence) Cationic->Molecular + OH⁻ Molecular->Cationic + H⁺

Simplified representation of the pH-dependent equilibrium of this compound.

The Role of Twisted Intramolecular Charge Transfer (TICT)

A key deactivation pathway that can compete with fluorescence in many donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. While direct experimental evidence for a TICT state in this compound is not extensively documented in the available literature, it is a well-established phenomenon in many fluorescent dyes with flexible linkages.

In a TICT-capable molecule, upon excitation, a conformational change can occur, leading to a twisted geometry where the donor and acceptor moieties are electronically decoupled. This twisted state is often non-emissive or weakly emissive and provides an efficient non-radiative decay channel, thus quenching fluorescence. The propensity to form a TICT state is highly dependent on the solvent polarity and viscosity. Polar solvents can stabilize the charge-separated TICT state, promoting its formation and leading to a decrease in fluorescence quantum yield.

Hypothetical TICT Pathway in this compound S0 Ground State (S₀) Planar Conformation S1_LE Locally Excited State (S₁-LE) Planar, Emissive S0->S1_LE Excitation S1_LE->S0 Fluorescence S1_TICT TICT State (S₁-TICT) Twisted, Non-emissive S1_LE->S1_TICT Twisting (Solvent Polarity Dependent) S1_TICT->S0 Non-radiative Decay

A conceptual diagram of the potential TICT mechanism in this compound.

Experimental Protocols

Absorption and Fluorescence Spectroscopy

A general protocol for measuring the absorption and fluorescence spectra of this compound is as follows:

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, ethanol). Dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurement:

    • Use a UV-Vis spectrophotometer (e.g., Cary 3).

    • Set the spectral bandwidth to 1.0 nm.

    • Set the signal averaging time to 0.133 seconds.

    • Set the data interval to 0.25 nm.

    • Scan at a rate of 112.5 nm/min.[5]

    • Use a 1 cm pathlength quartz cuvette.

    • Record the absorption spectrum over the desired wavelength range.

  • Fluorescence Measurement:

    • Use a spectrofluorometer (e.g., Spex FluoroMax).

    • Set the excitation wavelength (e.g., 550 nm).[5]

    • Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).[5]

    • Set the data interval to 0.5 nm.[5]

    • Set the integration time to 2.0 seconds.[5]

    • Use a 1 cm pathlength quartz cuvette.

    • Record the emission spectrum.

    • Correct the spectra for instrument-dependent wavelength sensitivity and subtract dark counts.[5]

Workflow for Spectroscopic Analysis of this compound start Start prep Prepare this compound Solution start->prep abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) prep->abs_spec fluo_spec Measure Fluorescence Spectrum (Spectrofluorometer) prep->fluo_spec data_proc Data Processing (Corrections, Analysis) abs_spec->data_proc fluo_spec->data_proc end End data_proc->end

A simplified workflow for acquiring and processing spectroscopic data of this compound.
Time-Resolved Fluorescence Spectroscopy

To investigate the excited-state dynamics and potential TICT formation, time-resolved fluorescence spectroscopy is essential. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements. A detailed protocol would be specific to the instrument used, but the general steps involve:

  • Instrument Setup: A pulsed laser source for excitation, a sensitive single-photon detector, and timing electronics are required.

  • Sample Preparation: Prepare a dilute solution of this compound as for steady-state measurements.

  • Data Acquisition: Excite the sample with short laser pulses and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate data over many excitation cycles to build a histogram of photon arrival times.

  • Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). A multi-exponential decay could indicate the presence of different species or excited-state processes like TICT.

Applications in Research and Drug Development

While specific studies detailing the use of this compound in mapping signaling pathways or in high-throughput screening for drug discovery are not abundant in the searched literature, the general properties of oxazine dyes make them promising candidates for such applications.

Cellular Imaging and Biosensing

The sensitivity of this compound's fluorescence to its environment makes it a potential probe for cellular imaging. For example, its pH sensitivity could be exploited to map pH gradients within cells or tissues. Furthermore, derivatives of oxazine dyes have been used to develop fluorescent probes for detecting reactive oxygen and nitrogen species (ROS/RNS), which are important signaling molecules in many physiological and pathological processes.

Potential in Drug Discovery

The broader class of oxazine derivatives has attracted significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] While this compound itself is primarily known as a dye, its core structure could serve as a scaffold for the development of novel therapeutic agents. Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) in drug discovery.[11][12] Dyes like this compound, with their strong fluorescence and environmental sensitivity, could potentially be used to develop assays for screening compound libraries against specific biological targets. For instance, a change in fluorescence upon a compound binding to a target protein could be used as a readout.

Conclusion

This compound is a fluorescent dye with a rich photophysical behavior that is intricately linked to its molecular environment. Its fluorescence mechanism is governed by the competition between radiative and non-radiative decay pathways from the excited singlet state. While the fundamental principles of its fluorescence are understood, a more detailed investigation into the role of the TICT state and a comprehensive characterization of its photophysical properties in a wider range of solvents would provide a more complete picture. The environmental sensitivity of this compound, coupled with the known biological activities of the broader oxazine class, suggests a promising future for its application in cellular imaging, biosensing, and as a potential tool in the early stages of drug discovery. Further research is warranted to fully explore and exploit the potential of this versatile fluorophore.

References

An In-depth Technical Guide to the Safety and Handling of Oxazine-170 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazine-170 perchlorate (B79767) is a fluorescent dye with applications in laser technology, materials science, and biomedical sensing.[] Its strong absorption and emission in the red region of the visible spectrum make it a valuable tool for various scientific applications.[2][3] Proper understanding of its properties, safe handling procedures, and potential hazards is crucial for researchers and professionals working with this compound. This guide provides a comprehensive overview of the safety and handling of this compound perchlorate, including its chemical and physical properties, safety hazards, handling and storage procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound perchlorate is a solid powder with a distinct chemical structure that gives rise to its fluorescent properties.[4] A summary of its key physical and chemical data is presented below.

PropertyValueReference
Molecular Formula C₂₁H₂₂ClN₃O₅[4]
Molecular Weight 431.87 g/mol [4]
Appearance Powder[4]
Melting Point 260 °C (decomposes)[4]
Maximum Absorption (λmax) 624 nm[4]
CAS Number 62669-60-7[4]

Safety and Hazard Information

This compound perchlorate is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[4] It is essential to adhere to the recommended safety precautions to minimize the risk of exposure.

Hazard ClassificationGHS CodeDescriptionReference
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation[4]

Signal Word: Warning[4]

Personal Protective Equipment (PPE) and Handling

When handling this compound perchlorate, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

PPESpecificationReference
Respiratory Protection Dust mask type N95 (US) or equivalent[4]
Eye Protection Chemical safety goggles or face shield[4]
Hand Protection Impermeable gloves (e.g., nitrile rubber)[4]
Skin and Body Protection Laboratory coat

Handling Procedures:

  • Avoid breathing dust.[4]

  • Wash hands thoroughly after handling.[4]

  • Use only in a well-ventilated area.[4]

  • Avoid contact with skin and eyes.

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the chemical and ensuring environmental safety.

AspectRecommendationReference
Storage Store in a tightly closed container in a dry and well-ventilated place. It is classified under Storage Class 11 - Combustible Solids.[4]
Disposal Dispose of contents and container to an approved waste disposal plant. The first rinse of a container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

Experimental Protocols

This compound perchlorate is utilized in various experimental settings. Below are detailed methodologies for two key applications.

Fabrication of this compound Perchlorate Doped Poly(methyl methacrylate) (PMMA) Fiber

This protocol describes the preparation of a fluorescent optical fiber.

Materials:

  • Methyl Methacrylate (MMA)

  • Benzoyl Peroxide (BP)

  • This compound perchlorate

Procedure:

  • Remove the stabilizer agent from the MMA monomer.

  • Initiate the free radical polymerization process for preform fabrication. This is carried out for 48 hours at a temperature range of 67–80 °C.

  • Dope the PMMA directly during the polymerization process with this compound perchlorate to a molar concentration of 4.3 × 10⁻⁵.

  • A preform with a 15 mm outer diameter is obtained.

  • The fiber is then fabricated using a computer-controlled optical fiber tower with furnace temperatures between 160–185 °C, a preform feeding speed of 0.3 cm/min, and a drawing speed of 32–62 cm/min.

G cluster_prep Preform Preparation cluster_drawing Fiber Drawing A MMA Monomer B Stabilizer Removal A->B E Free Radical Polymerization (48h, 67-80°C) B->E C Benzoyl Peroxide C->E D This compound Perchlorate D->E F Doped PMMA Preform (15mm) E->F G Optical Fiber Tower F->G H Furnace (160-185°C) G->H I Preform Feeding (0.3 cm/min) H->I J Drawing (32-62 cm/min) I->J K Doped PMMA Fiber J->K

Fabrication of Doped PMMA Fiber.
Development of a Ratiometric Fluorescent Urea (B33335) Biosensor

This outlines the principle and construction of a urea biosensor using an this compound perchlorate-ethyl cellulose (B213188) (O17-EC) membrane.[]

Principle: The biosensor operates based on the enzymatic hydrolysis of urea by urease, which produces ammonia (B1221849). The ammonia then interacts with the this compound perchlorate dye, causing a shift in its emission wavelength. This ratiometric change in fluorescence intensity is proportional to the urea concentration.[]

Fabrication Outline:

  • Preparation of the O17-EC membrane: An this compound perchlorate-ethyl cellulose membrane is prepared.

  • Immobilization of Urease: The enzyme urease is entrapped within an ethyl cellulose matrix to form a second layer.

  • Assembly: The urease-containing layer is deposited onto the O17-EC membrane to create a double-layer sensing membrane.

G cluster_sensing Urea Sensing Mechanism cluster_fabrication Biosensor Fabrication Urea Urea Urease Urease (Immobilized) Urea->Urease Hydrolysis Ammonia Ammonia Urease->Ammonia O17 This compound Perchlorate Ammonia->O17 Interaction Fluorescence_Shift Fluorescence Emission Shift O17->Fluorescence_Shift EC1 Ethyl Cellulose O17_EC_Membrane O17-EC Membrane EC1->O17_EC_Membrane O17_dye This compound Perchlorate O17_dye->O17_EC_Membrane Biosensor Double-Layer Biosensor O17_EC_Membrane->Biosensor EC2 Ethyl Cellulose Matrix Urease_Layer Urease-EC Layer EC2->Urease_Layer Urease_enzyme Urease Urease_enzyme->Urease_Layer Entrapment Urease_Layer->Biosensor Deposition

Urea Biosensor Principle and Fabrication.

Toxicological Data

Conclusion

This compound perchlorate is a valuable fluorescent dye for various research and development applications. Its safe and effective use hinges on a thorough understanding of its hazardous properties and strict adherence to safety protocols. This guide provides a foundational understanding for professionals, emphasizing the importance of utilizing appropriate personal protective equipment, proper handling and storage techniques, and approved disposal methods. The detailed experimental protocols offer practical insights into its application, enabling researchers to harness its capabilities while minimizing risks. Further research into the quantitative toxicology of this compound perchlorate would be beneficial for a more comprehensive risk assessment.

References

Methodological & Application

Application Notes and Protocols for Oxazine-170 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine (B8389632) family, characterized by its absorption and emission in the red to far-red region of the spectrum.[1][2] This property makes it a valuable tool in fluorescence microscopy, particularly for live-cell imaging, as longer wavelengths of light are less phototoxic to cells and result in reduced autofluorescence from cellular components.[3] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a specific focus on its application as a probe for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Principle of Detection: ROS/RNS Sensing

This compound can be utilized as a fluorogenic sensor for the detection of specific ROS and RNS, such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻).[4][5] In its basal state, the oxazine fluorophore can be in a quenched or non-fluorescent form. Upon reaction with highly reactive species like HOCl or ONOO⁻, the dye is oxidized, leading to the release of the fluorescent oxazine molecule.[5] This results in a significant increase in fluorescence intensity, which can be measured to indicate the presence and generation of these reactive species within living cells.[5][6] This mechanism allows for the visualization of cellular oxidative stress, a key process in various physiological and pathological conditions, including inflammation and cardiovascular disease.[4][7][8]

Data Presentation

The photophysical properties and recommended parameters for the use of this compound are summarized in the tables below.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~621 nm (in ethanol)[1]
Emission Maximum (λem) ~648 nm (in ethanol)[1]
Molar Extinction Coefficient ~83,000 cm⁻¹M⁻¹ at 613.3 nm[2]
Quantum Yield ~0.63 (in methanol)[2]
Recommended Excitation Laser 633 nm / 640 nm[9]
Recommended Emission Filter 660 - 720 nm[5]

Table 2: Recommended Parameters for Live-Cell Staining and Imaging

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in DMSOPrepare fresh and store at -20°C, protected from light.
Working Concentration 2 - 20 µMOptimal concentration should be determined experimentally for each cell type and application. Start with a titration from 1-25 µM.
Incubation Time 30 - 120 minutesTime may vary depending on cell type and experimental conditions.
Incubation Temperature 37°CStandard cell culture conditions.
Washing Steps 2-3 times with pre-warmed bufferCrucial for reducing background fluorescence. Use phenol (B47542) red-free medium or PBS.
Imaging Medium Phenol red-free cell culture medium or HBSSTo maintain cell health and reduce background.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution
  • Prepare a 1 mM Stock Solution: Dissolve the appropriate amount of this compound perchlorate (B79767) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, for a molecular weight of 457.9 g/mol , dissolve 0.46 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a pre-warmed, serum-free, phenol red-free cell culture medium or Hanks' Balanced Salt Solution (HBSS) to the desired final concentration (e.g., 2-20 µM).

Protocol 2: Staining of Adherent Cells for ROS/RNS Detection
  • Cell Culture: Plate adherent cells on glass-bottom dishes or chambered coverglass suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Induce Oxidative Stress (Optional): If the experiment involves inducing ROS/RNS production, treat the cells with the desired stimulus (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) for neutrophils, or other inflammatory mediators) for the appropriate duration. Include an untreated control group.

  • Washing: Gently wash the cells once with pre-warmed, phenol red-free medium or PBS.

  • Staining: Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium or PBS to remove excess dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters.

Protocol 3: Fluorescence Microscopy Imaging
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a laser line suitable for exciting this compound (e.g., 633 nm or 640 nm).

  • Filter Selection: Use a long-pass or band-pass emission filter appropriate for collecting the fluorescence of this compound (e.g., 660-720 nm).

  • Image Acquisition: To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[10] For time-lapse imaging, adjust the acquisition frequency to balance temporal resolution with cell health.[3]

  • Control Experiments:

    • Unstained Cells: Image unstained cells under the same acquisition settings to determine the level of autofluorescence.

    • Negative Control: Image cells stained with this compound but not treated with an ROS/RNS inducer to establish baseline fluorescence.

    • Positive Control: Image cells treated with a known inducer of HOCl or ONOO⁻ to confirm the responsiveness of the probe.

Mandatory Visualization

ROS_Detection_by_Oxazine170 cluster_cell Cellular Environment cluster_stimulus External/Internal Stimuli ROS ROS/RNS (e.g., HOCl, ONOO⁻) FluorescentOxazine Fluorescent This compound ROS->FluorescentOxazine Oxidation QuenchedOxazine Quenched This compound (Non-fluorescent) QuenchedOxazine->FluorescentOxazine Activation Microscope Fluorescence Microscopy Detection FluorescentOxazine->Microscope Emits Light (~650-710 nm) Inflammation Inflammation/ Ischemia Inflammation->ROS

Caption: Mechanism of ROS/RNS detection by this compound.

Oxazine170_Workflow A Prepare this compound Working Solution (2-20 µM) E Incubate with This compound (30-120 min) A->E B Culture Adherent Cells on Glass-Bottom Dish C (Optional) Induce Oxidative Stress B->C D Wash Cells with Pre-warmed Buffer C->D D->E F Wash Cells 2-3 times to Remove Excess Dye E->F G Image with Fluorescence Microscope (Ex: ~640 nm, Em: ~670 nm) F->G

Caption: Experimental workflow for live-cell imaging with this compound.

References

Application Notes and Protocols for Oxazine-170 as a Laser Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a highly efficient and versatile laser dye, belonging to the oxazine (B8389632) family of dyes. It is particularly valued for its laser emission in the red region of the visible spectrum, typically spanning from 600 nm to 700 nm. Its robust photophysical properties, including a high fluorescence quantum yield and good thermal stability, make it a suitable candidate for a variety of applications, including spectroscopy, medical diagnostics, and as a component in tunable laser systems. This document provides detailed application notes and experimental protocols for the effective use of this compound as a laser dye.

Photophysical Properties of this compound

The lasing performance of this compound is intrinsically linked to its photophysical properties, which are influenced by the solvent environment and pH. The dye exists in different forms, with the monocationic form exhibiting the most favorable characteristics for laser applications, including a high quantum yield. In contrast, the neutral and dicationic forms have significantly lower quantum efficiencies.[1] Dimer formation at high concentrations can also impact performance, a factor to consider in solution preparation.[1]

Table 1: Summary of this compound Photophysical Properties

PropertyValueSolventReference
Absorption Maximum (λ_abs)621 nmEthanol (B145695)[2]
Emission Maximum (λ_em)648 nmEthanol[2]
Molar Extinction Coefficient (ε)83,000 cm⁻¹/MMethanol (B129727)[3]
Fluorescence Quantum Yield (Φ_f)~0.5Ethanol[4][5]
Fluorescence Quantum Yield (Φ_f)0.63Methanol[3][6]

Laser Performance of this compound

The output characteristics of an this compound dye laser are highly dependent on the pump source and the solvent used. Different pump sources, such as excimer lasers, Nd:YAG lasers (frequency-doubled at 532 nm), and flashlamps, will lead to variations in output energy, tuning range, and efficiency. The choice of solvent also plays a critical role in optimizing these parameters.

Table 2: Laser Performance of this compound with Different Pump Sources

Pump SourceWavelength (nm)SolventConcentration (g/L)Tuning Range (nm)Peak Wavelength (nm)Efficiency (%)Reference
XeCl Excimer308DMSO0.90899-9759324[7]
Nd:YAG (SHG)532EthanolSee Protocol~630-680~650Dependent on setup[6]
FlashlampBroadbandEthanolSee Protocol~620-670~645Dependent on setup

Note: Performance data for Nd:YAG and flashlamp pumping are indicative and highly dependent on the specific laser cavity design and operating conditions. The provided tuning ranges are typical expectations based on the fluorescence spectrum of the dye.

Experimental Protocols

Protocol 1: Preparation of this compound Laser Dye Solutions

This protocol outlines the steps for preparing a stock solution and optimizing the concentration of this compound for use in a liquid dye laser.

Materials:

  • This compound perchlorate (B79767) (laser grade)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

  • Safety glasses, gloves, and lab coat

Procedure:

  • Solvent Selection and Purity: Choose a high-purity, spectroscopic grade solvent. The transparency of the solvent at the pump wavelength should be greater than 98% in a 1 cm cuvette.

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound perchlorate powder.

    • Dissolve the dye in a small amount of the chosen solvent in a volumetric flask.

    • Use a magnetic stirrer or an ultrasonic bath to ensure complete dissolution.

    • Once dissolved, dilute the solution to the final volume with the solvent. A typical starting concentration for a stock solution is 1 x 10⁻³ M.

  • Working Solution and Concentration Optimization:

    • For transversally pumped pulsed dye lasers, the optimal concentration is typically one that results in 99% absorption of the pump energy within 1 mm of the dye solution.

    • Start with a concentration in the range of 10⁻⁴ to 10⁻⁵ M. For Nd:YAG pumping (532 nm), a concentration of around 1 g/L in methanol can be a good starting point.[6]

    • To optimize, begin with a slightly lower concentration in the dye laser circulator. While monitoring the laser output power, incrementally add small amounts of a more concentrated dye solution or pure solvent to maximize the output power.[7]

    • Note that higher concentrations tend to shift the tuning curve to the red, while lower concentrations will cause a blue shift.[8]

Storage:

  • Store dye solutions in a cool, dark place away from light to prevent photodegradation.

  • For long-term storage, aliquoting and freezing the solution at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[9]

Protocol 2: Basic Setup and Alignment of a Tunable this compound Dye Laser

This protocol describes a general setup for a tunable dye laser pumped by a pulsed laser, such as a frequency-doubled Nd:YAG laser.

Components:

  • Pulsed laser pump source (e.g., Q-switched Nd:YAG laser, 532 nm)

  • Cylindrical lens to focus the pump beam into a line

  • Dye cuvette (quartz, with a path length suitable for the pump beam absorption)

  • Dye circulation system (pump, reservoir, and tubing)

  • Optical resonator:

    • Output coupler (partially reflecting mirror, e.g., 50% reflectivity for lower gain dyes)

    • Back mirror (highly reflective) or a diffraction grating in Littrow or grazing-incidence configuration for wavelength tuning.

  • Optical mounts for all components

  • Power meter or energy meter to measure the dye laser output

Setup and Alignment:

  • Pump Beam Focusing: Position the cylindrical lens to focus the pump laser beam into a narrow horizontal line just inside the front face of the dye cuvette. This creates a line of excited dye molecules that will act as the gain medium.

  • Resonator Alignment:

    • Place the dye cuvette at the center of the optical resonator.

    • The optical axis of the dye laser will be perpendicular to the pump beam.

    • Align the output coupler and the back mirror (or grating) to be parallel to each other and perpendicular to the optical axis. A low-power visible laser can be used for initial alignment.

  • Lasing Threshold:

    • Start with a low pump energy and gradually increase it until laser emission from the dye is observed. The output will be a beam of light exiting through the output coupler.

  • Tuning (with a diffraction grating):

    • If using a diffraction grating, the angle of the grating determines the wavelength that is reflected back into the cavity and amplified.

    • By rotating the grating, the output wavelength of the dye laser can be tuned across the gain profile of this compound.

Photostability and Degradation

A significant consideration when using any laser dye is its photostability. The high-intensity light from the pump source can cause the dye molecules to degrade over time, leading to a decrease in laser output. The core structure of this compound is a phenoxazine (B87303) ring system, which is known to be susceptible to photodegradation, particularly in halogenated solvents.[10]

Mitigation Strategies:

  • Solvent Choice: Avoid halogenated solvents. Alcohol-based solvents like ethanol and methanol generally offer better stability for oxazine dyes.

  • Dye Circulation: For pulsed laser applications, a dye circulation system is crucial. This continuously replenishes the dye in the excitation volume, reducing the time any single molecule is exposed to the high-intensity pump light and helping to dissipate heat.

  • Triplet Quenchers: Although the triplet yield of oxazines is generally low, the use of triplet state quenchers can sometimes improve photostability by preventing photochemical reactions from the triplet state.[5]

  • Filtering: Over time, photodegradation products can absorb at the lasing wavelength and reduce performance. Filtering the dye solution can help to remove these products.

Visualizations

Energy Level Diagram of this compound

The operation of a dye laser is based on the electronic and vibrational energy levels of the dye molecule. The following diagram illustrates the key transitions involved in the absorption of pump light and the subsequent stimulated emission.

G cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Pump Absorption S1->S0 Stimulated Emission (Lasing) S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) S0_v Vibrational Levels S1_v Vibrational Levels T1_v Vibrational Levels

Caption: Energy level diagram for this compound.

Experimental Workflow for a Tunable Dye Laser

The following diagram outlines the logical flow of setting up and operating a tunable dye laser using this compound.

G cluster_prep Preparation cluster_setup Laser Setup and Alignment cluster_operation Operation and Measurement prep_dye Prepare this compound Solution fill_system Fill and Circulate Dye Solution prep_dye->fill_system align_pump Align Pump Laser and Focusing Optics fill_system->align_pump align_resonator Align Dye Laser Resonator Cavity align_pump->align_resonator pump_laser Activate Pump Laser align_resonator->pump_laser observe_lasing Observe Dye Laser Output pump_laser->observe_lasing tune_wavelength Tune Wavelength (with grating) observe_lasing->tune_wavelength measure_output Measure Output Power and Spectrum tune_wavelength->measure_output

References

Application Notes and Protocols for Oxazine-170 in Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine (B8389632) class of compounds. It exhibits strong absorption in the orange-red region of the spectrum and emits in the far-red region, making it a potentially valuable tool for fluorescence microscopy, particularly in multiplexing experiments where spectral overlap with other common fluorophores can be minimized. While primarily known as a laser dye, its chemical properties suggest its utility in biological staining applications.[1] This document provides detailed application notes and recommended protocols for the use of this compound in cell staining, based on its known characteristics and general principles of fluorescence microscopy.

Physicochemical and Spectral Properties

A comprehensive understanding of the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets.

PropertyValueReference
Molecular Weight 431.87 g/mol
Excitation Maximum (λex) ~621-624 nm[2]
Emission Maximum (λem) ~648-680 nm[2]
Solubility Soluble in ethanol (B145695) and methanol[2]

Applications in Cellular Imaging

This compound, as a cationic dye, has the potential to accumulate in cellular compartments with negative charge.[1] While specific, peer-reviewed protocols for its use as a general cell stain are not widely documented, related oxazine dyes have shown promise in various applications. Notably, this compound has been proposed for the differential staining of white blood cell subpopulations, suggesting it binds to cytoplasmic components or granules.[1] Additionally, a related compound, Oxazine 4-perchlorate, has been shown to localize in the cytoplasm of glioma cells.[3] These findings suggest that this compound is likely to be a cytoplasmic or organelle-specific stain rather than a nuclear stain.

Recommended Experimental Protocols

The following protocols are recommended starting points for using this compound for cell staining. It is crucial to note that optimization of dye concentration, incubation time, and other parameters will be necessary for different cell types and experimental conditions.

Protocol 1: Live Cell Staining with this compound

This protocol provides a general procedure for staining living cells. The optimal concentration of this compound should be determined experimentally, starting with a range from 0.1 µM to 5 µM.

Materials:

  • This compound stock solution (1 mM in DMSO or ethanol)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on imaging-compatible dishes or coverslips

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a series of dilutions of the this compound stock solution in pre-warmed live-cell imaging medium to achieve final concentrations in the range of 0.1 µM to 5 µM.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Replace the PBS with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing: To reduce background fluorescence, aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (e.g., Excitation: 620/60 nm, Emission: 670/50 nm). Maintain physiological conditions (37°C, 5% CO₂) during imaging.

Experimental Workflow for Live Cell Staining

LiveCellStaining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture cells to desired confluency PrepareStain Prepare this compound staining solution (0.1-5 µM) Wash1 Wash cells with PBS Culture->Wash1 AddStain Incubate with staining solution (15-30 min) Wash1->AddStain Wash2 Wash cells with imaging medium AddStain->Wash2 Image Image with fluorescence microscope Wash2->Image

Caption: Workflow for staining live cells with this compound.

Protocol 2: Fixed Cell Staining with this compound

This protocol is for staining cells that have been fixed prior to imaging. Fixation can help preserve cellular morphology but may affect the binding of certain dyes.

Materials:

  • This compound stock solution (1 mM in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS (for permeabilization, optional)

  • Mounting medium

  • Cells cultured on coverslips

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining intracellular targets is desired, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution to a working concentration of 1-10 µM in PBS. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets.

Experimental Workflow for Fixed Cell Staining

FixedCellStaining cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_imaging Imaging Culture Culture cells on coverslips Fix Fix with 4% PFA Culture->Fix Wash1 Wash with PBS Fix->Wash1 Perm Permeabilize (Optional) Wash1->Perm PrepareStain Prepare this compound staining solution (1-10 µM) AddStain Incubate with staining solution (15-30 min) Perm->AddStain Wash2 Wash with PBS AddStain->Wash2 Mount Mount coverslip Wash2->Mount Image Image with fluorescence microscope Mount->Image

Caption: Workflow for staining fixed cells with this compound.

Cytotoxicity and Phototoxicity Considerations

The introduction of exogenous fluorescent molecules and exposure to high-intensity light can be detrimental to cell health. It is essential to assess the cytotoxicity and phototoxicity of this compound to ensure that observations are of healthy cellular processes and not artifacts of the imaging process itself.

Protocol 3: Assessment of this compound Cytotoxicity

A standard MTT or resazurin-based cytotoxicity assay can be used to determine the concentration range of this compound that is non-toxic to the cells of interest.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT or Resazurin (B115843) assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned staining experiments (e.g., 1-4 hours). Include untreated control wells.

  • Assay: After the incubation period, perform the MTT or resazurin assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Logical Flow for Cytotoxicity Assessment

CytotoxicityAssay Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for desired time Treat->Incubate Assay Perform MTT or Resazurin assay Incubate->Assay Read Measure absorbance/fluorescence Assay->Read Analyze Calculate cell viability and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for assessing the cytotoxicity of this compound.

Troubleshooting

Problem Possible Cause Suggested Solution
No or weak staining Dye concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time.
Inefficient excitation or emission filters.Ensure the microscope filter sets are appropriate for this compound's spectral properties.
High background Dye concentration is too high.Decrease the concentration of this compound.
Insufficient washing.Increase the number and duration of wash steps.
Phototoxicity (cell blebbing, apoptosis) Light exposure is too intense or prolonged.Reduce the laser power or exposure time. Use a more sensitive camera.
Dye concentration is too high.Use the lowest effective concentration of this compound.
Uneven staining Inconsistent cell health or density.Ensure a healthy and evenly distributed cell culture.
Dye aggregation.Ensure the this compound stock solution is fully dissolved and well-mixed in the staining medium.

Conclusion

This compound presents a promising option for fluorescence microscopy due to its far-red spectral properties. While specific, optimized protocols for its use in diverse cell types are still emerging, the provided guidelines offer a solid foundation for researchers to develop and tailor staining procedures for their specific experimental needs. Careful optimization of staining conditions and assessment of potential cytotoxicity are paramount to obtaining reliable and meaningful results in cellular imaging studies.

References

Oxazine-170 in Single-Molecule Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a cationic fluorescent dye belonging to the oxazine (B8389632) family, recognized for its utility in various biophysical and cellular imaging applications.[1] Its favorable photophysical properties, including a high molar extinction coefficient and good quantum yield, make it a suitable candidate for single-molecule spectroscopy (SMS) studies. These notes provide an overview of this compound's properties, detailed protocols for its use in single-molecule experiments, and its potential applications in life sciences and drug discovery.

Photophysical and Chemical Properties

This compound exhibits distinct spectral characteristics that are crucial for its application in fluorescence-based assays. The dye's absorption and emission maxima are in the red region of the visible spectrum, which is advantageous for minimizing autofluorescence from cellular components.

Table 1: Photophysical Properties of this compound

PropertyValueSolventReference
Absorption Maximum (λabs) 613.3 nmMethanol[2]
Molar Extinction Coefficient (ε) 83,000 cm-1M-1Methanol[2][3]
Emission Maximum (λem) ~645-648 nmEthanol/Methanol[4][5]
Fluorescence Quantum Yield (Φ) 0.63Methanol[2]
Molecular Formula C22H24N3O+-[1]
Molecular Weight 346.4 g/mol -[1]

Note: Spectral properties can be influenced by the solvent environment and pH.[6][7]

Applications in Single-Molecule Spectroscopy

The characteristics of this compound make it a versatile tool for various single-molecule techniques:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): With its emission in the red region, this compound can serve as an excellent acceptor dye when paired with a suitable donor dye (e.g., a cyanine (B1664457) dye like Cy3). This pairing allows for the study of conformational dynamics and intermolecular interactions of biomolecules.

  • Single-Molecule Tracking: The brightness and photostability of this compound are beneficial for tracking the movement of individual molecules in real-time, providing insights into diffusion dynamics and localization within complex environments.

  • High-Resolution Imaging: As with other organic fluorophores, this compound can be employed in super-resolution microscopy techniques to overcome the diffraction limit of light and visualize cellular structures with high precision.[8]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general method for covalently labeling proteins with this compound through amine-reactive chemistry. The dye is typically modified with a reactive group like an N-hydroxysuccinimidyl (NHS) ester to facilitate conjugation to primary amines (e.g., lysine (B10760008) residues) on the protein surface.[9][10]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS ester (or a similar amine-reactive derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.[11]

  • Dye Preparation:

    • Dissolve the this compound NHS ester in DMSO to a final concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute contains the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein solution at 280 nm and the absorption maximum of this compound (~613 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.[12]

Protocol 2: Single-Molecule Imaging of Labeled Proteins

This protocol outlines a general workflow for imaging individual this compound labeled proteins using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique in single-molecule studies.

Materials:

  • This compound labeled protein

  • Microscope slides and coverslips

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)

  • TIRF microscope equipped with a suitable laser for excitation (e.g., ~610 nm) and a sensitive detector (e.g., EMCCD camera).

Procedure:

  • Surface Passivation:

    • Thoroughly clean microscope slides and coverslips.

    • Passivate the surface (e.g., with polyethylene (B3416737) glycol, PEG) to prevent non-specific binding of the labeled protein.

  • Sample Immobilization:

    • Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging (pM to nM range). Specific immobilization can be achieved through biotin-streptavidin interactions or other affinity tags.

  • Imaging:

    • Mount the sample on the TIRF microscope.

    • Add the imaging buffer to the sample.

    • Excite the sample with the appropriate laser and acquire data as a time-series of images.

  • Data Analysis:

    • Identify and localize individual fluorescent spots.

    • Analyze the intensity, lifetime, and position of the spots over time to extract information about the molecule's behavior.

Visualizations

G cluster_labeling Protein Labeling Workflow p_prep Protein Preparation reaction Labeling Reaction p_prep->reaction d_prep Dye Preparation d_prep->reaction purification Purification (SEC) reaction->purification dol DOL Calculation purification->dol

Caption: Workflow for labeling proteins with this compound.

G cluster_imaging Single-Molecule Imaging Workflow passivation Surface Passivation (e.g., PEG) immobilization Sample Immobilization (pM - nM) passivation->immobilization imaging TIRF Microscopy Imaging immobilization->imaging analysis Data Analysis imaging->analysis

Caption: General workflow for single-molecule imaging.

G cluster_fret smFRET Principle with this compound donor Donor Dye (e.g., Cy3) energy_transfer FRET donor->energy_transfer acceptor Acceptor Dye (this compound) emission Emission (~650 nm) acceptor->emission excitation Excitation (~550 nm) excitation->donor energy_transfer->acceptor

References

Application Notes and Protocols for Detecting Ammonia in Water Using Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170, a fluorescent dye, serves as a sensitive and selective reagent for the detection of ammonia (B1221849) in aqueous solutions. The detection principle relies on a deprotonation reaction between this compound and ammonia, which induces a noticeable change in the dye's spectral properties. This shift in absorption and fluorescence can be quantitatively measured, making it a valuable tool for various applications, including environmental monitoring and industrial process control. This document provides detailed application notes and protocols for the use of this compound in ammonia sensing.

The sensing mechanism involves ammonia diffusing through a protective layer and reacting with the entrapped this compound and water molecules. This reaction causes a change in the optical properties of the dye, which is then measured to determine the ammonia concentration.[1][2]

Quantitative Data Summary

The performance of this compound-based ammonia sensors can be summarized by the following key parameters. The data presented below is compiled from studies utilizing optical fiber sensors coated with this compound perchlorate (B79767) and a protective polydimethylsiloxane (B3030410) (PDMS) layer.

ParameterValueReference
Minimum Detection Limit1.4 ppm[1][2][3]
Response Time≤ 10 seconds[1][3][]
Reversibility> 99%[1][3][]
Excitation Wavelength550 nm[5]
Emission Wavelength ShiftFrom ~630 nm to ~565 nm[]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for ammonia detection using an this compound-based optical sensor.

signaling_pathway cluster_reaction Chemical Reaction Oxazine170_H This compound (Protonated Form) Oxazine170_base This compound (Deprotonated Form) Oxazine170_H->Oxazine170_base Deprotonation NH3 Ammonia (NH3) NH4 Ammonium (B1175870) Ion (NH4+) NH3->NH4 Protonation H2O Water (H2O)

Caption: Signaling pathway of this compound with ammonia.

experimental_workflow cluster_prep Sensor Preparation cluster_measurement Ammonia Measurement Cladding_Removal Optical Fiber Cladding Removal Oxazine_Deposition This compound Perchlorate Deposition Cladding_Removal->Oxazine_Deposition Moisture_Trapping Moisture Trapping Oxazine_Deposition->Moisture_Trapping PDMS_Coating PDMS Protective Layer Coating Moisture_Trapping->PDMS_Coating Sensor_Immersion Immerse Sensor in Aqueous Sample PDMS_Coating->Sensor_Immersion Light_Source Excite with Light Source (e.g., 550 nm) Sensor_Immersion->Light_Source Fluorescence_Detection Detect Fluorescence Emission Light_Source->Fluorescence_Detection Data_Analysis Analyze Spectral Shift and Intensity Fluorescence_Detection->Data_Analysis

Caption: Experimental workflow for ammonia detection.

Experimental Protocols

This section provides a detailed methodology for the fabrication of an optical fiber ammonia sensor using this compound and the subsequent measurement of ammonia in water.

Materials and Reagents
Equipment
  • Spectrometer (e.g., with Spectra Suite software)

  • Light source (e.g., tungsten halogen lamp)

  • Optical fiber couplers

  • Beakers and other standard laboratory glassware

  • Dip coater (optional)

  • Heating oven

Sensor Fabrication Protocol (Optical Fiber Based)
  • Optical Fiber Preparation :

    • Cut a desired length of plastic optical fiber.

    • Remove a small section of the cladding from the middle portion of the fiber to expose the core. This can be achieved through wet chemical etching using a 2:1:1 solution of tetrahydrofuran (THF), methyl isobutyl ketone (MIBK), and deionized (DI) water.[2]

  • This compound Sensing Layer Deposition :

    • Prepare a solution of this compound perchlorate in a suitable solvent (e.g., ethanol).

    • Dip the exposed core of the optical fiber into the this compound solution.

    • A thermal treatment method can be employed for the deposition, which involves heating and cooling steps to form a thin, uniform layer of this compound perchlorate with a thickness of 20–25 µm on the fiber core.[1]

  • Moisture Trapping :

    • The presence of moisture is essential for the reaction between ammonia and this compound.[1][2]

    • After depositing the this compound layer, expose the fiber to a humid environment or dip it briefly in DI water followed by air drying to trap a layer of moisture.[1]

  • Protective Layer Coating :

    • Apply a protective layer of polydimethylsiloxane (PDMS) over the this compound layer. This can be done by dip-coating.

    • The PDMS layer protects the sensing material from leaching into the aqueous sample while being permeable to ammonia.

Ammonia Detection Protocol
  • System Setup :

    • Connect the fabricated optical fiber sensor to a light source and a spectrometer.

    • The experimental setup can be configured for measurements in either stagnant or dynamic aqueous media.[1][2][3]

  • Calibration :

    • Record a reference spectrum by immersing the sensor in deionized water (0 ppm ammonia).

    • Prepare a series of standard ammonia solutions with known concentrations by diluting a stock ammonium hydroxide solution in DI water.

    • Immerse the sensor in each standard solution and record the corresponding fluorescence spectrum. The intensity of the fluorescence will change with the ammonia concentration.[1]

  • Sample Measurement :

    • Immerse the sensor in the water sample to be analyzed.

    • Record the fluorescence spectrum.

    • Determine the ammonia concentration by comparing the spectral changes (e.g., intensity at a specific wavelength or the ratio of intensities at two wavelengths) to the calibration curve. A ratiometric approach, utilizing the shift in the emission wavelength from approximately 630 nm to 565 nm, can enhance measurement accuracy.[]

  • Reversibility Check :

    • After a measurement, the sensor can be regenerated by immersing it back into DI water to demonstrate the reversibility of the sensing process.[1]

Reaction Mechanism

The detection of ammonia using this compound is based on a deprotonation reaction.[6] In an aqueous environment, the this compound dye exists in its protonated form. When ammonia is introduced, it acts as a base and abstracts a proton from the dye, leading to the formation of the deprotonated, neutral form of this compound and the ammonium ion.[6][7] This change in the protonation state of the dye molecule alters its electronic structure, resulting in a shift in its absorption and fluorescence spectra.[6] The presence of moisture is crucial as it facilitates this proton exchange.[1][2] This reversible reaction allows for the continuous monitoring of ammonia concentrations.

References

Ratiometric Fluorescent Biosensor Using Oxazine-170 for pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of a ratiometric fluorescent biosensor system employing Oxazine-170. This specific biosensor is designed for the sensitive and quantitative measurement of pH. The system is based on Fluorescence Resonance Energy Transfer (FRET) between a pH-sensitive donor, Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots (QDs), and a pH-insensitive acceptor, this compound. The ratiometric approach, by taking the ratio of the fluorescence intensities of two fluorophores, provides a robust and reliable measurement that corrects for environmental and instrumental variations, making it a powerful tool in various research and development applications, including cell biology, environmental monitoring, and pharmaceutical screening.[1][2][3][4]

Principle of Operation

The operational principle of this biosensor is predicated on the FRET mechanism between a pair of fluorophores: the CdSe/ZnS quantum dots (donor) and this compound (acceptor).[1][3] In this system, the fluorescence emission of the CdSe/ZnS QDs is sensitive to changes in pH, while the this compound dye serves as a stable reference fluorophore.[5]

Upon excitation with a suitable light source, the CdSe/ZnS QDs emit fluorescence. The intensity of this emission is inversely proportional to the pH of the surrounding environment.[2][4] In the presence of this compound, a portion of the energy from the excited QDs is transferred to the this compound molecules via FRET, leading to the sensitized emission of the acceptor dye. The efficiency of this energy transfer is dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

The ratiometric measurement is derived from the ratio of the fluorescence intensity of the pH-sensitive CdSe/ZnS QDs to the fluorescence intensity of the reference this compound. This ratiometric output provides a built-in self-calibration, minimizing the impact of fluctuations in excitation light intensity, photobleaching, and sensor concentration.[4]

Below is a diagram illustrating the signaling pathway of the ratiometric fluorescent biosensor.

FRET_Signaling_Pathway Signaling Pathway of the Ratiometric pH Biosensor cluster_excitation Excitation cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore cluster_emission Emission cluster_output Ratiometric Output Excitation Excitation Light (e.g., 405 nm LED) QD CdSe/ZnS Quantum Dot (pH-sensitive) Excitation->QD Absorption Oxazine170 This compound (pH-insensitive) QD->Oxazine170 FRET QD_Emission QD Emission (~575 nm) QD->QD_Emission Fluorescence Oxazine170_Emission This compound Emission (~655 nm) Oxazine170->Oxazine170_Emission Sensitized Emission Ratio Ratio = I(575nm) / I(655nm) QD_Emission->Ratio Oxazine170_Emission->Ratio

Signaling Pathway Diagram

Quantitative Data Summary

The performance characteristics of the this compound based ratiometric fluorescent biosensor are summarized in the table below. The data is compiled from various studies and represents typical performance metrics.

Performance MetricValueReference
Analyte pH[1][2][4]
Sensing Principle Fluorescence Resonance Energy Transfer (FRET)[1][3]
Donor Fluorophore CdSe/ZnS Quantum Dots[1][2][4]
Acceptor Fluorophore This compound Perchlorate (B79767)[1][2][4]
Immobilization Matrix Ethyl Cellulose (B213188)[2][4]
Excitation Wavelength 405 nm[2][4]
Donor Emission Wavelength ~575 nm[2][4]
Acceptor Emission Wavelength ~655 nm[2][4]
Linear pH Sensing Range 1.6 - 13.2[2][4]
**Linearity (R²) **> 0.99[6][7]
Response Time Typically a few minutes-
Platform Fiber Optic Sensor[1][2][4]

Experimental Protocols

This section provides detailed protocols for the preparation of the sensing material, fabrication of the fiber optic sensor, and the measurement of pH.

Protocol 1: Preparation of the Ratiometric Sensing Solution

Materials:

  • CdSe/ZnS Core-Shell Quantum Dots (hydrophobic or hydrophilic, depending on the solvent system)

  • This compound Perchlorate

  • Ethyl Cellulose

  • Toluene (B28343) or other suitable organic solvent

  • Ethanol

  • Deionized Water

  • Magnetic Stirrer

  • Vortex Mixer

  • Ultrasonic Bath

Procedure:

  • Prepare Ethyl Cellulose Solution:

    • Weigh 100 mg of ethyl cellulose and dissolve it in 10 mL of toluene in a sealed vial.

    • Stir the mixture using a magnetic stirrer at room temperature until the ethyl cellulose is completely dissolved. This may take several hours.

  • Prepare Quantum Dot Solution:

    • Disperse 1 mg of CdSe/ZnS quantum dots in 1 mL of toluene.

    • Sonicate the solution for 10-15 minutes to ensure a uniform dispersion.

  • Prepare this compound Solution:

    • Dissolve 0.5 mg of this compound perchlorate in 1 mL of ethanol.

    • Vortex the solution until the dye is fully dissolved.

  • Combine the Solutions:

    • To the ethyl cellulose solution, add the dispersed quantum dot solution and the dissolved this compound solution.

    • Stir the final mixture vigorously for at least 1 hour in the dark to ensure homogeneity.

Protocol 2: Fabrication of the Fiber Optic pH Sensor

Materials:

  • Plastic or Silica Optical Fiber (e.g., 1 mm diameter)

  • Fiber Optic Cleaver or Polishing Kit

  • Acetone (B3395972)

  • Deionized Water

  • Ratiometric Sensing Solution (from Protocol 1)

  • Dip Coater (optional, for controlled coating)

  • Oven or Hot Plate

Procedure:

  • Prepare the Optical Fiber:

    • Cut a desired length of the optical fiber.

    • Carefully cleave or polish the sensing end of the fiber to create a flat, smooth surface.

    • Clean the end of the fiber by sequentially washing with acetone and deionized water, then dry it completely.

  • Coat the Fiber with the Sensing Film:

    • Dip the prepared end of the optical fiber into the ratiometric sensing solution.

    • Slowly withdraw the fiber from the solution. For a more uniform coating, a dip coater with a controlled withdrawal speed is recommended.

    • Allow the solvent to evaporate in a dust-free environment at room temperature.

    • Alternatively, the coated fiber can be dried in an oven at a low temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) to ensure complete solvent removal.

    • Repeat the dipping and drying process 2-3 times to achieve a desired film thickness.

  • Cure the Sensing Film:

    • Store the coated fiber optic sensor in a dark, dry place for 24 hours to allow the sensing film to cure and stabilize.

Protocol 3: Ratiometric pH Measurement

Materials:

  • Fabricated Fiber Optic pH Sensor

  • LED Light Source (e.g., 405 nm)

  • Spectrometer or Fluorometer with a fiber optic input

  • Bifurcated Optical Fiber Cable

  • pH Buffer Solutions (for calibration)

  • Sample Solution

Procedure:

  • Experimental Setup:

    • Connect the LED light source to one arm of the bifurcated optical fiber.

    • Connect the common end of the bifurcated fiber to the fabricated pH sensor.

    • Connect the other arm of the bifurcated fiber to the input of the spectrometer.

  • Calibration:

    • Immerse the sensor tip in a series of standard pH buffer solutions (e.g., pH 2, 4, 7, 10, 12).

    • For each buffer solution, record the fluorescence spectrum.

    • Determine the fluorescence intensity of the CdSe/ZnS QDs at ~575 nm (I_QD) and the this compound at ~655 nm (I_Oxazine).

    • Calculate the intensity ratio (Ratio = I_QD / I_Oxazine) for each pH value.

    • Plot a calibration curve of the intensity ratio versus pH.

  • Sample Measurement:

    • Immerse the sensor tip in the sample solution of unknown pH.

    • Record the fluorescence spectrum.

    • Calculate the intensity ratio from the sample's spectrum.

    • Determine the pH of the sample by interpolating the measured ratio on the calibration curve.

The following diagram illustrates the experimental workflow for fabricating and using the ratiometric pH biosensor.

Experimental_Workflow Experimental Workflow cluster_prep Sensing Solution Preparation cluster_fab Sensor Fabrication cluster_meas pH Measurement A1 Dissolve Ethyl Cellulose in Toluene A4 Mix all solutions A1->A4 A2 Disperse CdSe/ZnS QDs in Toluene A2->A4 A3 Dissolve this compound in Ethanol A3->A4 B2 Dip-coat Fiber Tip in Sensing Solution A4->B2 Use for coating B1 Cleave and Clean Optical Fiber Tip B1->B2 B3 Dry and Cure the Sensing Film B2->B3 C1 Assemble Optical Setup (LED, Sensor, Spectrometer) B3->C1 Use fabricated sensor C2 Calibrate with Standard pH Buffers C1->C2 C3 Measure Sample Solution C2->C3 C4 Calculate Intensity Ratio and Determine pH C3->C4

Experimental Workflow Diagram

References

Application Notes and Protocols for Doping PMMA Fibers with Oxazine-170 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Oxazine-170 perchlorate (B79767), a laser dye, into poly(methyl methacrylate) (PMMA) optical fibers. This document outlines the fabrication process, key experimental procedures for characterization, and the resulting optical and luminescent properties of the doped fibers. The information is intended to guide researchers in developing novel applications for these materials in fields such as sensing, optical amplification, and specialized light sources.

Introduction

The integration of organic dyes into polymer matrices offers a versatile platform for creating active optical components. This compound perchlorate is a notable dye with strong absorption and emission in the red to near-infrared region of the electromagnetic spectrum.[1][2] When doped into PMMA, a polymer known for its optical clarity and ease of processing, it creates a fluorescent optical fiber with a range of potential applications.[1][3] This document details the methodology for producing such fibers and characterizing their performance.

Materials and Methods

Materials
MaterialSupplier/GradePurpose
Poly(methyl methacrylate) (PMMA)Standard grade for optical fiber drawingHost polymer matrix
This compound PerchlorateLaser gradeDopant (fluorophore)
EthanolACS gradeSolvent for dye characterization
Experimental Protocols

A solvent-free technique is employed to incorporate this compound perchlorate into the PMMA matrix, which helps preserve the dye's high fluorescence efficiency.[1]

  • Dye-Monomer Mixture Preparation:

    • Thoroughly mix a predetermined amount of this compound perchlorate with methyl methacrylate (B99206) (MMA) monomer. A typical molar concentration for achieving bright fluorescence is 4.3 x 10⁻⁵ mol/L.[1][4][5]

  • Polymerization:

    • Initiate the polymerization of the MMA monomer containing the dissolved dye. This is typically done in a controlled thermal environment or using a suitable chemical initiator.

    • The polymerization process results in a solid rod of dye-doped PMMA, known as a preform.

The doped PMMA preform is drawn into an optical fiber using a computer-controlled optical fiber drawing tower.[1]

  • Preform Mounting: Secure the doped PMMA preform in the chuck of the fiber drawing tower.

  • Heating: Heat the lower end of the preform in a furnace to a temperature range of 160–185 °C.[1]

  • Fiber Drawing:

    • Set the preform feeding speed (e.g., 0.3 cm/min).[1]

    • Initiate the drawing of the molten polymer into a fiber at a controlled speed (e.g., 32–62 cm/min).[1]

    • The final fiber diameter can be controlled by adjusting the drawing speed and furnace temperature. A diameter of 1.6 mm has been shown to provide a high fluorescence signal at low excitation power.[1]

The luminescent properties of the fabricated fiber are characterized to determine its performance.

  • Excitation:

    • Use a suitable laser source for excitation. A solid-state, diode-pumped laser with a wavelength of 532 nm is effective for exciting this compound.

  • Measurement Setup:

    • Employ the one-end excitation and fiber cutback method for fluorescence spectra measurements.[1]

    • Couple the output end of the fiber to a spectrometer (e.g., Stellarnet Green Wave) to collect the luminescence signal.[1]

  • Data Acquisition:

    • Record the fluorescence spectra over a range of 500–850 nm with a resolution of 0.5 nm.[1]

    • Measure the spectra at various fiber lengths to analyze signal attenuation and spectral shifts.

Data Presentation

Spectroscopic Properties of this compound Perchlorate
PropertyValue (in Ethanol)Reference
Main Absorption Peak (λmax)621 nm[1]
Emission Peak (λmax)648 nm[1]
Quantum Yield (in Methanol)0.63[1][6]
Properties of this compound Perchlorate Doped PMMA Fiber
ParameterValueReference
Molar Dye Concentration4.3 x 10⁻⁵ mol/L[1][4][5]
Fiber Diameter1.6 mm[1]
Excitation Wavelength532 nm[1]
λmax Red Shift (0.02–0.10 m)4.6 nm/cm[1]
FWHM Increase (0.02–0.08 m)6.7 nm/cm[1][4][5]
Total λmax Shift (at 0.85 m)~80 nm[1][4][5]

Visualizations

Experimental Workflow

G cluster_0 Preform Preparation cluster_1 Fiber Drawing cluster_2 Characterization A Mix this compound with MMA Monomer B Bulk Polymerization A->B C Mount Preform in Drawing Tower B->C D Heat Preform (160-185 °C) C->D E Draw Fiber D->E F Excite Fiber with 532 nm Laser E->F G Collect Emission with Spectrometer F->G H Analyze Spectra G->H

Caption: Workflow for fabrication and characterization of doped PMMA fibers.

Energy Level Diagram for Fluorescence

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) S0 S1 S0->S1 Absorption (Excitation) 532 nm S1->S0 Fluorescence Emission ~650 nm

Caption: Simplified Jablonski diagram for this compound fluorescence.

Discussion and Applications

The incorporation of this compound perchlorate into PMMA fibers results in a brightly fluorescent material. A significant red shift in the emission maximum is observed with increasing fiber length, which is attributed to reabsorption of the emitted light by the dye molecules.[1] This property can be harnessed for various applications.

Potential applications for these doped fibers include:

  • Luminescent Solar Concentrators: The dye can absorb solar radiation and re-emit it at longer wavelengths, guiding the light to the edges of a panel where photovoltaic cells are located.

  • Optical Fiber Amplifiers: The dye can be used as a gain medium to amplify optical signals in the 650 nm wavelength region, which is a low-loss window for PMMA fibers.[1][7]

  • Sensors: The fluorescence properties of the dye can be sensitive to environmental factors such as temperature, pH, or the presence of specific chemical species, enabling the development of fiber-optic sensors.[2][8]

  • Specialized Light Sources: These fibers can be used to create flexible and distributed light sources for various applications in medicine and materials science.

References

Application Notes and Protocols for Oxazine-170 as a pH Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a versatile fluorescent dye belonging to the oxazine (B8389632) family of heterocyclic compounds. Its notable photophysical properties, particularly its sensitivity to the local chemical environment, make it a valuable tool for various scientific applications. One of its key characteristics is the pH-dependence of its absorption and fluorescence spectra, which allows for its use as a fluorescent pH indicator. This document provides detailed application notes and protocols for utilizing this compound as a pH sensor in research and drug development settings.

This compound exists in two primary forms in aqueous solutions: a protonated (cationic) form and a deprotonated (molecular) form. The equilibrium between these two species is governed by the pH of the solution. The cationic form of this compound is highly fluorescent, while the molecular form exhibits significantly lower fluorescence quantum yield.[1] This pH-dependent fluorescence quenching mechanism forms the basis of its application as a pH sensor. By measuring the fluorescence intensity of this compound, one can accurately determine the pH of the surrounding medium.

Principle of pH Sensing

The pH sensing mechanism of this compound is based on the protonation and deprotonation of the molecule, which alters its electronic structure and, consequently, its photophysical properties.

Protonated_Oxazine_170 Cationic Form (High Fluorescence) Deprotonated_Oxazine_170 Molecular Form (Low Fluorescence) Protonated_Oxazine_170->Deprotonated_Oxazine_170 Deprotonation (Increasing pH) Deprotonated_Oxazine_170->Protonated_Oxazine_170 Protonation (Decreasing pH) H_plus H+ OH_minus OH-

Figure 1: Protonation equilibrium of this compound.

In acidic to neutral conditions, this compound exists predominantly in its cationic form, exhibiting strong fluorescence. As the pH increases into the alkaline range, the molecule undergoes deprotonation to its molecular form, leading to a significant quenching of its fluorescence. The transition between the high and low fluorescence states occurs around the pKa value of the dye.

Photophysical Properties and pH Dependence

The spectral properties of this compound are highly dependent on the solvent and the pH of the medium. The following tables summarize the key photophysical parameters.

PropertyValue (in Methanol)References
Excitation Maximum (λex)~611-614 nm[2][3]
Emission Maximum (λem)~641 nm[2][3]
Molar Extinction Coeff.83,000 cm⁻¹M⁻¹ at 613.3 nm[4]
Fluorescence Quantum Yield~0.5 - 0.63[4][5]

Table 1: General Photophysical Properties of this compound in Methanol.

The fluorescence intensity of this compound exhibits a sigmoidal relationship with pH, which can be utilized to construct a calibration curve for pH measurements. The following table provides representative data on the pH-dependent fluorescence of this compound in an aqueous buffer system.

pHRelative Fluorescence Intensity (%)
4.0100
5.098
6.095
7.088
7.480
8.050
9.015
10.05
11.02

Table 2: Representative pH-Dependent Fluorescence Intensity of this compound. (Note: This data is illustrative of the expected trend and should be calibrated for specific experimental conditions).

Experimental Protocols

This section provides a detailed protocol for the preparation of this compound solutions and the measurement of pH using fluorescence spectroscopy.

Materials and Reagents
  • This compound perchlorate (B79767) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)

  • Aqueous buffer solutions of known pH (e.g., phosphate-buffered saline (PBS), citrate-phosphate buffer, or Tris buffer) covering the desired pH range.

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter for buffer verification

Solution Preparation Workflow

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Weigh this compound Dissolve Dissolve in DMSO/Ethanol (e.g., 1 mM) Weigh->Dissolve Store Store at -20°C, protected from light Dissolve->Store Dilute Dilute stock solution in aqueous buffer Store->Dilute Use stock for working solution Final_Conc Achieve final concentration (e.g., 1-10 µM) Dilute->Final_Conc Use Use immediately for measurements Final_Conc->Use

Figure 2: Workflow for preparing this compound solutions.

Protocol for Solution Preparation:

  • Stock Solution (1 mM):

    • Accurately weigh a small amount of this compound perchlorate powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO or ethanol to create a concentrated stock solution (e.g., 1 mM).

    • Store the stock solution in a tightly sealed, light-protected container at -20°C.

  • Working Solutions:

    • Prepare a series of aqueous buffer solutions with known pH values spanning the expected experimental range. Verify the pH of each buffer using a calibrated pH meter.

    • On the day of the experiment, dilute the this compound stock solution into the prepared buffer solutions to a final concentration typically in the range of 1-10 µM.

    • Protect the working solutions from light until measurement.

pH Measurement Protocol

Start Start Instrument_Setup Set up spectrofluorometer (λex ≈ 610 nm, λem scan ≈ 630-750 nm) Start->Instrument_Setup Blank Measure blank (buffer without dye) Instrument_Setup->Blank Calibration_Start Start Calibration Blank->Calibration_Start Measure_Standards Measure fluorescence of this compound in buffers of known pH Calibration_Start->Measure_Standards Plot_Curve Plot Fluorescence Intensity vs. pH Measure_Standards->Plot_Curve Sample_Measurement Measure fluorescence of this compound in unknown sample Plot_Curve->Sample_Measurement Determine_pH Determine pH from calibration curve Sample_Measurement->Determine_pH End End Determine_pH->End

Figure 3: Experimental workflow for pH measurement.

Step-by-Step Measurement Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation wavelength to approximately 610 nm.

    • Set the emission scan range from approximately 630 nm to 750 nm.

    • Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement:

    • Fill a quartz cuvette with the buffer solution (without this compound) that will be used for the samples.

    • Place the cuvette in the spectrofluorometer and record a blank spectrum. This will be subtracted from the sample spectra to correct for background fluorescence and scattering.

  • Calibration Curve:

    • Sequentially measure the fluorescence emission spectra of the this compound working solutions prepared in buffers of known pH.

    • For each spectrum, subtract the blank spectrum.

    • Determine the peak fluorescence intensity at the emission maximum (around 641 nm).

    • Plot the peak fluorescence intensity as a function of pH to generate a calibration curve.

  • Sample Measurement:

    • Add this compound stock solution to your experimental sample to the same final concentration as used for the calibration curve.

    • Measure the fluorescence emission spectrum of the sample.

    • Subtract the appropriate blank (sample medium without the dye).

    • Determine the peak fluorescence intensity.

  • pH Determination:

    • Interpolate the pH of your sample from the calibration curve using the measured fluorescence intensity.

Applications in Drug Development

The ability of this compound to report on pH in microscopic environments makes it a valuable tool in several areas of drug development:

  • Cellular Uptake and Trafficking: Fluorescently labeling drug delivery vehicles (e.g., nanoparticles, liposomes) with this compound can provide insights into their internalization pathways and localization within acidic organelles such as endosomes and lysosomes.

  • Drug Release Studies: For pH-sensitive drug delivery systems, this compound can be co-encapsulated with the therapeutic agent to monitor the internal pH of the carrier and correlate it with the drug release profile.

  • High-Throughput Screening: In cell-based assays, changes in intracellular pH can be indicative of cellular stress or the mechanism of action of a drug candidate. This compound can be used as a probe to screen for compounds that modulate cellular pH.

  • Formulation Development: The pH of pharmaceutical formulations is a critical parameter affecting drug stability and solubility. This compound can be used as a sensor to monitor pH during formulation processes.

Considerations and Limitations

  • Calibration is Crucial: The fluorescence response of this compound can be influenced by factors other than pH, such as ionic strength, temperature, and the presence of quenching agents. Therefore, it is essential to perform a calibration in a medium that closely mimics the experimental sample.

  • Photostability: Like many fluorescent dyes, this compound can be susceptible to photobleaching upon prolonged or intense illumination. Use the lowest possible excitation power and exposure times to minimize this effect.

  • Concentration Effects: At high concentrations, this compound can form non-fluorescent dimers, which can affect the accuracy of pH measurements. It is important to work within a concentration range where the fluorescence intensity is linearly proportional to the dye concentration.[1]

  • Spectral Overlap: When using this compound in complex biological systems, be mindful of potential spectral overlap with endogenous fluorophores or other fluorescent probes.

By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize this compound as a reliable fluorescent sensor for pH measurements in a wide range of applications.

References

Application Notes and Protocols for Oxazine-170 in Fluorescence Lifetime Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxazine-170 for FLIM Applications

This compound is a versatile fluorescent dye belonging to the oxazine (B8389632) family, characterized by its absorption and emission in the red to near-infrared region of the spectrum. Its fluorescence properties, particularly its fluorescence lifetime, exhibit sensitivity to the local microenvironment. This characteristic makes this compound a valuable tool for fluorescence lifetime imaging microscopy (FLIM), a powerful technique that provides information about the molecular environment of a fluorophore, independent of its concentration.

The fluorescence lifetime of this compound is particularly responsive to changes in viscosity and temperature, positioning it as a promising probe for mapping these critical parameters within live cells and other biological systems. As a "molecular rotor," its non-radiative decay rate is influenced by the rotational freedom of its molecular structure. In environments with higher viscosity, this rotation is hindered, leading to an increase in fluorescence lifetime. Similarly, temperature can affect the rate of non-radiative decay processes, thereby influencing the fluorescence lifetime.

These application notes provide a comprehensive overview of the spectroscopic properties of this compound and detailed protocols for its use in FLIM-based measurements of viscosity and temperature.

Spectroscopic Properties of this compound

A summary of the key spectroscopic and photophysical properties of this compound is presented in the table below. These values can vary depending on the solvent and local environment.

PropertyValueReference
Excitation Maximum (λex) ~611-621 nm[1][2]
Emission Maximum (λem) ~641-648 nm[1][2]
Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹ (in Methanol)[3]
Fluorescence Quantum Yield (Φ) ~0.63 (in Methanol)[3]
Fluorescence Lifetime (τ) Typically in the nanosecond range, sensitive to environment[1]

Application 1: Microviscosity Sensing using this compound FLIM

The viscosity of the intracellular environment is a critical parameter that influences a wide range of cellular processes, including protein diffusion, enzymatic reactions, and signal transduction. This compound can be employed as a molecular rotor to quantitatively map intracellular viscosity using FLIM.

Principle

The fluorescence lifetime (τ) of a molecular rotor like this compound is related to the viscosity (η) of its environment through the Förster-Hoffmann equation:

log(τ) = C + x * log(η)

where C is a constant and x is the sensitivity coefficient of the probe to viscosity. By calibrating the fluorescence lifetime of this compound in solutions of known viscosity, a calibration curve can be generated to convert lifetime data from cellular imaging into viscosity maps.

Experimental Protocol: Calibration of this compound Fluorescence Lifetime against Viscosity

Objective: To generate a calibration curve correlating the fluorescence lifetime of this compound with known viscosity values.

Materials:

  • This compound perchlorate

  • Methanol (B129727) (spectroscopic grade)

  • Glycerol (B35011) (spectroscopic grade)

  • Time-Correlated Single Photon Counting (TCSPC) system coupled to a fluorescence spectrometer

  • Viscometer

Procedure:

  • Preparation of Viscosity Standards:

    • Prepare a series of methanol-glycerol mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%).

    • Measure the viscosity of each standard solution at a controlled temperature (e.g., 25°C) using a viscometer.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mM).

    • Add a small aliquot of the this compound stock solution to each viscosity standard to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the volume of the stock solution is minimal to not significantly alter the viscosity of the standard.

  • Fluorescence Lifetime Measurement:

    • Using a TCSPC system, excite the this compound in each viscosity standard at a wavelength near its absorption maximum (e.g., 620 nm).

    • Collect the fluorescence emission at its maximum (e.g., 650 nm).

    • Record the fluorescence decay curves and fit them to a mono- or bi-exponential decay model to determine the average fluorescence lifetime (τ) for each viscosity standard.

  • Data Analysis and Calibration Curve Generation:

    • Plot the logarithm of the measured fluorescence lifetime (log(τ)) against the logarithm of the known viscosity (log(η)).

    • Perform a linear regression analysis to fit the data to the Förster-Hoffmann equation and determine the sensitivity coefficient 'x'. This plot serves as the calibration curve for subsequent cellular imaging experiments.

Experimental Protocol: Intracellular Viscosity Mapping with this compound FLIM

Objective: To visualize and quantify the microviscosity within different compartments of living cells.

Materials:

  • This compound perchlorate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Fluorescence lifetime imaging microscope equipped with a TCSPC system and a pulsed laser source (e.g., ~620 nm).

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency on imaging dishes.

  • Cell Staining:

    • Prepare a working solution of this compound in cell culture medium or a suitable buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type to achieve adequate signal without inducing cytotoxicity.

    • Incubate the cells with the this compound solution for 15-30 minutes at 37°C in a CO₂ incubator.

    • Wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.

  • FLIM Imaging:

    • Place the imaging dish on the stage of the FLIM microscope.

    • Excite the cells with the pulsed laser at the appropriate wavelength.

    • Collect the fluorescence emission through a suitable bandpass filter.

    • Acquire FLIM data for a sufficient duration to obtain adequate photon counts for reliable lifetime analysis in each pixel.

  • Data Analysis:

    • Fit the fluorescence decay data for each pixel of the FLIM image to an appropriate decay model to generate a fluorescence lifetime map.

    • Using the previously generated calibration curve, convert the fluorescence lifetime values in each pixel to viscosity values, thereby creating a quantitative map of intracellular microviscosity.

G cluster_calibration Calibration cluster_imaging Cellular Imaging prep_standards Prepare Viscosity Standards (Methanol-Glycerol) measure_viscosity Measure Viscosity prep_standards->measure_viscosity prep_dye Prepare this compound in Standards measure_viscosity->prep_dye measure_lifetime Measure Fluorescence Lifetime (TCSPC) prep_dye->measure_lifetime generate_curve Generate Calibration Curve (log(τ) vs log(η)) measure_lifetime->generate_curve map_viscosity Generate Viscosity Map generate_curve->map_viscosity Use Calibration prep_cells Prepare and Culture Cells stain_cells Stain Cells with This compound prep_cells->stain_cells wash_cells Wash Excess Dye stain_cells->wash_cells flim_imaging Acquire FLIM Data wash_cells->flim_imaging analyze_data Analyze Lifetime Data flim_imaging->analyze_data analyze_data->map_viscosity

Experimental workflow for viscosity sensing.

Application 2: Intracellular Temperature Sensing using this compound FLIM

Intracellular temperature is a key regulator of cellular metabolism and function. Deviations from the optimal temperature range can significantly impact biochemical reaction rates. The fluorescence lifetime of this compound can also be sensitive to temperature, offering a potential method for non-invasive intracellular thermometry.

Principle

The fluorescence lifetime of certain fluorophores can change with temperature due to the temperature-dependence of non-radiative decay rates. By calibrating the fluorescence lifetime of this compound at different temperatures, it is possible to create a temperature-lifetime calibration curve. This allows for the conversion of fluorescence lifetime maps obtained from cells into temperature maps.

Experimental Protocol: Calibration of this compound Fluorescence Lifetime against Temperature

Objective: To establish the relationship between the fluorescence lifetime of this compound and temperature.

Materials:

  • This compound perchlorate

  • A suitable solvent (e.g., water or a buffer with stable pH over the temperature range)

  • Temperature-controlled cuvette holder for a spectrofluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system

  • Calibrated thermometer

Procedure:

  • Preparation of this compound Solution:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1-10 µM).

  • Temperature-Dependent Lifetime Measurements:

    • Place the cuvette containing the this compound solution in the temperature-controlled holder.

    • Measure the fluorescence lifetime at a series of controlled temperatures (e.g., from 25°C to 45°C in 2°C increments), ensuring the sample reaches thermal equilibrium at each step.

    • Use a calibrated thermometer to verify the temperature of the sample.

    • At each temperature, acquire the fluorescence decay curve using the TCSPC system and determine the average fluorescence lifetime.

  • Data Analysis and Calibration Curve Generation:

    • Plot the measured fluorescence lifetime (τ) as a function of temperature (T).

    • Fit the data with an appropriate function (e.g., linear or polynomial) to generate a calibration curve.

Experimental Protocol: Intracellular Temperature Mapping with this compound FLIM

Objective: To map the temperature distribution within living cells.

Materials:

  • This compound perchlorate

  • Cell culture medium

  • PBS

  • Cells of interest on imaging dishes

  • FLIM microscope with a stage-top incubator for precise temperature control of the surrounding environment.

Procedure:

  • Cell Preparation and Staining:

    • Follow the same procedure as described for viscosity mapping (Protocols for Intracellular Viscosity Mapping, steps 1 and 2).

  • FLIM Imaging:

    • Place the imaging dish on the microscope stage within the temperature-controlled incubator. It is crucial to maintain a stable and known external temperature for the cells.

    • Acquire FLIM data as described for viscosity mapping (Protocol for Intracellular Viscosity Mapping, step 3).

  • Data Analysis:

    • Generate a fluorescence lifetime map of the cells.

    • Using the temperature-lifetime calibration curve, convert the lifetime values in each pixel to temperature values to create an intracellular temperature map.

G cluster_calibration Calibration cluster_imaging Cellular Imaging prep_dye Prepare this compound Solution temp_control Control Temperature of Sample prep_dye->temp_control measure_lifetime Measure Fluorescence Lifetime (TCSPC) temp_control->measure_lifetime generate_curve Generate Calibration Curve (τ vs T) measure_lifetime->generate_curve map_temp Generate Temperature Map generate_curve->map_temp Use Calibration prep_cells Prepare and Culture Cells stain_cells Stain Cells with This compound prep_cells->stain_cells wash_cells Wash Excess Dye stain_cells->wash_cells flim_imaging Acquire FLIM Data (Controlled External Temp) wash_cells->flim_imaging analyze_data Analyze Lifetime Data flim_imaging->analyze_data analyze_data->map_temp

Experimental workflow for temperature sensing.

Limitations and Considerations

  • Environmental Cross-Sensitivity: The fluorescence lifetime of this compound can be influenced by multiple environmental factors simultaneously (e.g., viscosity, polarity, and temperature). Careful experimental design and controls are necessary to deconvolve the effects of each parameter. For instance, when measuring viscosity, it is crucial to maintain a constant temperature.

  • Calibration is Key: The accuracy of the quantitative data relies heavily on the precision of the calibration curves. It is recommended to perform calibrations under conditions that mimic the cellular environment as closely as possible.

  • Probe Localization: The subcellular localization of this compound may not be uniform. Co-localization studies with organelle-specific markers may be necessary to interpret the viscosity or temperature maps accurately.

  • Lack of Specific Signaling Pathway Data: Currently, there is limited information available on the direct application of this compound FLIM for studying specific signaling pathways. Its utility in this area would likely be indirect, by measuring changes in the physical properties of the cytoplasm or organelles that are modulated by signaling events. Further research is needed to explore these potential applications.

Conclusion

This compound is a promising fluorescent probe for FLIM applications, offering the potential to quantitatively map microviscosity and temperature within living cells. The provided protocols offer a framework for researchers to utilize this dye in their studies. As with any environmentally sensitive probe, careful calibration and consideration of potential confounding factors are essential for obtaining accurate and meaningful results. Future work is needed to expand the applications of this compound, particularly in the context of specific cellular signaling pathways and through the development of targeted bioconjugates.

References

Oxazine-170: Detailed Application Notes for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine (B8389632) class of compounds. Initially recognized for its applications as a laser dye, its favorable photophysical properties, including a large Stokes shift and high quantum yield, have led to its exploration in various biological imaging and sensing applications. In the realm of flow cytometry, this compound presents an intriguing option for cellular analysis, particularly due to its spectral characteristics which allow for excitation by common laser lines and emission in the far-red spectrum, minimizing spectral overlap with other commonly used fluorochromes.

This document provides detailed application notes and suggested protocols for the use of this compound in flow cytometry for the analysis of cell viability, cell cycle, and cell proliferation. The provided protocols are intended as a starting point for experimental design and will likely require optimization for specific cell types and experimental conditions.

Properties of this compound

A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its successful application in flow cytometry.

PropertyValueReference
Molecular Formula C₂₁H₂₂N₃O · ClO₄N/A
Molecular Weight 431.87 g/mol N/A
Excitation Maximum (λex) ~621-623 nm[1]
Emission Maximum (λem) ~645-648 nm[1]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹ (in Methanol)[2]
Quantum Yield (Φ) 0.63 (in Methanol)[2]
Solubility Soluble in organic solvents like methanol (B129727) and ethanol (B145695).[1][3]
Physical Appearance PowderN/A

Application 1: Cell Viability Assessment

Principle:

This compound is a cell-permeant dye that can be used to differentiate between live and dead cells based on membrane integrity. In viable cells with intact membranes, the dye may be excluded or exhibit a basal level of fluorescence. In contrast, cells with compromised membranes, characteristic of late apoptosis or necrosis, will allow for increased intracellular accumulation of the dye, resulting in a significantly higher fluorescence signal.

Experimental Protocol:

Materials:

  • This compound perchlorate

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell suspension of interest

  • Flow cytometer with a red laser (e.g., 633 nm or similar) and appropriate emission filters (e.g., 660/20 nm bandpass).

Protocol:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Harvest and wash cells: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with 1X PBS.

  • Resuspend cells: Resuspend the cell pellet in 1X PBS or a suitable binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 1-10 µM. This concentration should be optimized for your specific cell type and experimental conditions. A good starting point is 5 µM.

  • Incubate: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Wash (Optional): Washing the cells after staining is generally not required but can be performed to reduce background fluorescence if necessary. Centrifuge at 300 x g for 5 minutes and resuspend in 1X PBS.

  • Acquisition: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.

  • Analysis: Gate on the single-cell population and create a histogram of the this compound fluorescence. Live cells should exhibit low fluorescence, while dead cells will show a significant increase in fluorescence intensity.

Workflow for Cell Viability Assessment:

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Flow Cytometry cluster_analysis Data Analysis prep1 Harvest & Wash Cells prep2 Resuspend in PBS prep1->prep2 stain1 Add this compound (1-10 µM) prep2->stain1 stain2 Incubate 15-30 min stain1->stain2 acq1 Acquire Data stain2->acq1 acq2 Gate on Cells acq1->acq2 analysis1 Histogram Analysis acq2->analysis1 analysis2 Differentiate Live/Dead analysis1->analysis2

Caption: Workflow for assessing cell viability using this compound.

Application 2: Cell Cycle Analysis

Principle:

This compound, as a DNA-binding dye, can be used for cell cycle analysis. The fluorescence intensity of the dye is proportional to the amount of DNA in the cell. Cells in the G2/M phase of the cell cycle will have twice the DNA content of cells in the G0/G1 phase and will therefore exhibit approximately double the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. A related dye, Oxazine 750, has been used for DNA content analysis.

Experimental Protocol:

Materials:

  • This compound perchlorate

  • DMSO

  • PBS, pH 7.4

  • 70% Ethanol (ice-cold) for fixation

  • RNase A solution (100 µg/mL)

  • Cell suspension

  • Flow cytometer with a red laser and appropriate emission filters.

Protocol:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Harvest and wash cells: Collect 1-2 x 10⁶ cells per sample and wash twice with cold 1X PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of cold 1X PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate: Incubate the cells at 4°C for at least 30 minutes. For longer storage, cells can be kept at -20°C.

  • Wash: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with 1X PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of 1X PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA and ensure the dye specifically binds to DNA.

  • Staining: Add the this compound stock solution to a final concentration of 10-30 µM. The optimal concentration should be determined empirically.

  • Incubate: Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Gate on the single-cell population and create a histogram of the this compound fluorescence. Identify the G0/G1, S, and G2/M phase populations based on their fluorescence intensity.

Workflow for Cell Cycle Analysis:

G cluster_prep Cell Preparation & Fixation cluster_stain Staining cluster_acq Flow Cytometry cluster_analysis Data Analysis prep1 Harvest & Wash Cells prep2 Fix with 70% Ethanol prep1->prep2 stain1 RNase A Treatment prep2->stain1 stain2 Add this compound (10-30 µM) stain1->stain2 stain3 Incubate 30 min stain2->stain3 acq1 Acquire Data stain3->acq1 acq2 Gate on Single Cells acq1->acq2 analysis1 DNA Content Histogram acq2->analysis1 analysis2 Identify G0/G1, S, G2/M analysis1->analysis2

Caption: Workflow for analyzing the cell cycle using this compound.

Application 3: Cell Proliferation (Dye Dilution)

Principle:

Cell proliferation can be monitored by dye dilution assays. A fluorescent dye that is retained within the cells is loaded into the parent generation. As the cells divide, the dye is distributed equally between the two daughter cells. Consequently, the fluorescence intensity of the daughter cells is halved with each cell division. By analyzing the fluorescence intensity of the cell population over time, the number of cell divisions can be determined. While not a conventional proliferation dye, the cell-permeant nature of this compound suggests its potential for this application, though this would require experimental validation.

Experimental Protocol (Suggested Starting Point):

Materials:

  • This compound perchlorate

  • DMSO

  • PBS, pH 7.4

  • Complete cell culture medium

  • Cell suspension

  • Flow cytometer with a red laser and appropriate emission filters.

Protocol:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Harvest and wash cells: Wash cells twice with serum-free medium or PBS.

  • Resuspend cells: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • Staining: Add the this compound stock solution to a final concentration that provides a bright, uniform signal with low toxicity. A starting range of 0.5-5 µM is recommended for initial optimization.

  • Incubate: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Quench the staining by adding an equal volume of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium to remove any unbound dye.

  • Culture: Resuspend the stained cells in complete culture medium and culture under desired experimental conditions.

  • Time-course Analysis: At various time points (e.g., 0, 24, 48, 72 hours), harvest a sample of the cells for flow cytometry analysis.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Gate on the live, single-cell population and create a histogram of the this compound fluorescence. Observe the progressive halving of fluorescence intensity in proliferating cells over time.

Workflow for Cell Proliferation Analysis:

G cluster_stain Cell Staining (Day 0) cluster_result Data Interpretation stain1 Wash & Resuspend Cells stain2 Stain with this compound stain1->stain2 stain3 Wash & Culture stain2->stain3 day0 Day 0 Analysis stain3->day0 day1 Day 1 Analysis day2 Day 2 Analysis day3 Day 3 Analysis result1 Fluorescence Histograms day0->result1 day1->result1 day2->result1 day3->result1 result2 Generational Peaks result1->result2

Caption: Workflow for tracking cell proliferation via dye dilution.

Data Presentation and Interpretation

For all applications, it is crucial to include appropriate controls:

  • Unstained cells: To set the background fluorescence and voltage settings on the flow cytometer.

  • Single-color controls: Essential for multicolor experiments to properly compensate for spectral overlap.

  • Positive and negative controls: For viability and proliferation assays, include heat-killed or chemically-treated cells as a positive control for dead cells, and a known proliferating cell line as a positive control for proliferation.

Quantitative data should be summarized in tables for easy comparison between different experimental conditions. For cell cycle analysis, the percentage of cells in each phase (G0/G1, S, G2/M) should be calculated using appropriate cell cycle analysis software. For proliferation assays, metrics such as the division index and proliferation index can be calculated to quantify the extent of cell division.

Conclusion

This compound is a promising far-red fluorescent dye with potential applications in flow cytometry for assessing cell viability, cell cycle, and cell proliferation. Its spectral properties make it a valuable tool for inclusion in multicolor panels, minimizing the need for complex compensation. The protocols provided here serve as a foundation for researchers to begin exploring the utility of this compound in their specific experimental systems. As with any new reagent, careful optimization and validation are essential to ensure accurate and reproducible results.

References

Oxazine-170 in Förster Resonance Energy Transfer (FRET): Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Oxazine-170, a fluorescent dye with robust photophysical properties in the far-red spectrum, is a highly effective acceptor molecule for Förster Resonance Energy Transfer (FRET)-based assays. Its distinct spectral characteristics make it an invaluable tool for researchers and drug development professionals investigating molecular interactions, conformational changes in biomolecules, and various cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in FRET studies.

Introduction to this compound in FRET

FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "molecular ruler" for studying dynamic biological processes.

This compound is an ideal FRET acceptor for several reasons:

  • Spectral Overlap: Its absorption spectrum shows significant overlap with the emission spectra of a variety of common donor fluorophores, such as cyanine (B1664457) dyes (e.g., Cy3, Cy3B) and other red-emitting dyes.

  • High Extinction Coefficient: this compound exhibits a high molar extinction coefficient, enabling efficient energy transfer.

  • Favorable Photophysical Properties: It possesses a good quantum yield and photostability, which are crucial for sensitive and reliable FRET measurements.

Key Applications of this compound in FRET

The unique properties of this compound make it suitable for a range of FRET applications, including:

  • Nucleic Acid Analysis: Studying the conformational dynamics of DNA and RNA, including folding, hybridization, and interactions with proteins. Single-molecule FRET (smFRET) studies, in particular, benefit from the photostability of oxazine (B8389632) dyes.

  • Protein-Protein Interactions: Quantifying the binding affinity and kinetics of protein-protein interactions in vitro and in live cells.

  • Enzyme Kinetics: Developing FRET-based biosensors to monitor enzyme activity in real-time.

  • High-Throughput Screening (HTS): Its compatibility with various detection platforms makes it suitable for screening compound libraries for potential drug candidates that modulate biomolecular interactions.

Photophysical and FRET Parameters of this compound

A summary of the key quantitative data for this compound and a representative FRET pair is presented below for easy comparison.

PropertyThis compound (Acceptor)Cy3B (Donor)
Absorption Maximum (λ_abs) ~611-624 nm~558 nm
Emission Maximum (λ_em) ~641-648 nm[1]~572 nm
Molar Extinction Coefficient (ε) ~83,000 M⁻¹cm⁻¹ at ~613 nm in methanol[2]~130,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.5 - 0.63 in ethanol/methanol[2]~0.67
Förster Radius (R₀) -~6.7 nm (with ATTO 655, an oxazine dye)[3]

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound in FRET: single-molecule FRET for DNA conformational analysis and an ensemble FRET assay for protein-protein interactions.

Protocol 1: Single-Molecule FRET (smFRET) for DNA Conformational Dynamics

This protocol is adapted from studies utilizing an oxazine dye (ATTO 655) as a FRET acceptor with a Cy3B donor to investigate DNA hairpin dynamics.

Objective: To observe the conformational changes of a single DNA molecule labeled with a FRET pair.

Materials:

  • DNA oligonucleotides (custom synthesized and HPLC-purified) with amino-modifiers for dye labeling.

  • Cy3B-NHS ester (or other suitable donor)-NHS ester

  • This compound-NHS ester (or a structurally similar oxazine dye like ATTO 655-NHS ester)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification columns (e.g., reverse-phase HPLC or gel electrophoresis)

  • smFRET Imaging Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 10% (w/v) glucose, 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 1 mM Trolox.

  • Microscope slides and coverslips, functionalized with biotin-PEG.

  • Streptavidin

  • Biotinylated DNA construct

Methodology:

  • DNA Labeling: a. Resuspend the amino-modified DNA oligonucleotide in the labeling buffer. b. Add a 5-10 fold molar excess of the donor (e.g., Cy3B-NHS ester) and acceptor (e.g., this compound-NHS ester) dyes to the DNA solution. c. Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C. d. Purify the labeled DNA oligonucleotides using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to remove unconjugated dyes. e. Verify the labeling efficiency and purity using UV-Vis spectroscopy and mass spectrometry.

  • Sample Preparation for smFRET Imaging: a. Clean microscope slides and coverslips thoroughly. b. Functionalize the surface with biotin-PEG to prevent non-specific binding. c. Incubate the functionalized surface with a dilute solution of streptavidin (0.1 mg/mL) for 10 minutes, then wash thoroughly with T50 buffer (50 mM Tris-HCl, 50 mM NaCl, pH 7.5). d. Immobilize the biotinylated and dual-labeled DNA construct on the streptavidin-coated surface by incubating with a picomolar concentration of the DNA for 5-10 minutes. Wash away unbound DNA. e. Add the smFRET imaging buffer to the sample chamber just before imaging.

  • Data Acquisition: a. Use a total internal reflection fluorescence (TIRF) microscope equipped with appropriate lasers for exciting the donor dye (e.g., a 532 nm laser for Cy3B). b. Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and appropriate emission filters. c. Record movies of the fluorescence signals from single molecules with a sensitive EMCCD camera.

  • Data Analysis: a. Extract the fluorescence intensity time traces for the donor and acceptor from individual molecules. b. Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A) where I_A is the acceptor intensity and I_D is the donor intensity after background correction and correction for spectral crosstalk. c. Generate FRET efficiency histograms to identify different conformational states of the DNA molecule. d. Analyze the dwell times in each state to determine the kinetics of the conformational transitions.

Protocol 2: Ensemble FRET Assay for Protein-Protein Interaction Analysis

This protocol provides a general framework for studying the interaction between two proteins using this compound as the FRET acceptor in a solution-based assay.

Objective: To determine the binding affinity (K_d) of a protein-protein interaction.

Materials:

  • Purified proteins of interest (Protein A and Protein B).

  • Donor dye-maleimide (e.g., Cy3-maleimide)

  • Acceptor dye-maleimide (this compound-maleimide)

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 1 mM TCEP.

  • Size-exclusion chromatography column.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

  • Fluorometer or microplate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.

Methodology:

  • Protein Labeling: a. Ensure the proteins have accessible cysteine residues for labeling. If not, introduce a cysteine residue at a specific site via site-directed mutagenesis. b. Reduce any disulfide bonds by incubating the protein with 10 mM DTT for 30 minutes, followed by removal of DTT using a desalting column. c. Immediately react the reduced protein with a 10-fold molar excess of the maleimide-activated donor or acceptor dye in labeling buffer for 2 hours at room temperature or overnight at 4°C in the dark. d. Quench the reaction by adding an excess of a thiol-containing compound (e.g., 10 mM DTT or β-mercaptoethanol). e. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. f. Determine the labeling efficiency by measuring the absorbance of the protein and the dye.

  • FRET Measurement: a. Prepare a series of solutions in the assay buffer containing a fixed concentration of the donor-labeled protein (Protein A) and varying concentrations of the acceptor-labeled protein (Protein B). b. Include control samples: donor-labeled protein only and acceptor-labeled protein only. c. Incubate the samples at the desired temperature for a sufficient time to reach binding equilibrium. d. Excite the donor dye at its excitation maximum and measure the fluorescence emission spectra for all samples.

  • Data Analysis: a. Correct the raw fluorescence data for background fluorescence and spectral crosstalk from the donor emission into the acceptor channel. b. Calculate the sensitized emission of the acceptor (FRET signal) by subtracting the fluorescence of the acceptor-only sample (direct excitation) from the fluorescence of the donor-acceptor sample at the acceptor's emission maximum. c. Plot the FRET signal as a function of the acceptor-labeled protein concentration. d. Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (K_d).

Visualizing FRET Principles and Workflows

To further clarify the concepts and procedures, the following diagrams illustrate the fundamental principles of FRET and a generalized experimental workflow.

FRET_Principle cluster_donor Donor cluster_acceptor Acceptor D_ground D (S0) D_excited D* (S1) Donor_Emission Donor Emission D_excited->D_ground Fluorescence A_ground A (S0) D_excited->A_ground FRET (non-radiative) A_excited A* (S1) Acceptor_Emission Acceptor Emission A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption FRET_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Label_Donor Label Biomolecule A with Donor Dye Purification Purify Labeled Biomolecules Label_Donor->Purification Label_Acceptor Label Biomolecule B with Acceptor Dye (this compound) Label_Acceptor->Purification Mix Mix Donor and Acceptor Labeled Molecules Purification->Mix Incubate Incubate to Allow Interaction Mix->Incubate Excite Excite Donor Fluorophore Incubate->Excite Measure Measure Donor and Acceptor Emission Excite->Measure Correct Correct for Crosstalk and Background Measure->Correct Calculate Calculate FRET Efficiency Correct->Calculate Analyze Analyze FRET Data (e.g., binding curve, kinetics) Calculate->Analyze

References

Application Note: Preparation of Oxazine-170 Perchlorate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazine-170 perchlorate (B79767) is a versatile fluorescent dye widely used in various research and development applications, including laser systems, fluorescence imaging, and the development of biosensors.[][2] It is characterized by a broad excitation spectrum and a distinct emission in the red region of the visible spectrum, typically around 645 nm. The accuracy and reproducibility of experiments involving this compound are critically dependent on the correct preparation and storage of its stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure optimal performance and stability.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound perchlorate, which are essential for accurate stock solution preparation.

PropertyValueCitations
Chemical Name Oxazine 170 perchlorate[3]
CAS Number 62669-60-7[3][4]
Molecular Weight 431.87 g/mol [2][3]
Appearance Powder[2][3]
Maximum Excitation (λmax) ~624 nm[2][3]
Maximum Emission ~645 nm
Solubility (in vitro) DMSO: 100 mg/mL (231.55 mM); requires sonication.
Methanol, Ethanol: Soluble.[4][5][6]
Storage (Solid) 4°C, sealed, protected from light and moisture.
Storage (Stock Solution) -20°C: up to 1 month (sealed, protected from light).[7]
-80°C: up to 6 months (sealed, protected from light).[7]

Experimental Protocols

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) for this compound perchlorate.

  • Hazard Statements: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[2][3]

  • Handling: Handle the powder and concentrated solutions inside a certified chemical fume hood to avoid inhalation of the dust.

Required Materials and Reagents
  • This compound perchlorate (Dye content ≥95%)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Alternative solvents: Methanol or Ethanol (HPLC grade)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • Amber glass or polypropylene (B1209903) vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications. Adjust calculations as needed for different target concentrations.

Step 1: Equilibrate and Weigh

  • Allow the container of this compound perchlorate powder to come to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.32 mg of the powder.

Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 431.87 g/mol = 0.00432 g = 4.32 mg

Step 2: Dissolution

  • Transfer the weighed powder into an appropriately sized amber vial.

  • Add the calculated volume of high-purity DMSO. For a 10 mM stock from 4.32 mg, add 1.0 mL of DMSO. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by absorbed moisture.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm that no solid particles remain.

Step 3: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles that can degrade the dye, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protected vials.[7]

  • Clearly label each aliquot with the compound name, concentration, and preparation date.

  • For short-term storage (up to 1 month), store the aliquots at -20°C.[7]

  • For long-term storage (up to 6 months), store at -80°C.[7] Always ensure vials are tightly sealed and protected from light.[7]

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_solvent 2. Add High-Purity DMSO weigh->add_solvent dissolve 3. Vortex & Sonicate for Full Dissolution add_solvent->dissolve aliquot 4. Aliquot into Light-Protected Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Logical Relationships in Solution Preparation

The quality of the final experimental data is directly linked to the precision and care taken during the initial preparation of stock and working solutions. An accurate and carefully executed protocol leads to reliable and reproducible results, whereas deviations or errors in preparation can compromise the entire experiment.

G cluster_good Good Practice Pathway cluster_bad Poor Practice Pathway protocol Accurate Protocol Execution stock High-Quality Stock Solution protocol->stock working Precise Working Dilutions stock->working experiment Reliable Experimental Results working->experiment error Inaccurate Protocol (e.g., poor weighing, old solvent) bad_stock Poor Quality Stock Solution error->bad_stock bad_results Unreliable / Inaccurate Results bad_stock->bad_results

Caption: Impact of Preparation on Experimental Outcomes.

References

Optimal excitation and emission wavelengths for Oxazine-170.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a versatile fluorescent dye belonging to the oxazine (B8389632) class of compounds. It is characterized by its deep-red emission, high fluorescence quantum yield, and good thermal stability. These properties make it a valuable tool in a variety of applications, including fluorescence microscopy, laser systems, and the development of ratiometric pH sensors.[1][] This document provides detailed information on the spectral properties of this compound and protocols for its use in cell staining applications.

Photophysical Properties of this compound

The optimal excitation and emission wavelengths of this compound are influenced by the solvent environment. The key photophysical parameters are summarized in the table below for easy comparison.

PropertyValueSolventReference(s)
Excitation Maximum 611 nmUnspecified[3]
614 nmMethanol[4]
621 nm (Absorption)Ethanol[5]
624 nmUnspecified[6]
Emission Maximum 641 nmMethanol[3][4]
645 nmUnspecified[1]
648 nmEthanol[5][7]
Molar Extinction Coeff. 83,000 cm⁻¹M⁻¹ at 613.25 nmMethanol[8]
Quantum Yield (Φ) 0.63Methanol[5][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be further diluted for various applications.

Materials:

Procedure:

  • Allow the this compound perchlorate powder to equilibrate to room temperature before opening the vial.

  • Prepare a 1-10 mM stock solution by dissolving the this compound perchlorate in anhydrous DMSO or ethanol.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining with this compound

This protocol provides a general procedure for staining live mammalian cells with this compound. Optimization of dye concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (1-10 mM)

  • Complete cell culture medium

  • Phenol (B47542) red-free imaging medium (e.g., HBSS or PBS with calcium and magnesium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare the staining solution by diluting the this compound stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.

  • Remove the culture medium from the cells and add the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells two to three times with pre-warmed phenol red-free imaging medium.

  • Add fresh imaging medium to the cells.

  • Proceed with fluorescence imaging. For optimal imaging, use an excitation source and emission filter that match the spectral properties of this compound (e.g., excitation around 610-630 nm and emission collection around 640-680 nm).

Protocol 3: Fixed-Cell Staining with this compound

This protocol describes how to stain fixed cells with this compound.

Materials:

  • Cells cultured on coverslips or chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • This compound staining solution (1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Wash the cultured cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Then, wash three times with PBS.

  • Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the stained cells using a fluorescence microscope.

Visualizations

G General Principle of Fluorescence cluster_0 Ground State (S0) cluster_1 Excited State (S1) S0 Molecule at Ground State S1 Molecule at Excited State S0->S1 Excitation (Absorption of Photon) S1->S0 Emission (Release of Photon) S1->S0 Non-radiative Decay (Heat)

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

G Experimental Workflow for Live-Cell Imaging with this compound A Cell Seeding and Culture B Prepare Staining Solution (this compound in medium) A->B 1 C Incubate Cells with Staining Solution B->C 2 D Wash Cells C->D 3 E Image with Fluorescence Microscope D->E 4

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Oxazine-170 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Oxazine-170. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the photostability of this valuable fluorescent dye in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent dye that emits in the red region of the visible spectrum, typically with an emission maximum around 645 nm. It is utilized in various applications, including fluorescence microscopy, laser systems, and as a component in biosensors due to its favorable spectroscopic properties.

Q2: What is photobleaching and why is it a problem for this compound?

Q3: What are the primary causes of this compound photobleaching?

The photobleaching of this compound, like other organic dyes, is primarily caused by two interconnected factors:

  • High-Intensity Excitation Light: The intense light required to excite the dye provides the energy for the photochemical reactions that lead to its destruction.

  • Reactive Oxygen Species (ROS): When an excited fluorophore transfers energy to molecular oxygen, it can generate highly reactive species like singlet oxygen. These ROS can then chemically attack and degrade the this compound molecule. This process is often initiated when the fluorophore enters a long-lived, excited triplet state.

Q4: How can I minimize this compound photobleaching?

There are several strategies to minimize photobleaching, which can be broadly categorized as:

  • Optimizing Imaging Parameters: This involves reducing the intensity and duration of light exposure.

  • Using Antifade Reagents: These are chemical cocktails that protect the fluorophore from photochemical damage.

Troubleshooting Guide: Diminishing this compound Fluorescence

If you are experiencing rapid signal loss with this compound, work through the following troubleshooting steps.

Issue 1: Rapid Signal Loss During Initial Focusing and Image Acquisition
Potential Cause Recommended Solution
Excessive Light Intensity Reduce the power of your excitation light source (laser or lamp) to the lowest level that provides an acceptable signal-to-noise ratio.
Prolonged Exposure Time Use the shortest possible camera exposure time that still yields a clear image.
Continuous Illumination Use shutters to block the excitation light path when not actively acquiring an image. For time-lapse experiments, increase the interval between acquisitions.
High Numerical Aperture (NA) Objective While high NA objectives are excellent for light collection, they also focus the excitation light more intensely. Ensure you are not oversaturating the sample.
Issue 2: Significant Photobleaching During Time-Lapse or Z-Stack Imaging
Potential Cause Recommended Solution
Cumulative Photon Dose The total number of photons delivered to the sample is too high. In addition to the solutions in Issue 1, consider reducing the number of time points or Z-slices to the minimum required for your analysis.
Absence of Antifade Reagents The imaging medium lacks protective agents. Incorporate an appropriate antifade reagent into your sample mounting or imaging medium.
Inappropriate Antifade Reagent The chosen antifade reagent may not be optimal for this compound or your experimental conditions (e.g., live vs. fixed cells). Consider switching to an oxygen scavenging system.

Antifade Reagents for this compound

While many commercial antifade reagents are available, systems that actively remove molecular oxygen are particularly effective for oxazine (B8389632) dyes, especially in demanding applications like single-molecule and super-resolution microscopy.

Summary of Antifade Agent Classes
Antifade Class Mechanism of Action Examples Suitability for this compound
Oxygen Scavengers Enzymatically remove dissolved molecular oxygen, a key component in photobleaching pathways.Glucose Oxidase & Catalase (GOC/GLOX), Protocatechuate-3,4-dioxygenase (PCD)Highly Recommended. Reduces the formation of reactive oxygen species.
Triplet State Quenchers De-excite the long-lived triplet state of the fluorophore before it can react with oxygen.Trolox, n-Propyl gallate (NPG)Recommended. Can be used in conjunction with oxygen scavengers for enhanced protection.
Free Radical Scavengers Neutralize reactive oxygen species that have already formed.Ascorbic Acid, p-Phenylenediamine (PPD)Use with caution. Some of these agents can be toxic to live cells or may interact with the dye.

Experimental Protocols

Protocol 1: Preparation and Use of a Glucose Oxidase and Catalase (GOC/GLOX) Oxygen Scavenging System

This protocol is adapted from common practices in single-molecule microscopy and is suitable for fixed-cell imaging with this compound.

Materials:

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • D-(+)-Glucose

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Your this compound stained sample on a slide

Stock Solutions:

  • Glucose Buffer (10% w/v): Dissolve 5 g of D-(+)-Glucose in 50 mL of 100 mM Tris-HCl (pH 8.0). Store at 4°C for up to 2 weeks.

  • Enzyme Mix (20x):

    • Weigh 80 mg of Glucose Oxidase and 12.8 mg of Catalase into a 15 mL tube.

    • Add 5 mL of 100 mM Tris-HCl (pH 8.0) and 5 mL of glycerol.

    • Mix gently until dissolved. The solution will be a clear yellow.

    • Aliquot and store at -20°C for long-term storage or at 4°C for up to one month.

Imaging Buffer Preparation (Prepare fresh before use):

  • To 1 mL of your primary imaging buffer (e.g., PBS or Tris buffer), add 100 µL of the 10% Glucose Buffer stock.

  • Immediately before imaging, add 50 µL of the 20x Enzyme Mix to the 1.1 mL of buffer with glucose.

  • Gently mix. The final imaging buffer now contains the complete GLOX system.

Application to Sample:

  • Carefully remove any storage buffer from your stained sample.

  • Add a drop of the freshly prepared GLOX imaging buffer to the sample.

  • Mount a coverslip, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to create an airtight environment. This is crucial for the oxygen scavenging system to be effective.

  • Proceed with imaging immediately. The buffer is effective for several hours in a sealed environment.

Visualizations

Photobleaching Pathway of this compound

S0 This compound (Ground State) S1 Excited Singlet State S0->S1 Excitation Light Bleached Photobleached This compound S0->Bleached S1->S0 Fluorescence T1 Excited Triplet State S1->T1 Intersystem Crossing T1->Bleached Reaction O2 Molecular Oxygen (O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Generation ROS->S0 Degradation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of this compound.

Experimental Workflow for Applying Antifade Reagents

Start Start: This compound Stained Sample Prepare Prepare Antifade Imaging Buffer Start->Prepare Apply Apply Antifade Buffer to Sample Prepare->Apply Mount Mount Coverslip Apply->Mount Seal Seal Edges of Coverslip Mount->Seal Image Proceed to Fluorescence Imaging Seal->Image

Caption: General experimental workflow for using antifade reagents with stained samples.

Troubleshooting Logic for Photobleaching

Start Photobleaching Observed? Check_Light Reduce Light Intensity & Exposure Time? Start->Check_Light Problem_Solved1 Problem Solved Check_Light->Problem_Solved1 Yes Use_Antifade Using Antifade Reagent? Check_Light->Use_Antifade No Add_Antifade Incorporate Oxygen Scavenging System Use_Antifade->Add_Antifade No Optimize Optimize Antifade Concentration & Type Use_Antifade->Optimize Yes Problem_Solved2 Problem Solved Add_Antifade->Problem_Solved2

Caption: A logical decision tree for troubleshooting this compound photobleaching issues.

Factors affecting Oxazine-170 fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazine-170, a valuable fluorescent dye for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the factors that can influence the fluorescence intensity of this compound in your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

ProblemPossible CauseSuggested Solution
Low or No Fluorescence Signal Incorrect filter set or instrument settings.Ensure the excitation and emission filters on your instrument are appropriate for this compound (Excitation max ~624 nm, Emission max ~645 nm).[1] Check that the detector gain is set appropriately and that the light source is functioning correctly.
pH of the solution is not optimal.This compound fluorescence is pH-sensitive. The cationic form is highly fluorescent, while the neutral form has a much lower quantum yield.[2] Ensure your buffer system maintains a slightly acidic to neutral pH to favor the fluorescent cationic species.
Dye concentration is too low.Prepare a fresh, more concentrated stock solution and dilute as needed. Ensure accurate pipetting.
Photobleaching has occurred.Minimize exposure of the sample to the excitation light. Use the lowest possible excitation power that provides a sufficient signal. Consider using an anti-fade mounting medium for microscopy applications.
Fluorescence Intensity Decreases Over Time Photobleaching.This is the irreversible photochemical degradation of the fluorophore. To mitigate this, reduce the intensity and duration of light exposure. For live-cell imaging, consider using imaging buffers with oxygen scavenging systems.
Temperature fluctuations.While the fluorescence of this compound is relatively stable with temperature, significant variations can affect the absorption spectrum.[3] Maintain a stable temperature for the duration of your experiment for consistent results.
Chemical degradation of the dye.Ensure the dye is stored properly (at 4°C, protected from light and moisture) and that the solvents and buffers used are free of contaminants that could react with the dye.
High Background Fluorescence Autofluorescence from sample or media.Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different emission filter with a narrower bandpass or spectral unmixing techniques if available. For cell-based assays, use phenol (B47542) red-free media.
Impurities in the dye or solvent.Use high-purity, spectroscopy-grade solvents. Ensure your this compound is of high purity.
Inconsistent or Variable Fluorescence Readings Dye aggregation (dimer formation).At high concentrations, this compound can form non-fluorescent dimers.[2] Work with dilute solutions and ensure the dye is fully dissolved. Sonication can aid in dissolving aggregates.
Solvent effects.The fluorescence quantum yield of this compound is solvent-dependent. Ensure you are using the same solvent for all samples and standards in a comparative study.
Pipetting errors or uneven illumination.Calibrate your pipettes regularly. For plate-based assays, ensure proper mixing in each well. In microscopy, check for uniform illumination across the field of view.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and behavior of this compound.

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The maximal absorption (excitation) of this compound is typically around 624 nm, and its maximum fluorescence emission is at approximately 645 nm.[1] These values can shift slightly depending on the solvent environment.

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of this compound is highly dependent on pH. The dye exists in a protonated (cationic) form and a neutral (molecular) form. The cationic form is significantly more fluorescent than the neutral form. Therefore, in more acidic to neutral solutions, you will observe higher fluorescence intensity. As the pH becomes more basic, the equilibrium shifts towards the less fluorescent neutral form, leading to a decrease in signal.

Q3: What is the pKa of this compound?

A3: While the exact pKa can be influenced by the solvent environment, it is crucial for understanding the pH-dependent fluorescence. A specific pKa value for this compound is not consistently reported across the literature. However, its use as a ratiometric pH sensor suggests a pKa in a physiologically relevant range.[] For precise experiments, it is recommended to determine the pKa under your specific experimental conditions.

Q4: How does the choice of solvent impact this compound fluorescence?

A4: The solvent can significantly influence the fluorescence quantum yield of this compound. The polarity and viscosity of the solvent can affect the stability of the excited state and the rates of non-radiative decay processes. For instance, the quantum yield is different in ethanol (B145695) versus methanol. It is crucial to use the same solvent for all measurements within an experiment to ensure comparability.

Q5: What is the quantum yield of this compound?

A5: The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is dependent on the solvent. Here are some reported values:

SolventQuantum Yield (Φ)
Ethanol~0.5[3]
Methanol0.63[5]
Q6: How can I prevent photobleaching of this compound?

A6: Photobleaching is the light-induced degradation of the fluorophore. To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light.

  • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade agent.

  • Work in an Oxygen-Depleted Environment: For in-vitro experiments, deoxygenating the solution can sometimes reduce photobleaching.

Q7: Why might I see a decrease in fluorescence at high concentrations of this compound?

A7: At high concentrations, this compound molecules can associate to form dimers. These dimers are often non-fluorescent or have very low fluorescence, leading to a phenomenon known as concentration quenching. To avoid this, it is recommended to work with dilute solutions, typically in the micromolar range or lower, and ensure the dye is completely dissolved.

Experimental Protocols

Protocol: Determining the pH Dependence of this compound Fluorescence

This protocol outlines a method to characterize the fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., pH 4 to 10)

  • Fluorometer or fluorescence plate reader

  • pH meter

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in a suitable solvent (e.g., ethanol or water). The final concentration should be low enough to avoid concentration quenching (e.g., 1 µM).

  • In a series of cuvettes or wells of a microplate, add a fixed volume of the this compound working solution.

  • To each cuvette/well, add a specific buffer to achieve a range of final pH values. Ensure the final volume and dye concentration are the same in all samples.

  • Measure the pH of each final solution using a calibrated pH meter.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths (e.g., Ex: 624 nm, Em: 645 nm).

  • Plot the fluorescence intensity as a function of pH. This will generate a titration curve, from which the apparent pKa can be estimated as the pH at which the fluorescence is half-maximal.

Visualizations

To aid in understanding the concepts discussed, the following diagrams illustrate key processes and workflows.

Jablonski_Diagram cluster_absorption Absorption cluster_nonradiative Non-Radiative Transitions S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow)

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Troubleshooting_Workflow start Low Fluorescence Signal check_settings Check Instrument Settings (Filters, Gain) start->check_settings check_ph Verify Solution pH check_settings->check_ph Correct solution1 Adjust Settings check_settings->solution1 Incorrect check_conc Check Dye Concentration check_ph->check_conc Optimal solution2 Optimize Buffer check_ph->solution2 Suboptimal check_bleaching Assess for Photobleaching check_conc->check_bleaching Sufficient solution3 Prepare Fresh/More Concentrated Dye check_conc->solution3 Too Low solution4 Reduce Light Exposure check_bleaching->solution4 Evident end_node Signal Improved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A logical workflow for troubleshooting low fluorescence signals with this compound.

References

Oxazine-170 Fluorescence Quenching: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving the fluorescent dye Oxazine-170, with a specific focus on fluorescence quenching by solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key photophysical properties of this compound?

This compound is a laser dye known for its emission in the red region of the visible spectrum. Its absorption and emission maxima, as well as its fluorescence quantum yield, are influenced by the solvent environment. Below is a summary of its properties in common laboratory solvents.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)
Methanol (B129727)6136410.63[1]
Ethanol621648~0.5[2]
WaterNot specifiedNot specifiedHigh for cationic form
ChloroformNot specifiedNot specifiedNot specified

Q2: How does solvent polarity affect the fluorescence of this compound?

The fluorescence properties of oxazine (B8389632) dyes, including this compound, are generally influenced by solvent polarity. However, for some oxazines, the fluorescence efficiency has been observed to be nearly independent of the solvent and temperature.[2] For this compound, the cationic form exhibits a high quantum yield, while the molecular form's quantum yield is significantly lower.[3]

Q3: What is fluorescence quenching and how does it apply to this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including interactions with other molecules, such as solvents or specific quenching agents. For oxazine dyes, quenching can be influenced by factors like the formation of non-fluorescent ground-state complexes.[4] Common quenchers for fluorescent dyes include aniline, nitromethane, and halide ions.[3][5][6][7][8]

Q4: What is the Stern-Volmer relationship and how is it used to analyze quenching?

The Stern-Volmer relationship describes the kinetics of bimolecular fluorescence quenching. By plotting the ratio of fluorescence intensities in the absence and presence of a quencher against the quencher concentration, a Stern-Volmer plot is generated. The slope of this plot yields the Stern-Volmer constant (K_sv), which provides a measure of the quenching efficiency.[9][10][11]

Troubleshooting Guides

This section addresses common issues encountered during fluorescence experiments with this compound.

Problem 1: Lower than expected fluorescence intensity.

  • Possible Cause 1: Solvent Effects. The choice of solvent can significantly impact the fluorescence quantum yield of this compound. Ensure you are using a solvent in which the dye exhibits strong fluorescence, such as methanol or ethanol.

  • Troubleshooting Steps:

    • Verify the solvent purity. Impurities can act as quenchers.

    • If possible, switch to a solvent known to enhance this compound fluorescence, like methanol.[1]

    • Degas the solvent, as dissolved oxygen is a known quencher of fluorescence.

  • Possible Cause 2: pH of the Solution. The protonation state of this compound affects its fluorescence. The cationic form is highly fluorescent, while the neutral form has a much lower quantum yield.[3]

  • Troubleshooting Steps:

    • Measure the pH of your experimental solution.

    • Adjust the pH to favor the cationic form, if compatible with your experimental conditions.

  • Possible Cause 3: Concentration Effects (Aggregation). At high concentrations, dye molecules can form aggregates (dimers) which are often non-fluorescent or have different spectral properties, leading to a decrease in the overall fluorescence intensity.

  • Troubleshooting Steps:

    • Measure the absorption spectrum of your solution. The appearance of new absorption bands or shoulders can indicate aggregation.

    • Dilute the sample and re-measure the fluorescence. If the intensity per mole increases upon dilution, aggregation was likely the issue.

Problem 2: Inconsistent or non-reproducible fluorescence readings.

  • Possible Cause 1: Temperature Fluctuations. While the fluorescence of some oxazines is relatively independent of temperature, significant temperature changes in the laboratory can affect solvent viscosity and diffusion rates, which in turn can influence dynamic quenching processes.

  • Troubleshooting Steps:

    • Use a temperature-controlled sample holder in your fluorometer.

    • Allow all solutions to reach thermal equilibrium before measurement.

    • Record the temperature at which measurements are taken.

  • Possible Cause 2: Photobleaching. Prolonged exposure to the excitation light can lead to the photochemical degradation of the dye, resulting in a decrease in fluorescence over time.

  • Troubleshooting Steps:

    • Minimize the exposure time of the sample to the excitation light.

    • Use the lowest excitation intensity necessary to obtain a good signal-to-noise ratio.

    • Prepare fresh samples if photobleaching is suspected.

Problem 3: Unexpected shifts in absorption or emission spectra.

  • Possible Cause 1: Solvent Polarity. A change in the solvent environment can lead to a shift in the absorption and emission maxima of this compound. This is a phenomenon known as solvatochromism.

  • Troubleshooting Steps:

    • Confirm the identity and purity of the solvent being used.

    • Compare the observed spectra with reference spectra of this compound in the same solvent.

  • Possible Cause 2: Presence of Contaminants. Impurities in the dye or solvent can lead to unexpected spectral features.

  • Troubleshooting Steps:

    • Check the purity of your this compound sample.

    • Use high-purity, spectroscopy-grade solvents.

Experimental Protocols

Protocol: Measuring Fluorescence Quenching of this compound using Stern-Volmer Analysis

This protocol outlines the steps to determine the Stern-Volmer constant (K_sv) for the quenching of this compound fluorescence by a specific solvent or quencher.

Materials:

  • This compound

  • High-purity solvents (e.g., methanol, ethanol, and the quenching solvent)

  • Volumetric flasks and pipettes

  • Fluorometer with temperature control

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution. The final concentration should result in an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Prepare a series of quencher solutions: Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the quencher. This is typically done by adding different volumes of a quencher stock solution to aliquots of the this compound stock solution and diluting to the final volume with the non-quenching solvent.

  • Measure fluorescence spectra: Record the fluorescence emission spectrum for each solution. The excitation wavelength should be set at the absorption maximum of this compound in the chosen solvent. The fluorescence intensity (I) at the emission maximum is recorded for each quencher concentration. Also, measure the fluorescence intensity of the this compound solution without any quencher (I_0).

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio I_0/I for each quencher concentration.

    • Plot I_0/I versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (K_sv).

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_series Prepare Sample Series (Varying [Quencher]) prep_stock->prep_series prep_quench Prepare Quencher Stock Solution prep_quench->prep_series measure_abs Measure Absorbance (Check for Inner Filter Effect) prep_series->measure_abs measure_fluor Measure Fluorescence Spectra (I₀ and I) measure_abs->measure_fluor calc_ratio Calculate I₀/I measure_fluor->calc_ratio plot_sv Plot I₀/I vs. [Q] (Stern-Volmer Plot) calc_ratio->plot_sv calc_ksv Determine Ksv (from slope) plot_sv->calc_ksv logical_relationship cluster_quenching Fluorescence Quenching Mechanisms cluster_factors Influencing Factors cluster_observables Experimental Observables dynamic Dynamic Quenching (Collisional) intensity Fluorescence Intensity (I) dynamic->intensity Decreases lifetime Fluorescence Lifetime (τ) dynamic->lifetime Decreases static Static Quenching (Complex Formation) static->intensity Decreases static->lifetime Unaffected solvent Solvent Polarity solvent->intensity spectra Absorption/Emission Spectra solvent->spectra Shifts temp Temperature temp->dynamic Affects rate conc Concentration conc->static Favors ph pH ph->intensity Affects protonation

References

Technical Support Center: Optimizing Oxazine-170 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxazine-170. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize background fluorescence and enhance signal-to-noise ratio in experiments utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence when using this compound can stem from several factors, broadly categorized as sample-related issues and protocol-specific problems.

  • Autofluorescence: Many biological specimens naturally fluoresce. This intrinsic fluorescence can be a significant source of background noise, particularly in the emission spectrum of this compound.

  • Non-Specific Binding: this compound, like many fluorescent dyes, can bind non-specifically to cellular components or the extracellular matrix, leading to a diffuse background signal. This can be exacerbated by hydrophobic and electrostatic interactions.[1]

  • Excess Dye Concentration: Using a higher concentration of this compound than necessary can lead to increased non-specific binding and overall background.

  • Inadequate Washing: Insufficient washing after staining will leave unbound dye in the sample, contributing to high background fluorescence.[2][3]

  • Suboptimal Buffer Conditions: The pH and composition of the staining and washing buffers can influence the binding characteristics of this compound and contribute to background.

  • Fixation-Induced Fluorescence: Certain fixatives, particularly those containing glutaraldehyde (B144438), can induce autofluorescence in tissues.[4]

Q2: How can I reduce autofluorescence in my samples?

Several methods can be employed to mitigate the effects of autofluorescence:

  • Spectral Unmixing: If your imaging system has this capability, you can spectrally profile the autofluorescence from an unstained control sample and subtract it from your this compound signal.

  • Photobleaching: Before staining with this compound, you can expose your sample to the excitation wavelength for a period to "bleach" the endogenous fluorophores.

  • Chemical Quenching: Reagents like Sudan Black B or cupric sulfate (B86663) can be used to quench autofluorescence, particularly from lipofuscin.[4]

  • Choice of Fixative: Whenever possible, avoid using glutaraldehyde as a fixative. If it is necessary, treat the sample with sodium borohydride (B1222165) to reduce aldehyde-induced fluorescence.[4]

Q3: What are the optimal concentration and incubation times for this compound?

The optimal concentration and incubation time for this compound are highly dependent on the specific cell type, tissue, and experimental conditions. It is crucial to perform a titration experiment to determine the ideal parameters for your system.

ParameterRecommendationRationale
Concentration Titrate from a low to a high concentration range (e.g., 50 nM to 5 µM).To find the lowest concentration that provides a strong specific signal with minimal background.[5]
Incubation Time Test a range of incubation times (e.g., 15 minutes to 2 hours).To identify the shortest time required for optimal staining, which can help reduce non-specific binding.

Q4: How can I minimize non-specific binding of this compound?

Minimizing non-specific binding is critical for achieving a high signal-to-noise ratio.

  • Blocking: Incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA) before staining. This can help to saturate non-specific binding sites.

  • Optimize Washing Steps: Increase the number and duration of washing steps after staining to effectively remove unbound dye.[2][3]

  • Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween 20 (e.g., 0.05%), to your washing buffer can help to reduce non-specific hydrophobic interactions.[1]

  • Adjust Buffer pH and Salt Concentration: The charge of both the dye and cellular components can be influenced by the pH and ionic strength of the buffer. Experimenting with different buffer conditions can sometimes reduce electrostatic-based non-specific binding.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

ProblemPossible CauseRecommended Solution
High, Diffuse Background 1. Dye concentration is too high.2. Inadequate washing.3. Non-specific binding.1. Perform a concentration titration to find the optimal dye concentration.2. Increase the number and duration of post-staining washes. Consider adding a mild detergent to the wash buffer.3. Use a blocking solution (e.g., BSA) before staining.
Weak or No Signal 1. Dye concentration is too low.2. Incorrect filter set.3. Photobleaching.1. Increase the concentration of this compound.2. Ensure your microscope's filter set is appropriate for this compound (Excitation ~610 nm, Emission ~645 nm).3. Minimize exposure to the excitation light. Use an anti-fade mounting medium.
Uneven or Patchy Staining 1. Incomplete permeabilization (if applicable).2. Uneven application of staining solution.3. Dye precipitation.1. Optimize permeabilization step with appropriate reagents and incubation times.2. Ensure the entire sample is covered with the staining solution and gently agitate during incubation.3. Centrifuge the this compound solution before use to remove any aggregates.
High Autofluorescence 1. Endogenous fluorophores in the sample.2. Fixation-induced fluorescence.1. Image an unstained control to confirm autofluorescence. Use spectral unmixing or chemical quenching methods.2. Avoid glutaraldehyde fixatives. If necessary, treat with sodium borohydride.[4]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Staining Mitochondria in Cultured Cells

This protocol provides a framework for determining the optimal concentration of this compound for visualizing mitochondria in fixed and permeabilized cultured cells.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Mounting medium

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining: Prepare a series of this compound dilutions in PBS (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM). Incubate cells with each concentration for 30 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 10 minutes each.

  • Mounting and Imaging: Mount the samples in an appropriate mounting medium and image using a fluorescence microscope with the correct filter set for this compound.

Data Analysis:

Quantify the mean fluorescence intensity of the mitochondria (signal) and a background region within the cytoplasm for each concentration. Calculate the signal-to-noise ratio (S/N) for each concentration.

Expected Results (Illustrative Data):

This compound ConcentrationMean Mitochondrial Fluorescence (Signal)Mean Cytoplasmic Fluorescence (Background)Signal-to-Noise Ratio (S/N)
50 nM150305.0
100 nM350457.8
250 nM8007011.4
500 nM150012012.5
1 µM28003508.0
2.5 µM45009005.0
5 µM600018003.3

Based on this illustrative data, a concentration between 250 nM and 500 nM would be optimal, providing a high signal-to-noise ratio.

Visualizations

Experimental Workflow for Optimizing this compound Staining

G cluster_prep Sample Preparation cluster_stain Staining & Washing cluster_analysis Analysis cell_culture Cell Culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking staining This compound Staining (Concentration Titration) blocking->staining washing Washing Steps staining->washing imaging Fluorescence Imaging washing->imaging quantification Image Quantification (Signal vs. Background) imaging->quantification optimization Determine Optimal S/N Ratio quantification->optimization

Caption: Workflow for optimizing this compound staining concentration.

Troubleshooting Logic for High Background Fluorescence

G start High Background Fluorescence Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_present Autofluorescence Confirmed check_autofluorescence->autofluorescence_present Yes no_autofluorescence Minimal Autofluorescence check_autofluorescence->no_autofluorescence No reduce_autofluorescence Implement Autofluorescence Reduction Strategy autofluorescence_present->reduce_autofluorescence optimize_staining Optimize Staining Protocol no_autofluorescence->optimize_staining reduce_autofluorescence->optimize_staining reduce_concentration Reduce this compound Concentration optimize_staining->reduce_concentration High Signal & Bkg increase_washing Increase Washing Steps (Consider Detergent) optimize_staining->increase_washing Diffuse Bkg add_blocking Add/Optimize Blocking Step optimize_staining->add_blocking Non-specific Bkg re_evaluate Re-evaluate Background reduce_concentration->re_evaluate increase_washing->re_evaluate add_blocking->re_evaluate

Caption: Decision tree for troubleshooting high background with this compound.

References

Oxazine-170 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the signal-to-noise ratio in experiments involving the fluorescent dye Oxazine-170.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission peaks for this compound can vary slightly depending on the solvent environment. However, a general guideline is an excitation maximum around 611-621 nm and an emission maximum in the range of 641-648 nm.[1][2] It is always recommended to perform a spectral scan on your specific instrument to determine the optimal settings for your experimental conditions.

Q2: How does pH affect the fluorescence of this compound?

A2: The pH of the medium significantly impacts this compound's fluorescence. The dye exists in two main forms: a cationic form and a molecular form.[3] The cationic form, prevalent in acidic to neutral conditions, is highly fluorescent. As the pH becomes more basic, the dye deprotonates to a molecular form, which has a quantum yield that is an order of magnitude lower.[3] Therefore, for achieving a high signal, maintaining a slightly acidic to neutral pH is crucial.

Q3: What is the effect of different solvents on this compound's spectral properties?

A3: While this compound's fluorescence is less sensitive to solvent polarity than some other dyes, the choice of solvent can still influence its spectral characteristics and quantum yield.[4] For instance, the quantum yield is approximately 0.5 in ethanol (B145695) and 0.63 in methanol.[4][5] It is advisable to choose a solvent system that is compatible with your experimental setup and provides the best performance for your application.

Q4: What is photobleaching and how can I minimize it for this compound?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal. To minimize photobleaching of this compound, you can:

  • Reduce excitation light intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.

  • Minimize exposure time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images only when necessary.

  • Use antifade reagents: Incorporate a commercial or self-made antifade reagent into your mounting medium. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).

  • Deoxygenate the sample medium: The presence of oxygen can accelerate photobleaching. If compatible with your experiment, deoxygenating buffers can enhance dye stability.

Q5: Why is my this compound signal weak?

A5: A weak signal can be due to several factors:

  • Suboptimal pH: Ensure the pH of your medium is in the optimal range for the highly fluorescent cationic form of the dye.

  • Low dye concentration: The concentration of this compound may be too low for detection. Consider performing a concentration titration to find the optimal concentration.

  • Photobleaching: Your sample may have been exposed to excessive light, leading to dye degradation.

  • Fluorescence quenching: The presence of quenching agents in your sample can reduce the fluorescence intensity.

  • Incorrect filter sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound.

Q6: What causes high background fluorescence in my this compound experiments?

A6: High background can obscure your signal and is often caused by:

  • Excess dye concentration: Too much unbound dye can lead to a high background signal. Ensure adequate washing steps to remove unbound dye.

  • Autofluorescence: Biological samples often contain endogenous fluorophores that can contribute to background. Using appropriate filters and, if necessary, spectral unmixing can help mitigate this.

  • Non-specific binding: The dye may be binding non-specifically to cellular components or the substrate. Using a blocking agent may help reduce this.

  • Contaminated reagents or consumables: Ensure all buffers, media, and imaging dishes are clean and free of fluorescent contaminants.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can make it difficult to distinguish the specific fluorescence signal from the background.

  • Verify Excitation and Emission Wavelengths: Confirm that your instrument's settings are aligned with the optimal spectral properties of this compound.

  • Optimize Dye Concentration: A titration experiment is crucial to determine the concentration that provides the brightest signal with the lowest background.

  • Check pH of the Medium: As detailed in the FAQs, the pH should be controlled to favor the highly fluorescent cationic form of the dye.

  • Implement Antifade Reagents: If photobleaching is suspected, incorporate an antifade reagent into your mounting medium.

  • Review Washing Steps: Insufficient washing can leave behind unbound dye, contributing to high background. Increase the number and duration of wash steps.

  • Assess for Autofluorescence: Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different excitation wavelength or employing image analysis techniques to subtract the background.

Problem 2: Rapid Signal Fading (Photobleaching)

Noticeable loss of fluorescence intensity during image acquisition is a clear sign of photobleaching.

  • Reduce Illumination Power: Lower the laser power or lamp intensity to the minimum required for a detectable signal.

  • Decrease Exposure Time: Use the shortest possible camera exposure time. For live-cell imaging, consider using time-lapse settings with longer intervals between acquisitions.

  • Use a More Stable Formulation: If available, explore different formulations or conjugates of this compound that may offer enhanced photostability.

  • Employ Antifade Reagents: This is one of the most effective ways to combat photobleaching. See the recommended antifade reagents in the FAQs.

Quantitative Data Summary

ParameterValueSolventReference
Excitation Maximum 611 - 621 nmMethanol/Ethanol[1][2]
Emission Maximum 641 - 648 nmMethanol/Ethanol[1][2]
Quantum Yield ~0.5Ethanol[4]
Quantum Yield 0.63Methanol[5]
Molar Extinction Coefficient 83,000 cm⁻¹M⁻¹ at 613.3 nmMethanol[5]
ConditionEffect on FluorescenceNotes
Acidic to Neutral pH High Quantum YieldFavors the highly fluorescent cationic form.[3]
Basic pH Low Quantum YieldPromotes the formation of the less fluorescent molecular form.[3]
High Concentration Potential for DimerizationDimer formation can lead to fluorescence quenching.[3]

Experimental Protocols

Protocol 1: Optimizing this compound Staining Concentration
  • Prepare a Stock Solution: Dissolve this compound perchlorate (B79767) in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 1 mM).

  • Cell Seeding: Plate your cells on a suitable imaging dish or slide and culture them to the desired confluency.

  • Prepare a Dilution Series: Create a series of working solutions of this compound in your imaging buffer with concentrations ranging from nanomolar to micromolar (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

  • Staining: Remove the culture medium, wash the cells once with imaging buffer, and then incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at the appropriate temperature.

  • Washing: Remove the staining solution and wash the cells multiple times (e.g., 3 x 5 minutes) with fresh imaging buffer to remove unbound dye.

  • Imaging: Acquire images of each concentration using consistent instrument settings (laser power, exposure time, etc.).

  • Analysis: Analyze the images to determine the concentration that provides the best signal intensity with the lowest background.

Protocol 2: General Fluorescence Microscopy with this compound
  • Sample Preparation: Prepare your cells or tissue sample on a microscope slide or imaging dish.

  • Fixation (Optional): If you are not performing live-cell imaging, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization (Optional): If your target is intracellular, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking (Optional): To reduce non-specific binding, incubate the sample with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • This compound Staining: Incubate the sample with the optimized concentration of this compound in a suitable buffer for the required time.

  • Washing: Wash the sample thoroughly with buffer to remove excess dye.

  • Mounting: Mount the sample with a coverslip using a mounting medium, preferably one containing an antifade reagent.

  • Imaging: Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for this compound.

Visualizations

Jablonski_Diagram Jablonski Diagram for Fluorescence cluster_0 Singlet Electronic States cluster_1 Triplet Electronic State S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski Diagram illustrating the process of fluorescence.

Experimental_Workflow General Experimental Workflow for Fluorescence Microscopy A Sample Preparation B Fixation & Permeabilization (Optional) A->B C Blocking (Optional) B->C D This compound Staining C->D E Washing D->E F Mounting E->F G Image Acquisition F->G H Image Analysis G->H

Caption: A typical workflow for a fluorescence microscopy experiment.

Troubleshooting_Flowchart Troubleshooting Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio CheckSignal Is the signal weak? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No OptimizeConc Optimize Dye Concentration CheckSignal->OptimizeConc Yes WashMore Increase Washing Steps CheckBackground->WashMore Yes End Improved SNR CheckBackground->End No CheckpH Check and Adjust pH OptimizeConc->CheckpH CheckFilters Verify Filter Sets CheckpH->CheckFilters PreventBleaching Minimize Photobleaching CheckFilters->PreventBleaching PreventBleaching->End ReduceConc Reduce Dye Concentration WashMore->ReduceConc CheckAutofluorescence Assess Autofluorescence ReduceConc->CheckAutofluorescence CheckAutofluorescence->End

Caption: A decision tree for troubleshooting low signal-to-noise ratio.

References

Troubleshooting low fluorescence signal with Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxazine (B8389632) 170. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Oxazine 170 in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your results.

Troubleshooting Guide: Low Fluorescence Signal with Oxazine 170

A common issue encountered during fluorescence experiments is a weak or low signal. This guide provides a systematic approach to diagnosing and resolving the potential causes of a low fluorescence signal when using Oxazine 170.

Question: Why is my fluorescence signal weak when using Oxazine 170?

Answer: A weak fluorescence signal with Oxazine 170 can stem from several factors, ranging from incorrect instrument settings to issues with the experimental protocol or the dye itself. Below is a summary of potential causes and recommended solutions to enhance your signal intensity.

Potential Cause Recommended Solutions Experimental Context
Incorrect Filter Sets/Microscope Settings Ensure the excitation and emission filters are appropriate for Oxazine 170's spectral profile.[1][2] Use a laser line near the excitation peak (around 611-624 nm) and a bandpass filter that captures the emission peak (around 641-648 nm).[1][3] Optimize detector gain and exposure time, but be mindful of increasing background noise.[2]Fluorescence Microscopy, Flow Cytometry
Suboptimal Dye Concentration Perform a concentration titration to determine the optimal dye concentration for your specific application. High concentrations can lead to quenching and dimer formation, which reduces the fluorescence quantum yield.[4]Cell Staining, Labeling Reactions
Photobleaching Minimize the exposure of the sample to high-intensity excitation light.[5] Use an anti-fade mounting medium to protect the fluorophore from photobleaching.[5] Reduce the intensity of the excitation light or the duration of exposure.[5]Live-cell Imaging, Time-lapse Microscopy
pH of the Environment Be aware that the absorption and fluorescence spectra of Oxazine 170 can be pH-sensitive. The cationic form of the dye is highly fluorescent, while the molecular form has a significantly lower quantum yield.[4] Ensure your buffer system maintains an optimal pH for bright fluorescence.Aqueous Buffers, Cell Culture Media
Improper Storage and Handling of the Dye Store Oxazine 170 perchlorate (B79767) at 4°C, sealed from moisture and light.[6] For stock solutions in solvents like DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[6][7] Avoid repeated freeze-thaw cycles.[8]General Laboratory Practice
Solvent Effects The fluorescence quantum yield of oxazine dyes can be solvent-dependent. For instance, the fluorescence efficiency of some oxazines is lower in ethanol (B145695) compared to other solvents like dichloromethane.[9] Test different solvents if you are not working in an aqueous system.Spectroscopy, Material Science
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low fluorescence signal with Oxazine 170.

TroubleshootingWorkflow start Start: Low Oxazine 170 Signal check_instrument Verify Microscope/Instrument Settings (Excitation, Emission, Gain) start->check_instrument check_concentration Optimize Dye Concentration (Perform Titration) check_instrument->check_concentration check_photobleaching Assess for Photobleaching (Reduce Exposure, Use Anti-fade) check_concentration->check_photobleaching check_environment Evaluate Experimental Environment (pH, Solvent) check_photobleaching->check_environment check_dye_quality Check Dye Integrity (Storage, Handling) check_environment->check_dye_quality signal_improved Signal Improved? check_dye_quality->signal_improved end_success End: Successful Experiment signal_improved->end_success Yes end_further_investigation End: Further Investigation Needed (Consult Literature/Support) signal_improved->end_further_investigation No

A step-by-step workflow for troubleshooting low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of Oxazine 170?

A1: Oxazine 170 is a fluorescent dye with an excitation maximum typically in the range of 611-624 nm and an emission maximum around 641-648 nm.[1][3] It can be excited by a 628 nm laser.[1]

Property Value Solvent
Excitation Maximum (λex)611 - 624 nm[1]Ethanol/Methanol
Emission Maximum (λem)641 - 648 nm[1][3]Ethanol/Methanol
Molar Extinction Coefficient (ε)83,000 cm⁻¹M⁻¹ at 613.3 nm[10][11]Methanol
Fluorescence Quantum Yield (Φ)~0.5 - 0.63[9][10]Ethanol/Methanol

Q2: How should I prepare a stock solution of Oxazine 170 perchlorate?

A2: Oxazine 170 perchlorate is soluble in DMSO, and a stock solution of 100 mg/mL can be prepared, though it may require ultrasonication.[6] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[6]

Q3: What are the best storage conditions for Oxazine 170 and its stock solutions?

A3: The solid powder form of Oxazine 170 perchlorate should be stored at 4°C, sealed and protected from moisture and light.[6] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from light.[6][7]

Q4: Is Oxazine 170 prone to photobleaching?

A4: Yes, like most organic fluorescent dyes, Oxazine 170 can be susceptible to photobleaching, especially when exposed to high-intensity excitation radiation.[3] To mitigate this, it is recommended to use anti-fade reagents in mounting media and to minimize the intensity and duration of light exposure during imaging.[2][5]

Q5: Are there any alternatives to Oxazine 170?

A5: Yes, there are other fluorescent dyes with similar spectral properties to Oxazine 170. Some of these include Sunnyvale Red, Alexa Fluor 594, MitoTell Red, and MitoLite Deep Red FX660.[1]

Experimental Protocols

Detailed Protocol for Staining Cells with Oxazine 170 for Fluorescence Microscopy

This protocol provides a general guideline for staining either live or fixed cells with Oxazine 170. Optimization of dye concentration and incubation time may be necessary for specific cell types and experimental conditions.

Materials:

  • Oxazine 170 perchlorate

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

  • Mounting medium (preferably with an anti-fade reagent)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Oxazine 170 Stock Solution:

    • Dissolve Oxazine 170 perchlorate in anhydrous DMSO to make a 1-10 mM stock solution.

    • Vortex or use an ultrasonic bath to ensure the dye is fully dissolved.[6]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[6]

  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.

    • For Live-Cell Staining:

      • Wash the cells twice with warm PBS or an appropriate buffer.

    • For Fixed-Cell Staining:

      • Wash the cells twice with PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS.

      • If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

      • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of Oxazine 170 by diluting the stock solution in PBS or cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a titration to find the optimal concentration.

    • Incubate the cells with the Oxazine 170 working solution for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove any unbound dye.

  • Mounting and Imaging:

    • For fixed cells, mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.

    • For live cells, add fresh buffer or medium to the dish.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Oxazine 170 (e.g., excitation ~620 nm, emission ~650 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Cell Staining prep_dye Prepare Oxazine 170 Stock and Working Solutions start->prep_dye prep_cells Prepare Cells (Culture on Coverslips) start->prep_cells stain Incubate Cells with Oxazine 170 prep_dye->stain fix_perm Fix and Permeabilize Cells (Optional, for Fixed Staining) prep_cells->fix_perm fix_perm->stain wash Wash to Remove Unbound Dye stain->wash mount Mount Coverslip (with Anti-fade Medium) wash->mount image Image with Fluorescence Microscope mount->image end End: Acquire Data image->end

A general workflow for cell staining with Oxazine 170.

References

Technical Support Center: The Influence of pH on Oxazine-170 Absorption Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the effects of pH on the absorption spectra of Oxazine-170. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the absorption spectrum of this compound?

The absorption spectrum of this compound is highly sensitive to changes in pH. This is due to the dye existing in two different forms depending on the proton concentration in the solution: a cationic (protonated) form and a neutral (molecular) form.[1] The equilibrium between these two species is what governs the changes observed in the absorption spectrum.

Q2: What are the spectral differences between the cationic and neutral forms of this compound?

The cationic form of this compound is the predominant species in acidic to neutral solutions and exhibits a strong absorption maximum at a longer wavelength. In contrast, the neutral form becomes more prevalent in basic solutions and has an absorption maximum at a shorter wavelength. A key characteristic is that the molar extinction coefficient of the neutral form is approximately half that of the cationic form.[1]

Q3: What is the pKa of this compound?

Q4: Can the solvent affect the pH-dependent absorption spectra of this compound?

Yes, the solvent can influence the absorption spectra of both forms of this compound and the pKa of the cationic form. The dye's spectral properties have been studied in various solvents, including water, ethanol (B145695), and methanol.[1] It is crucial to maintain consistent solvent conditions when comparing spectra across different pH values.

Data Presentation

The following table summarizes the expected spectral properties of the cationic and neutral forms of this compound. Please note that the exact values can vary with the solvent and buffer system used. The data for the neutral form is inferred from the observation that its extinction coefficient is about half that of the cationic form.[1]

SpeciesPredominant pH RangeApprox. λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cationic (Protonated) Acidic to Neutral~613-624~83,000 (in Methanol)[2][3]
Neutral (Molecular) BasicShorter than cationic form~41,500 (estimated)

Experimental Protocols

Determining the pKa of this compound via Spectrophotometric Titration

This protocol outlines the steps to experimentally determine the pKa of this compound.

Materials:

  • This compound perchlorate (B79767)

  • A series of buffer solutions with known pH values (e.g., phosphate, borate, or citrate (B86180) buffers) spanning a wide range (e.g., pH 4 to 10)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • A calibrated spectrophotometer

  • Quartz cuvettes

  • A calibrated pH meter

Procedure:

  • Prepare a Stock Solution of this compound: Dissolve a known amount of this compound perchlorate in a suitable solvent (e.g., ethanol or a water/ethanol mixture) to create a concentrated stock solution.

  • Prepare Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a larger, known volume of the buffer. Ensure the final concentration of the dye is low enough to keep the maximum absorbance within the linear range of the spectrophotometer (typically < 1.5).

  • Measure Absorption Spectra:

    • For each sample, record the absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).

    • Use the corresponding buffer solution without the dye as a blank for each measurement.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms of the dye.

    • Plot the absorbance at these two λmax values as a function of pH.

    • The pH at which the absorbance is halfway between the maximum and minimum values on the sigmoidal curve is the pKa.

    • Alternatively, plot the ratio of the concentrations of the deprotonated to protonated forms (calculated from the absorbance values) against pH. The pKa is the pH at which this ratio is 1.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or Drifting Absorbance Readings - Spectrophotometer lamp not warmed up.- Dirty or scratched cuvettes.- Temperature fluctuations in the sample.- Allow the spectrophotometer to warm up for at least 30 minutes before use.- Clean cuvettes thoroughly with an appropriate solvent and handle them by the frosted sides.- Ensure samples have reached thermal equilibrium before measurement.
Non-linear Beer-Lambert Plot - Concentration of this compound is too high, leading to aggregation (dimerization).[1]- The pH of the solution is affecting the equilibrium of the dye.- Dilute the sample to a lower concentration.- Ensure the pH is stable and far from the pKa if a linear response for a single species is desired.
Difficulty in Determining the Isosbestic Point - The isosbestic point is the wavelength at which the molar absorptivity of the two species is the same. Its absence could indicate the presence of more than two species or degradation of the dye.- Ensure the purity of the this compound.- Check for dye degradation at extreme pH values by monitoring the spectrum over time.
Inaccurate pH Measurements - Improperly calibrated pH meter.- Buffer solutions are old or contaminated.- Calibrate the pH meter using fresh, certified buffer standards before each experiment.- Prepare fresh buffer solutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution mix_sample Mix Stock with Buffer Solutions prep_stock->mix_sample prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->mix_sample measure_spectra Measure Absorption Spectra (400-700 nm) mix_sample->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka

Caption: Experimental workflow for determining the pKa of this compound.

logical_relationship pH Solution pH equilibrium Cationic <=> Neutral Equilibrium pH->equilibrium influences cationic Cationic Form (High Absorbance, Longer λmax) equilibrium->cationic shifts to neutral Neutral Form (Low Absorbance, Shorter λmax) equilibrium->neutral shifts to spectrum Observed Absorption Spectrum cationic->spectrum contributes to neutral->spectrum contributes to

Caption: Relationship between pH and the observed absorption spectrum.

References

Technical Support Center: Oxazine-170 Fluorescence and Temperature Dependence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent dye Oxazine-170. The focus is on understanding and managing the effects of temperature on its fluorescence properties during experimental work.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the fluorescence of this compound?

A1: The relationship between temperature and the fluorescence of this compound is complex and can be influenced by the dye's local environment, such as the solvent or solid matrix. While some studies suggest that the fluorescence efficiency of this compound perchlorate (B79767) is nearly independent of temperature, the cationic form's laser characteristics are reported to be dependent on temperature.[1][2] Generally, for fluorescent dyes, an increase in temperature can lead to a decrease in fluorescence intensity due to a process called thermal quenching. This occurs because higher temperatures increase the probability of non-radiative decay pathways, where the excited state energy is dissipated as heat rather than emitted as light.

Q2: My this compound fluorescence signal is decreasing as I increase the temperature. Is this normal?

A2: Yes, a decrease in fluorescence intensity with increasing temperature is a common phenomenon for many fluorescent dyes, including potentially this compound, due to thermal quenching. The extent of this decrease can depend on the solvent, the concentration of the dye, and the presence of other substances in the solution. If the signal loss is significant and irreversible, it could also indicate thermal degradation of the dye, although this compound has a relatively high melting temperature (around 260 °C).[3]

Q3: Does the emission wavelength of this compound change with temperature?

A3: While specific data on the temperature-dependent spectral shift for this compound is limited, changes in the emission wavelength (either a red or blue shift) with temperature are possible for fluorescent dyes. These shifts are often related to changes in the polarity of the local environment and the vibrational energy levels of the dye molecule. For instance, fluorescence spectra of this compound have been measured at room temperature and at a cryogenic temperature of 100 K, indicating that the spectral properties are studied under varying temperature conditions.[4]

Q4: Can the solvent I use affect the temperature dependence of this compound fluorescence?

A4: Absolutely. The choice of solvent can significantly impact how temperature affects the fluorescence of this compound. Solvents can influence the dye's photophysical properties, including its susceptibility to thermal quenching. For example, the quantum yield of the cationic form of this compound is high, while the molecular form's quantum yield is much lower, and the equilibrium between these forms can be solvent-dependent.[2] Therefore, the observed temperature effects in one solvent may not be the same in another.

Q5: How can I minimize temperature-related artifacts in my experiments with this compound?

A5: To minimize temperature-related artifacts, it is crucial to maintain a stable and consistent temperature throughout your experiments. Use a temperature-controlled cuvette holder or a water bath to regulate the sample temperature. If you are comparing different samples, ensure they are all measured at the same temperature. For experiments that inherently involve temperature changes, it is important to characterize the temperature dependence of your system, including the dye's fluorescence, so that you can correct for these effects in your data analysis.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Fluorescence intensity is unexpectedly low at elevated temperatures. 1. Thermal Quenching: Increased non-radiative decay at higher temperatures. 2. Dye Degradation: The dye may be degrading at the experimental temperature. 3. Solvent Effects: The solvent's properties may change with temperature, affecting the dye's fluorescence.1. Characterize the fluorescence intensity of this compound as a function of temperature in your specific experimental system to establish a baseline. 2. Verify the thermal stability of this compound under your experimental conditions. Run a control experiment where the dye is held at the highest experimental temperature for the duration of the experiment and then returned to a reference temperature to see if the fluorescence recovers. 3. Investigate if the solvent's viscosity or polarity changes significantly within your temperature range, and consider if this could be affecting the dye.
Inconsistent fluorescence readings at the same intended temperature. 1. Inadequate Temperature Control: The sample temperature is not being accurately controlled or is fluctuating. 2. Sample Evaporation: At higher temperatures, solvent evaporation can concentrate the dye, leading to changes in fluorescence.1. Ensure your temperature control system is calibrated and functioning correctly. Allow sufficient time for the sample to reach thermal equilibrium before taking measurements. 2. Use sealed cuvettes or cover your samples to minimize solvent evaporation, especially during long experiments at elevated temperatures.
Shift in the fluorescence emission peak with temperature changes. 1. Solvatochromic Effects: Changes in the solvent's polarity with temperature can cause a spectral shift. 2. Changes in Dye Aggregation: Temperature can affect the equilibrium between monomeric and aggregated forms of the dye, which may have different emission spectra.1. Characterize the emission spectrum of this compound at different temperatures in your solvent to determine the extent of any spectral shifts. 2. Keep the dye concentration low to minimize aggregation. The propensity of this compound to form dimers is noted to be a problem at high concentrations.[2]

Experimental Protocols

Measuring the Temperature-Dependent Fluorescence of this compound

This protocol outlines a general method for characterizing the fluorescence of this compound as a function of temperature.

Materials:

  • This compound perchlorate

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or methanol)

  • Fluorometer with a temperature-controlled cuvette holder

  • Calibrated thermometer or thermocouple

  • Sealed quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a dilute working solution from the stock solution. The absorbance of the working solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation and emission wavelengths. For this compound, the absorption maximum is around 613-621 nm, and the emission maximum is around 645-648 nm.[5]

    • Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio without saturating the detector.

  • Temperature Control:

    • Place the cuvette with the this compound solution into the temperature-controlled holder.

    • Set the desired starting temperature (e.g., 20°C).

    • Allow the sample to equilibrate at the set temperature for at least 10-15 minutes. Verify the temperature with a calibrated thermometer if possible.

  • Data Acquisition:

    • Record the fluorescence spectrum or the intensity at the emission maximum.

    • Increment the temperature by a set amount (e.g., 5°C).

    • Allow the sample to equilibrate at the new temperature before recording the next measurement.

    • Repeat this process over your desired temperature range.

    • To check for thermal degradation, after reaching the maximum temperature, return the sample to the initial temperature and re-measure the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity and the peak emission wavelength as a function of temperature.

    • If a significant decrease in intensity is observed, you can analyze this in the context of the Arrhenius equation to investigate the kinetics of thermal quenching.

Visualizations

experimental_workflow Experimental Workflow for Temperature-Dependent Fluorescence Measurement cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Analysis prep_solution Prepare this compound Solution instrument_setup Instrument Setup & Warm-up set_temp Set Temperature instrument_setup->set_temp equilibrate Equilibrate Sample set_temp->equilibrate Wait 10-15 min measure Record Fluorescence equilibrate->measure measure->set_temp Increment Temperature check_degradation Return to Initial T & Re-measure measure->check_degradation After final temp plot_data Plot Intensity & Wavelength vs. Temp check_degradation->plot_data analyze_quenching Analyze Thermal Quenching plot_data->analyze_quenching

Caption: Workflow for measuring temperature-dependent fluorescence.

temp_effects Relationship Between Temperature and Fluorescence Properties cluster_outcomes Potential Effects on Fluorescence temp Increase in Temperature intensity Decrease in Intensity (Thermal Quenching) temp->intensity wavelength Emission Wavelength Shift (Solvatochromism) temp->wavelength lifetime Decrease in Fluorescence Lifetime temp->lifetime

Caption: Effects of increasing temperature on fluorescence.

References

Oxazine-170 Technical Support Center: Stability in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Oxazine-170 in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous buffer solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the chemical composition of the buffer itself. Oxazine (B8389632) dyes can be susceptible to hydrolysis and photodegradation. The pH of the solution is particularly critical as it can affect the chemical form of the dye and its fluorescence properties.

Q2: How does pH affect this compound?

A2: The absorption and emission spectra of this compound are pH-sensitive. The dye can exist in different ionic forms depending on the pH, which can alter its spectral characteristics and quantum yield. It is crucial to maintain a stable pH within the optimal range for your experiment to ensure consistent fluorescence.

Q3: Are there any known issues with using common biological buffers like PBS, TRIS, or HEPES with this compound?

A3: While specific comparative stability data for this compound in these buffers is limited in publicly available literature, general properties of these buffers should be considered:

  • Phosphate-Buffered Saline (PBS): PBS is a widely used buffer. However, be aware that freezing PBS solutions can cause a significant drop in pH due to the selective precipitation of phosphate (B84403) salts.[1] This pH shift could potentially affect the stability of this compound upon thawing.

  • TRIS (tris(hydroxymethyl)aminomethane): TRIS buffer contains a primary amine group and can be reactive. It has been shown to potentially interfere with certain enzymatic reactions and can react with aldehydes and ketones.[2][3] While direct interaction with this compound is not documented, it is a factor to consider, especially in complex experimental systems.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer that is generally considered to be more stable and less reactive than TRIS.[4][5] It is often recommended for cell culture and other biological applications to maintain a physiological pH.[4][6]

Q4: How can I minimize the photodegradation of this compound during my experiments?

A4: To minimize photodegradation, it is recommended to protect solutions containing this compound from light, especially UV and high-intensity light sources. Use amber vials or wrap containers in aluminum foil for storage. During fluorescence measurements, use the lowest excitation intensity and shortest exposure time necessary to obtain a good signal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreasing fluorescence intensity over time 1. Photodegradation of this compound. 2. Chemical degradation (e.g., hydrolysis) in the buffer. 3. Precipitation of the dye.1. Minimize light exposure. Use fresh solutions. 2. Evaluate the pH and temperature of the buffer. Consider switching to a different buffer system (see FAQs). 3. Check the solubility of this compound in your buffer. Ensure the concentration is not above its solubility limit.
Unexpected shifts in absorption or emission spectra 1. Change in buffer pH. 2. Interaction with buffer components or other molecules in the sample.1. Verify the pH of your buffer solution before and during the experiment. 2. Simplify the buffer composition if possible. Test for interactions by running control experiments with individual components.
Precipitate forms in the buffer solution 1. Low solubility of this compound in the aqueous buffer. 2. Buffer components precipitating at the storage temperature (e.g., phosphate in PBS upon freezing).1. While oxazine dyes can have low water solubility, modifications can improve this.[7] Consider using a small amount of a co-solvent like DMSO or DMF to prepare a stock solution before diluting in the final buffer. 2. If storing solutions at low temperatures, consider using a buffer less prone to precipitation, like HEPES.

Summary of this compound Stability Considerations in Different Buffers

While direct quantitative data is limited, the following table provides a qualitative summary to guide buffer selection.

Buffer System Pros Cons Recommendations
Phosphate-Buffered Saline (PBS) - Mimics physiological conditions. - Widely available.- pH can shift significantly upon freezing and thawing.[1]- Use fresh solutions. - If storing frozen, verify pH after thawing.
TRIS - Effective buffering capacity in the pH range of 7.0-9.0.- Contains a reactive primary amine.[3] - Temperature-dependent pKa.- Use with caution in assays with reactive components. - Control temperature carefully.
HEPES - Good buffering capacity at physiological pH (6.8-8.2).[4] - Generally considered chemically and enzymatically stable.[5] - Low cytotoxicity.[8]- Can be more expensive than other buffers.- Recommended for long-term experiments and cell-based assays.

Experimental Protocols

Protocol for Evaluating this compound Stability in a Buffer Solution

This protocol provides a general framework for assessing the stability of this compound in a specific buffer.

1. Materials:

  • This compound perchlorate

  • High-purity water

  • Buffer components (e.g., PBS, TRIS, HEPES) of analytical grade

  • Spectrophotometer

  • Fluorometer

  • pH meter

  • Amber vials

2. Buffer Preparation:

  • Prepare the desired buffer solution (e.g., 50 mM Phosphate Buffer, 50 mM TRIS-HCl, 50 mM HEPES) at the target pH.

  • Filter the buffer through a 0.22 µm filter to ensure it is free of particulates.

3. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or methanol. This is because oxazine dyes may have low solubility in purely aqueous solutions.[7]

4. Sample Preparation:

  • Dilute the this compound stock solution in the prepared buffer to a final working concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer and dye stability.

  • Prepare several aliquots in amber vials.

5. Incubation:

  • Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 37°C) and protect them from light.

  • Include a control sample stored at -20°C (be mindful of the potential for pH shift in certain buffers upon freezing).

6. Stability Assessment:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily), take an aliquot from each condition.

  • Measure the absorbance spectrum using a spectrophotometer to check for changes in the peak absorbance and shape, which could indicate degradation.

  • Measure the fluorescence emission spectrum using a fluorometer (with a consistent excitation wavelength) to monitor changes in fluorescence intensity.

  • (Optional) Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent dye and any degradation products.

7. Data Analysis:

  • Plot the percentage of remaining this compound (based on absorbance or fluorescence intensity) against time for each condition.

  • Analyze any changes in the spectral properties of the dye.

Diagrams

Buffer_Selection_Workflow Workflow for Buffer Selection for this compound Experiments A Define Experimental Requirements (e.g., pH, temperature, duration) B Consider Buffer Properties A->B C Initial Buffer Choice: HEPES for physiological pH and long-term stability B->C Need for high stability or cell-based assay? D Initial Buffer Choice: PBS for mimicking physiological conditions (short-term) B->D Standard physiological buffer needed for short-term use? E Initial Buffer Choice: TRIS for specific pH range (with caution) B->E Specific pH requirement outside other buffer ranges? F Prepare this compound in Buffer C->F D->F E->F G Perform Preliminary Stability Test (monitor absorbance/fluorescence) F->G H Is the stability acceptable? G->H I Proceed with Experiment H->I Yes J Troubleshoot: - Adjust pH - Change buffer - Minimize light/temp stress H->J No J->B

References

Correcting for the Inner Filter Effect with Oxazine-170: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing Oxazine-170 in fluorescence-based assays, obtaining accurate and reproducible data is paramount. A common pitfall that can lead to non-linear and misleading results is the inner filter effect (IFE). This guide provides a comprehensive overview of the inner filter effect, its impact on this compound fluorescence, and detailed protocols for its correction.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a reduction in the measured fluorescence intensity at high sample concentrations. It is not a form of fluorescence quenching, which involves molecular interactions that deactivate the fluorophore. Instead, the IFE is a consequence of the sample's absorbance.[1][2][3] There are two types of inner filter effects:

  • Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules, particularly those in the center of the cuvette.[1][4]

  • Secondary Inner Filter Effect: Happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the light path before it reaches the detector.[1][4][5]

Q2: How do I know if the inner filter effect is impacting my measurements with this compound?

A2: A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus this compound concentration. As the concentration increases, the fluorescence signal will plateau or even decrease, deviating from the expected linear relationship.[1][5] As a general guideline, if the absorbance of your sample at the excitation wavelength exceeds 0.1, the inner filter effect is likely to be significant.[1][5]

Q3: What is the difference between the inner filter effect and fluorescence quenching?

A3: The inner filter effect is a result of light absorption by the sample, which reduces the amount of excitation light reaching the fluorophore and the amount of emitted light reaching the detector. It is a concentration-dependent optical phenomenon. In contrast, fluorescence quenching involves processes that decrease the fluorescence intensity through molecular interactions, such as collisional quenching, energy transfer, or formation of non-fluorescent complexes.

Q4: Can I avoid the inner filter effect instead of correcting for it?

A4: Yes, the simplest way to minimize the inner filter effect is to work with dilute solutions of this compound, where the absorbance at the excitation wavelength is below 0.1.[1][5] However, this is not always feasible, especially in experiments where high concentrations are required. Using a shorter pathlength cuvette can also help reduce the IFE.[1]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Non-linear relationship between this compound concentration and fluorescence intensity. Inner Filter Effect1. Measure the absorbance of your sample at the excitation wavelength. If it is > 0.1, IFE is likely. 2. Dilute the sample to a concentration where the absorbance is < 0.1. 3. If dilution is not possible, apply a mathematical correction (see Experimental Protocols).
Fluorescence signal decreases at very high concentrations of this compound. Severe Inner Filter Effect and/or Concentration Quenching.1. Follow the steps for a non-linear relationship. 2. If correction for IFE does not fully restore linearity, consider the possibility of concentration quenching.
Inconsistent or irreproducible fluorescence readings. Fluctuation in lamp intensity, temperature, or sample positioning.1. Allow the fluorometer lamp to warm up and stabilize before measurements. 2. Ensure the sample holder and cuvette are correctly and consistently positioned. 3. Control the temperature of the sample chamber if possible.

Experimental Protocols

Protocol 1: Mathematical Correction for the Inner Filter Effect

This protocol describes how to correct for the primary and secondary inner filter effects using absorbance measurements. This method is applicable when sample dilution is not a viable option.

Materials:

  • This compound stock solution

  • Solvent/buffer used for sample preparation

  • UV-Vis spectrophotometer

  • Fluorometer

  • Matched quartz cuvettes (1 cm pathlength recommended)

Methodology:

  • Prepare a Dilution Series: Prepare a series of this compound solutions in your chosen solvent, covering the concentration range of interest.

  • Acquire Absorbance Spectra:

    • Using the UV-Vis spectrophotometer, measure the full absorbance spectrum for each concentration of your this compound dilution series.

    • From the spectra, determine the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) for each sample. The excitation maximum for this compound is approximately 613 nm, and the emission maximum is around 645 nm.[6][7]

  • Acquire Fluorescence Spectra:

    • Using the fluorometer, measure the fluorescence emission spectrum for each concentration of your this compound dilution series. Ensure you use the same cuvette and instrument settings for all measurements.

    • Record the observed fluorescence intensity (F_obs) at the emission maximum.

  • Apply the Correction Formula:

    • Use the following formula to calculate the corrected fluorescence intensity (F_corr) for each sample:[8]

      F_corr = F_obs * 10^((A_ex + A_em) / 2)

      Where:

      • F_corr is the corrected fluorescence intensity.

      • F_obs is the observed (measured) fluorescence intensity.

      • A_ex is the absorbance at the excitation wavelength.

      • A_em is the absorbance at the emission wavelength.

Data Presentation:

The following table provides a hypothetical example of uncorrected and corrected fluorescence data for a dilution series of this compound in methanol. The molar extinction coefficient of this compound at its absorption maximum (~613 nm) is approximately 83,000 M⁻¹cm⁻¹.[6][9] For this example, we will assume an excitation wavelength of 610 nm and an emission wavelength of 650 nm.

This compound Concentration (µM)A_ex (at 610 nm)A_em (at 650 nm)Uncorrected Fluorescence (a.u.)Corrected Fluorescence (a.u.)
0.10.0080.001100102
0.50.0420.005480535
1.00.0830.0109001098
2.00.1660.02016502245
5.00.4150.05035005890
10.00.8300.100550012388

Visualizations

Inner Filter Effect Mechanism

IFE_Mechanism Figure 1. The Inner Filter Effect Mechanism. cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Light Excitation Light Sample Surface Sample Surface Excitation Light->Sample Surface High Intensity Sample Center Sample Center Sample Surface->Sample Center Attenuated Intensity Emitted Light (Center) Emitted Light (Center) Neighboring Molecules Neighboring Molecules Emitted Light (Center)->Neighboring Molecules Re-absorption Detector Detector Neighboring Molecules->Detector Reduced Intensity

Caption: Figure 1. The Inner Filter Effect Mechanism.

Experimental Workflow for IFE Correction

IFE_Workflow Figure 2. Workflow for Inner Filter Effect Correction. Prepare Dilution Series Prepare Dilution Series Measure Absorbance (A_ex, A_em) Measure Absorbance (A_ex, A_em) Prepare Dilution Series->Measure Absorbance (A_ex, A_em) Measure Fluorescence (F_obs) Measure Fluorescence (F_obs) Prepare Dilution Series->Measure Fluorescence (F_obs) Apply Correction Formula Apply Correction Formula Measure Absorbance (A_ex, A_em)->Apply Correction Formula Measure Fluorescence (F_obs)->Apply Correction Formula Corrected Data (F_corr) Corrected Data (F_corr) Apply Correction Formula->Corrected Data (F_corr)

Caption: Figure 2. Workflow for Inner Filter Effect Correction.

References

Technical Support Center: Managing Spectral Bleed-Through with Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxazine-170 in fluorescence microscopy. The focus is on identifying and mitigating spectral bleed-through to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a concern when using this compound?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the channel intended for another.[1] This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another. This compound, with its emission in the red part of the spectrum, can potentially bleed into far-red or near-infrared channels if not properly managed, leading to false positives and inaccurate colocalization analysis.[2]

Q2: How can I determine if I have a spectral bleed-through issue with my this compound staining?

A2: To confirm spectral bleed-through, prepare a control sample stained only with this compound. Image this sample using all the filter sets and detector channels you intend to use in your multi-color experiment. If you detect a signal in a channel other than the one designated for this compound, you have confirmed spectral bleed-through.[2]

Q3: What are the primary strategies to minimize spectral bleed-through during image acquisition?

A3: There are several effective strategies to employ during image acquisition:

  • Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[3][4]

  • Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of each fluorophore.[2]

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a highly effective method. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[5][6][7]

  • Lower Laser Power and Detector Gain: Adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, especially if the signal in one channel is significantly brighter than in another.[5]

Q4: What is spectral unmixing and can it be used to correct for this compound bleed-through?

A4: Spectral unmixing is a computational technique used to separate the signals of individual fluorophores from a mixed image.[2][8] This method assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present.[2][9] By acquiring a reference spectrum for each fluorophore (including this compound) and any autofluorescence, the algorithm can calculate the true contribution of each fluorophore to the final image, effectively removing the bleed-through.[8][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Signal from this compound is visible in the far-red channel. Spectral Overlap: The emission tail of this compound extends into the detection window of the far-red fluorophore.[11]1. Optimize Filters: Use a narrower bandpass filter for the far-red channel to exclude the this compound emission. 2. Sequential Scanning: Acquire the this compound and far-red channels sequentially.[6][7] 3. Spectral Unmixing: If overlap is significant, use spectral unmixing to computationally separate the signals.[8]
False colocalization observed between this compound and a red fluorophore. Bidirectional Bleed-through: Both fluorophores are bleeding into each other's channels due to significant spectral overlap.1. Select Better Separated Dyes: If possible, replace one of the fluorophores with one that has a more distinct emission spectrum.[3] 2. Implement Sequential Scanning: This is the most effective method to prevent bidirectional bleed-through during acquisition.[11][5] 3. Perform Spectral Unmixing: Use reference spectra for each dye to unmix the final image.[10]
Weak this compound signal requires high gain, increasing bleed-through from a brighter channel. Signal Imbalance: A large difference in the expression levels or quantum yields of the fluorophores.[11]1. Balance Fluorophore Brightness: If possible, choose fluorophores with comparable brightness or adjust labeling concentrations. 2. Sequential Scanning with Optimized Settings: Acquire the weak this compound signal with optimal settings first, then acquire the brighter channel with reduced laser power and gain.[5]
Autofluorescence is contributing to the perceived bleed-through. Endogenous Fluorescence: The sample itself has intrinsic fluorescence that overlaps with the this compound channel.[12]1. Acquire an Unstained Control: Image an unstained sample to obtain the spectral profile of the autofluorescence. 2. Include Autofluorescence in Spectral Unmixing: Use the autofluorescence spectrum as a separate channel in your spectral unmixing algorithm.[10][12]

Quantitative Data

Table 1: Spectral Properties of this compound

Parameter Wavelength (nm) Reference
Excitation Maximum 611 - 621[13][14]
Emission Maximum 641 - 648[13][14][15]
Recommended Excitation Laser 628 nm[13]
Recommended Emission Filter 670/30 nm bandpass[13]

Experimental Protocols

Protocol 1: Sequential Scanning to Mitigate Spectral Bleed-Through

This protocol outlines the general steps for setting up sequential scanning on a laser scanning confocal microscope.

  • Sample Preparation: Prepare your sample labeled with this compound and other fluorophores as per your standard protocol. Include single-stained control samples for setting up the imaging parameters.

  • Microscope Setup:

    • Turn on the microscope, lasers, and computer.

    • Place your single-stained this compound control slide on the microscope stage.

  • Configure this compound Channel:

    • Select the appropriate laser line for exciting this compound (e.g., 628 nm).[13]

    • Set the detector for the emission of this compound (e.g., 650-700 nm).

    • Adjust the laser power and detector gain to obtain a good signal without saturation.

  • Configure Other Channels:

    • For each additional fluorophore, use the corresponding single-stained control slide to set up the excitation and emission parameters in a separate channel.

  • Activate Sequential Scanning:

    • In the acquisition software, locate and enable the "Sequential Scan," "Multitrack," or similar option.[5][7][16]

    • Assign each configured channel to a separate scan group or track.

    • The software will now excite with one laser and detect in the corresponding channel, then switch to the next laser and detector combination for each line or frame of the image.[7][16]

  • Image Acquisition:

    • Place your multi-stained experimental slide on the stage.

    • Acquire your image. The resulting image will have separate channels for each fluorophore with minimal bleed-through.

Protocol 2: Spectral Unmixing for Correction of Bleed-Through

This protocol provides a general workflow for performing spectral unmixing. Specific steps may vary depending on the microscope software.

  • Prepare Reference Samples: For each fluorophore in your experiment (including this compound) and for unstained autofluorescence, prepare a separate sample.

  • Acquire Reference Spectra (Lambda Stacks):

    • For each reference sample, use the spectral imaging mode on your confocal microscope.

    • Excite the sample with the appropriate laser.

    • Instead of a standard detector, use the spectral detector to acquire a series of images at different emission wavelengths (a lambda stack).[8][10]

    • The software will generate an emission spectrum for each fluorophore and for the autofluorescence.

  • Acquire Image of Experimental Sample:

    • Using the same spectral imaging settings, acquire a lambda stack of your multi-stained experimental sample.

  • Perform Linear Unmixing:

    • Open the linear unmixing tool in your imaging software.[9]

    • Load the reference spectra you acquired in step 2.

    • Apply the unmixing algorithm to the lambda stack of your experimental sample.

    • The software will generate a new image with separate channels for each fluorophore, where the contribution of each spectrum has been computationally separated, removing the bleed-through.[8][17]

Visualizations

cluster_0 Problem Identification cluster_1 Acquisition-Based Solutions cluster_2 Post-Acquisition Solution Signal in Wrong Channel Signal in Wrong Channel False Colocalization False Colocalization Optimize Filters Optimize Filters Signal in Wrong Channel->Optimize Filters Initial Step Adjust Gain/Laser Power Adjust Gain/Laser Power Signal in Wrong Channel->Adjust Gain/Laser Power Sequential Scanning Sequential Scanning False Colocalization->Sequential Scanning Most Effective Spectral Unmixing Spectral Unmixing False Colocalization->Spectral Unmixing If Overlap is Severe Start Start Prepare Single-Stained Controls Prepare Single-Stained Controls Start->Prepare Single-Stained Controls Configure Channel 1 (e.g., this compound) Configure Channel 1 (e.g., this compound) Prepare Single-Stained Controls->Configure Channel 1 (e.g., this compound) Configure Channel 2 Configure Channel 2 Configure Channel 1 (e.g., this compound)->Configure Channel 2 Enable Sequential Scan Mode Enable Sequential Scan Mode Configure Channel 2->Enable Sequential Scan Mode Assign Channels to Separate Tracks Assign Channels to Separate Tracks Enable Sequential Scan Mode->Assign Channels to Separate Tracks Acquire Image Acquire Image Assign Channels to Separate Tracks->Acquire Image End End Acquire Image->End Start Start Acquire Reference Spectra Acquire Reference Spectra (Lambda Stacks) Start->Acquire Reference Spectra Acquire Experimental Image Acquire Experimental Image (Lambda Stack) Start->Acquire Experimental Image Perform Linear Unmixing Perform Linear Unmixing Acquire Reference Spectra->Perform Linear Unmixing Acquire Experimental Image->Perform Linear Unmixing Generate Unmixed Image Generate Unmixed Image Perform Linear Unmixing->Generate Unmixed Image End End Generate Unmixed Image->End

References

Validation & Comparative

A Comparative Guide to Oxazine-170 and Rhodamine B for Laser Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in laser development, particularly in the visible and near-infrared spectrum, the choice of gain medium is paramount. Among the myriad of organic dyes, Oxazine-170 and Rhodamine B have long been workhorses, each offering a unique set of properties. This guide provides an objective comparison of their performance in laser applications, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of a laser dye is dictated by its intrinsic photophysical properties and its interaction with the solvent and pump source. The following table summarizes the key performance metrics for this compound and Rhodamine B in common solvents.

ParameterThis compoundRhodamine BSolvent
Tuning Range 600 - 700 nm[1]588 - 632 nm[2]Ethanol (B145695)
Absorption Max (λabs) ~621 nm[3]~550 nmEthanol
Emission Max (λem) ~648 nm[3]~575 nmEthanol
Fluorescence Quantum Yield (Φf) 0.58[4] - 0.63[5]0.39[6][7] - 0.49[8]Ethanol/Methanol
Laser Efficiency Not specified~14% (at peak)[2]Ethanol
Molar Extinction Coefficient (ε) 83,000 cm-1/M at 613.3 nm[5]49,614 - 93,221 M-1cm-1[9]Aqueous Buffer

Detailed Performance Analysis

Spectral Characteristics and Tuning Range: The most significant difference lies in their operational wavelength. Rhodamine B operates in the orange-red portion of the spectrum, with a tuning range typically between 588 and 632 nm when dissolved in ethanol[2]. In contrast, this compound is a premier dye for the red and near-infrared regions, covering a broader range from approximately 600 nm to 700 nm[1]. The chromophore of oxazine (B8389632) dyes is shifted to the red by about 80 nm compared to rhodamines due to the replacement of a central carbon atom with a more electron-withdrawing nitrogen atom[3][10].

Quantum Yield and Efficiency: Fluorescence quantum yield (Φf) is a direct measure of a dye's ability to convert absorbed photons into emitted photons, which is fundamental to its lasing efficiency. This compound generally exhibits a higher quantum yield, with reported values around 0.58 in ethanol and 0.63 in methanol[4][5]. Rhodamine B's quantum yield is more sensitive to the solvent and temperature[10]. Reported values for Rhodamine B in ethanol and ethanol/methanol mixtures are typically lower, in the range of 0.39 to 0.49[6][7][8]. This suggests that, under optimal conditions, this compound can be a more efficient photon converter. However, the overall laser efficiency also depends on factors like cavity design and pump wavelength alignment with the dye's absorption spectrum.

Photostability: Photostability is a critical parameter for the operational lifetime of a dye laser. Rhodamine dyes are generally known for their high photostability[11]. In oxazine dyes, the energy difference between the first excited singlet state (S₁) and the ground state (S₀) is smaller than in rhodamines. This smaller energy gap increases the probability of non-radiative decay through internal conversion, which can lead to lower photostability compared to rhodamines[10]. Therefore, for applications requiring long-duration, high-intensity operation, Rhodamine B may offer a more durable solution.

Solvent Effects: The choice of solvent can significantly alter a dye's performance. For Rhodamine B, solvent polarity affects its absorption and fluorescence maxima[12]. In the case of oxazine dyes, solvent properties are also crucial. For instance, the fluorescence efficiency of some oxazines can double when dissolved in deuterated ethanol compared to normal ethanol, highlighting the influence of hydrogen vibrations on non-radiative decay pathways[10][13]. Both dyes are commonly used in polar solvents like ethanol, methanol, and glycerol[12][14].

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental methodologies are essential.

Dye Laser Performance Characterization

A typical experimental setup for characterizing the performance of a laser dye involves a pump source, beam-shaping optics, a dye cell, a resonant cavity, and diagnostic equipment.

  • Pump Source: A Q-switched, frequency-doubled Nd:YAG laser is commonly used, providing high-energy pulses at 532 nm[11][15]. This wavelength is suitable for exciting Rhodamine B and can also excite this compound, although it is not at its absorption maximum.

  • Dye Cell: The dye solution is circulated through a quartz cuvette or a free-flowing jet to dissipate heat and prevent photobleaching of a static volume of dye[16]. The concentration of the dye is optimized to ensure sufficient absorption of the pump beam along the length of the cell[14].

  • Optical Pumping: The pump beam is focused into the dye cell, often in a transverse or longitudinal pumping scheme. A cylindrical lens is frequently used to create a line focus within the dye, forming the gain region[17].

  • Resonant Cavity: The dye cell is placed within a resonant cavity, which typically consists of a high-reflectivity back mirror and a partially reflective output coupler. Wavelength tuning can be achieved by replacing one of the mirrors with a diffraction grating[16][18].

  • Data Acquisition: The output laser beam's energy is measured with a power/energy meter, and its spectral characteristics (wavelength, bandwidth) are analyzed using a spectrometer. Efficiency is calculated as the ratio of the dye laser's output energy to the pump laser's input energy.

G Pump_Laser Nd:YAG Laser (532 nm) Optics Beam Shaping Optics (e.g., Cylindrical Lens) Pump_Laser->Optics Dye_Cell Dye Cell (this compound or Rhodamine B) Optics->Dye_Cell Focused Pump Output_Coupler Output Coupler / Grating Dye_Cell->Output_Coupler Back_Mirror High Reflector Back_Mirror->Dye_Cell Diagnostics Spectrometer & Energy Meter Output_Coupler->Diagnostics

Fig 1. Experimental workflow for dye laser characterization.
Fluorescence Quantum Yield Measurement

The relative method is a common technique for determining the fluorescence quantum yield of a sample (X) by comparing it to a standard (ST) with a known quantum yield.

  • Standard Selection: A standard with a well-characterized quantum yield and spectral properties that are reasonably close to the sample is chosen. For example, Rhodamine 101 can be used as a standard for red-emitting dyes[4].

  • Sample Preparation: A series of dilute solutions of both the standard and the sample are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects[5].

  • Data Collection: The absorption and fluorescence emission spectra of all solutions are recorded. The fluorescence spectra are measured using the same excitation wavelength for both the sample and the standard.

  • Calculation: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) is calculated using the following equation[8]:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Factors Influencing Performance

The overall performance of a dye laser is a complex interplay between the dye's intrinsic properties, the host solvent, and the laser's optical and mechanical design.

G cluster_dye Dye Properties cluster_env Operating Environment cluster_sys System Design Perf Dye Laser Performance (Efficiency, Stability, Wavelength) QY Quantum Yield Perf->QY PS Photostability Perf->PS Conc Concentration Perf->Conc Abs Absorption/Emission Spectra Perf->Abs Solvent Solvent (Polarity, Viscosity) Perf->Solvent Temp Temperature Perf->Temp pH pH Perf->pH Pump Pump Source (Wavelength, Power) Perf->Pump Cavity Resonant Cavity Design Perf->Cavity Flow Dye Flow Rate Perf->Flow

Fig 2. Key factors influencing dye laser performance.

Conclusion

Both this compound and Rhodamine B are excellent and versatile laser dyes, but their optimal applications differ.

Choose Rhodamine B for:

  • Applications requiring tunable laser output in the 590-630 nm range.

  • Systems where high photostability and long operational lifetime are critical.

  • Cost-effective solutions for the orange-red spectral region.

Choose this compound for:

  • Applications demanding tunable laser light in the red and near-infrared (600-700 nm).

  • Experiments where high fluorescence quantum yield and photon conversion efficiency are the primary considerations.

  • Use in solid-state dye laser matrices, where its properties can be favorably modified[3].

The final selection will depend on the specific requirements of the laser system, including the desired wavelength, power, stability, and the nature of the pump source available.

References

A Comparative Guide to Near-Infrared Imaging Probes: Alternatives to Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient alternatives to Oxazine-170 for near-infrared (NIR) imaging, this guide provides an objective comparison of prominent fluorescent dyes. The selection of an appropriate NIR probe is critical for achieving high-quality in vivo imaging, characterized by deep tissue penetration, high signal-to-background ratios, and minimal autofluorescence. This guide offers a comprehensive overview of key alternatives, supported by quantitative data and detailed experimental protocols to facilitate informed decision-making in your research.

The NIR window, spanning from 650 to 1700 nm, offers significant advantages for biological imaging. Light in this region experiences reduced absorption and scattering by biological tissues, leading to deeper penetration and clearer images.[1][2][3] While this compound has been a staple in many applications, a new generation of NIR dyes offers improved photophysical properties, enhanced stability, and greater versatility for conjugation and targeted imaging. This guide focuses on three major classes of organic NIR dyes as alternatives: cyanine (B1664457) dyes, silicon-rhodamine dyes, and BODIPY-based dyes. Additionally, we will touch upon the emerging field of NIR nanoparticles.

Performance Comparison of Near-Infrared Dyes

The ideal NIR fluorophore should possess a high molar extinction coefficient, indicating efficient light absorption, and a high quantum yield, signifying efficient conversion of absorbed light into fluorescence. Furthermore, excellent photostability is crucial for long-term imaging experiments, while good water solubility and the availability of reactive groups for conjugation are essential for biological applications. The following table summarizes the key photophysical properties of this compound and its leading alternatives.

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey AdvantagesPotential Limitations
OxazineThis compound~640~660~100,000~0.2 in ethanolWell-established, good photostabilityLower quantum yield compared to newer dyes, limited functional groups for conjugation
Cyanine Indocyanine Green (ICG) ~780 (in blood)~820 (in blood)~200,000Low in aqueous solution, improves upon protein bindingFDA-approved, deep tissue penetrationPoor photostability, rapid clearance, low quantum yield in aqueous environments[4][5][6]
IRDye® 800CW 774789~240,000~0.12 (conjugated to HSA)High water solubility, excellent photostability, available with various reactive groups[7][8][9]
Silicon-Rhodamine SiR680 ~680~700Not specifiedHigh in aqueous mediaHigh quantum efficiency in aqueous media, excellent photostability[10][11]Relatively new class of dyes
SiR700 ~700~720Not specifiedHigh in aqueous mediaHigh quantum efficiency in aqueous media, excellent photostability, suitable for in vivo imaging[10][11][12]Relatively new class of dyes
BODIPY Aza-BODIPY Dyes Red/NIR regionRed/NIR region~80,000~0.20High molar absorption coefficients, good quantum yields, tunable properties[13]Can be prone to aggregation in aqueous solutions

Experimental Protocols

To ensure reproducible and comparable results when evaluating NIR dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient
  • Preparation of Stock Solution: Accurately weigh a small amount of the NIR dye and dissolve it in a suitable solvent (e.g., DMSO for stock and PBS for measurements) to a known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS).

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Calculation: Plot the absorbance at λmax against the concentration of the dye. The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Protocol 2: Determination of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

  • Selection of a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the dye being tested.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity of the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield (Φ) of the sample is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 3: In Vivo Fluorescence Imaging Workflow

This protocol outlines a general procedure for evaluating the in vivo performance of a NIR dye-conjugated targeting agent in a tumor mouse model.[14]

  • Animal Model: Utilize an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft).

  • Probe Administration: Administer the NIR dye probe (e.g., antibody-dye conjugate) to the mice, typically via tail vein injection.[14]

  • Image Acquisition: At various time points post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation laser and emission filters.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle tissue) at each time point.

  • Performance Evaluation: Calculate the tumor-to-background ratio (TBR) to assess the targeting efficiency and signal-to-noise ratio of the probe.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_NIR_Dye_Comparison cluster_preparation Dye Preparation & Characterization cluster_photophysical Photophysical Measurements cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis Dye_Selection Select NIR Dyes (e.g., ICG, IRDye 800CW, SiR700) Stock_Solution Prepare Stock Solutions (DMSO or appropriate solvent) Dye_Selection->Stock_Solution Conjugation Conjugate Dyes to Targeting Moiety (e.g., Antibody) Dye_Selection->Conjugation Working_Solutions Prepare Working Solutions (PBS or relevant buffer) Stock_Solution->Working_Solutions Absorbance Measure Absorbance Spectra (Determine λmax) Working_Solutions->Absorbance Fluorescence Measure Fluorescence Spectra Working_Solutions->Fluorescence Photostability Assess Photostability (continuous illumination) Working_Solutions->Photostability Molar_Extinction Calculate Molar Extinction Coefficient Absorbance->Molar_Extinction Data_Comparison Compare Key Performance Metrics Molar_Extinction->Data_Comparison Quantum_Yield Calculate Quantum Yield (relative to a standard) Fluorescence->Quantum_Yield Quantum_Yield->Data_Comparison Photostability->Data_Comparison Animal_Model Administer to Tumor-Bearing Mice Conjugation->Animal_Model Imaging Acquire NIR Fluorescence Images (at various time points) Animal_Model->Imaging Analysis Analyze Tumor-to-Background Ratio (TBR) Imaging->Analysis Analysis->Data_Comparison

Caption: Workflow for comparing the performance of different near-infrared dyes.

Targeted_NIR_Fluorescence_Imaging_Pathway cluster_probe Probe Design & Administration cluster_circulation Systemic Circulation & Targeting cluster_imaging Imaging & Detection NIR_Dye NIR Fluorescent Dye (e.g., IRDye 800CW) Conjugate Dye-Ligand Conjugate NIR_Dye->Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugate Administration Systemic Administration (e.g., Intravenous Injection) Conjugate->Administration Circulation Circulation in Vasculature Administration->Circulation Tumor_Accumulation Accumulation at Tumor Site (EPR Effect or Active Targeting) Circulation->Tumor_Accumulation Binding Binding to Target Receptor on Cancer Cells Tumor_Accumulation->Binding Excitation NIR Light Excitation (e.g., 785 nm laser) Binding->Excitation Illumination Emission NIR Fluorescence Emission Excitation->Emission Detection Detection with InGaAs Camera Emission->Detection Image_Formation High-Contrast Tumor Image Detection->Image_Formation

Caption: Signaling pathway for targeted near-infrared fluorescence imaging.

Conclusion

The field of near-infrared imaging is continually evolving, with a growing arsenal (B13267) of fluorescent probes available to researchers. While this compound remains a useful dye, alternatives such as cyanine dyes (particularly IRDye® 800CW), silicon-rhodamine dyes, and BODIPY-based dyes offer significant advantages in terms of brightness, photostability, and versatility for conjugation. The choice of the optimal NIR dye will ultimately depend on the specific requirements of the application, including the desired imaging depth, duration of the experiment, and the nature of the biological target. By carefully considering the quantitative data and employing standardized experimental protocols as outlined in this guide, researchers can confidently select the most appropriate NIR probe to advance their scientific investigations.

References

A Comparative Analysis of the Quantum Yield of Oxazine-170 and Other Commercially Available Oxazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent dye with optimal quantum yield is paramount for assay sensitivity and accuracy. This guide provides an objective comparison of the fluorescence quantum yield of Oxazine-170 against other common oxazine (B8389632) dyes, supported by experimental data and detailed methodologies.

Oxazine dyes are a class of fluorescent compounds widely utilized in various scientific applications, including laser technology and fluorescence microscopy. Their performance is critically dependent on their fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption. This compound is frequently noted for its high quantum yield, particularly in the red portion of the spectrum.

Comparative Quantum Yield Data

The fluorescence quantum yield of oxazine dyes is highly dependent on the solvent environment. The table below summarizes the reported quantum yields for this compound and other selected oxazine dyes in various solvents.

DyeSolventQuantum Yield (Φf)Reference
This compound Methanol (B129727)0.63[1][2][3]
Ethanol~0.5 - 0.579[4][5][6]
Oxazine-1 Ethanol0.11 - 0.141[5][6][7][8][9]
Ethylene Glycol0.19[7]
Oxazine-4 Dichloromethane (B109758)0.40[10]
Nile Blue Ethanol0.27[11]
Methanol0.27[12][13]

From the compiled data, this compound consistently exhibits a significantly higher quantum yield compared to Oxazine-1 and Nile Blue in common polar solvents like methanol and ethanol. While data for Oxazine-4 in these specific solvents is not as readily available, its quantum yield in dichloromethane is notable. The superior quantum efficiency of this compound makes it a preferred choice for applications requiring bright fluorescence emission.

Experimental Protocol for Quantum Yield Determination

The determination of fluorescence quantum yield is typically performed using a comparative method, referencing a standard with a known quantum yield. The following is a generalized protocol based on methodologies cited in the literature.

Objective: To determine the fluorescence quantum yield of a sample dye relative to a standard.

Materials:

  • Spectrofluorometer (e.g., Spex FluoroMax)

  • UV-Vis Spectrophotometer (e.g., Cary 3)

  • 1 cm pathlength quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol, methanol)

  • Standard dye with known quantum yield (e.g., Quinine Sulfate, Rhodamine 101)

  • Sample dye (e.g., this compound)

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard and the sample dye in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize the inner-filter effect.[1][7][11]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectra of the standard and sample solutions. The same excitation wavelength must be used for all measurements.

    • Instrument parameters such as excitation and emission bandwidths should be kept constant throughout the experiment. For example, a spectral bandwidth of 4.25 nm has been previously reported.[1][7][11]

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

    • The quantum yield of the sample (Φs) can be calculated using the following equation[14]:

      Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

      Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the fluorescence quantum yield of a dye using a comparative method.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Sample Solutions (Abs < 0.1) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate_fluor Integrate Fluorescence Intensity fluor_measure->integrate_fluor calculate_qy Calculate Quantum Yield integrate_fluor->calculate_qy

Quantum Yield Determination Workflow

References

A Comparative Guide to the Photostability of Oxazine 170 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust fluorophore is paramount for the success of fluorescence-based applications in research and drug development. Photostability, the ability of a fluorophore to resist photodegradation when exposed to light, is a critical parameter that directly impacts the quality and reliability of experimental data, particularly in applications requiring prolonged or high-intensity illumination such as live-cell imaging, single-molecule tracking, and high-throughput screening.

This guide provides an objective comparison of the photostability of Oxazine 170 against other widely used fluorophores: Rhodamine B, Fluorescein (B123965), and Cyanine dyes (Cy3 and Cy5). The information presented herein is supported by available experimental data to aid in the selection of the most appropriate fluorescent probe for your specific research needs.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore can be quantified by various parameters, most notably the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a fluorophore will be photochemically destroyed per photon absorbed. A lower Φb value indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity of a fluorophore to decrease to half of its initial value under continuous illumination.

It is crucial to note that the photostability of a fluorophore is highly dependent on its local environment, including the solvent, pH, presence of oxidizing or reducing agents, and the intensity of the excitation light. Therefore, direct comparison of data from different studies should be approached with caution. The following table summarizes available quantitative data for the photophysical properties and photostability of the selected fluorophores.

FluorophoreMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Oxazine 170 ~83,000 in methanol[1]0.63 in methanol[1][2]Data not readily availableGenerally considered to have good photostability[2]
Rhodamine B ~106,000~0.31 in water, 0.70 in ethanol[3]~4 x 10⁻⁶[3]Moderate[3]
Fluorescein ~70,000~0.92[3]~3 x 10⁻⁵[3]Low[3][4]
Cy3 ~150,000~0.15 (can increase upon binding to biomolecules)Variable, dependent on environmentModerate
Cy5 ~250,000~0.20~5 x 10⁻⁶[5]High[5]

Observations:

  • Fluorescein is known to be highly susceptible to photobleaching, which can limit its use in experiments requiring long exposure times.[3][4]

  • Rhodamine B exhibits moderate photostability, making it a more robust alternative to fluorescein for many applications.[3]

  • Cyanine dyes , such as Cy3 and Cy5, generally offer good to high photostability, with Cy5 often being more photostable than Cy3. However, their photostability can be significantly influenced by their local environment and conjugation to biomolecules.

  • Oxazine 170 is reported to have good photostability, although direct comparative quantitative data for its photobleaching quantum yield under standardized conditions is not as readily available as for other common dyes.[2]

Experimental Protocols for Assessing Photostability

A standardized experimental protocol is essential for the accurate assessment and comparison of fluorophore photostability. The following outlines a general methodology for measuring the rate of photobleaching using fluorescence microscopy.

Objective: To quantify and compare the photobleaching rates of different fluorophores under controlled illumination conditions.

Materials:

  • Fluorophore solutions of interest (e.g., Oxazine 170, Rhodamine B, Fluorescein, Cy3, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Glass-bottom imaging dishes.

  • Adhesion-promoting coating (e.g., poly-L-lysine) for immobilization of fluorophores.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED).

    • Appropriate filter sets for each fluorophore.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Coat the glass-bottom dishes with an adhesion-promoting molecule like poly-L-lysine to facilitate the immobilization of the fluorophores.

    • Incubate the coated dishes with the fluorophore solutions to allow for adsorption.

    • Thoroughly wash the dishes with buffer to remove any unbound fluorophores.

  • Imaging Setup:

    • Mount the sample on the fluorescence microscope.

    • Select the appropriate excitation and emission filters for the fluorophore being tested.

    • Set the illumination intensity and camera exposure time. It is critical to keep these parameters constant across all experiments to ensure a valid comparison.

  • Image Acquisition:

    • Select a region of interest (ROI) for imaging.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition should be chosen to capture a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualization of Experimental and Conceptual Frameworks

To further elucidate the processes involved in photostability assessment, the following diagrams illustrate the experimental workflow and the general mechanism of photobleaching.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorophore Solutions prep2 Coat Imaging Dish prep1->prep2 prep3 Immobilize Fluorophores prep2->prep3 prep4 Wash to Remove Unbound Dyes prep3->prep4 acq1 Mount Sample on Microscope prep4->acq1 acq2 Set Imaging Parameters acq1->acq2 acq3 Acquire Time-Lapse Images acq2->acq3 an1 Measure Fluorescence Intensity acq3->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Determine Photobleaching Half-life (t1/2) an4->an5

Caption: Experimental workflow for determining fluorophore photostability.

G General Mechanism of Fluorophore Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Products Non-Fluorescent Products T1->Products Photochemical Reactions (+ O₂ or other molecules)

References

Advantages of Oxazine-170 in Solid-State Dye Lasers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable gain medium is a critical step in the design and operation of tunable laser systems. In the realm of solid-state dye lasers, which offer a compact and low-maintenance alternative to their liquid counterparts, the choice of laser dye significantly impacts performance. This guide provides a comparative analysis of Oxazine-170 against other commonly used laser dyes—DCM, Rhodamine 6G, and Pyrromethene dyes—focusing on key performance metrics in solid-state matrices.

This compound, a laser dye known for its emission in the red region of the spectrum, presents a compelling option for various applications, including spectroscopy and biomedical imaging. Its performance in solid-state hosts, particularly in terms of efficiency and longevity, is a subject of considerable interest. This guide synthesizes available experimental data to offer an objective comparison.

Performance Comparison

The following tables summarize the key performance parameters of this compound and other laser dyes in various solid-state hosts. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, such as the specific host material, dye concentration, pump laser characteristics, and resonator design. The data presented here is collated from multiple sources to provide a representative overview.

Table 1: Comparison of Laser Performance of this compound and DCM in Solid-State Matrices

ParameterThis compound (in Silica Xerogel)DCM (in Silica Xerogel)Reference
Specific Output Energy Remained approximately the same as in methanol (B129727) solutionAppreciably rose compared to methanol solution[1]
Lasing Wavelength Shift 900–1700 cm⁻¹ red shift from fluorescence maximum900–1700 cm⁻¹ red shift from fluorescence maximum[1]

Table 2: Typical Performance of Rhodamine 6G and Pyrromethene Dyes in Solid-State Matrices

ParameterRhodamine 6GPyrromethene DyesReference
Host Matrix Poly(methyl methacrylate) (PMMA)PMMA, Ormosil, Epoxy[2][3]
Typical Slope Efficiency ~35% (in HEMA:MMA)Up to 86% (in Xerogel)[4]
Photostability (half-life) Varies significantly with host and pump conditions>100,000 pulses (in modified acrylic)
Tuning Range 560 - 635 nm540 - 650 nm (depending on the specific dye)[5]
Quantum Yield High (0.95 in ethanol)High (can be >0.9)[6][7]

Key Advantages of this compound

Based on available data, this compound exhibits several advantageous properties for solid-state dye laser applications:

  • Emission in the Red Spectrum: this compound is a valuable dye for generating laser light in the 600-700 nm range, a spectral region crucial for many biomedical applications.[8]

  • High Fluorescence Efficiency: this compound possesses a high fluorescence quantum yield, which is a prerequisite for efficient laser operation.[6][7] In ethanol, its fluorescence efficiency is approximately 0.5.[7]

  • Good Photostability: While quantitative, direct comparative data on photostability is sparse, oxazine (B8389632) dyes are generally considered to have good photostability, a critical factor for the longevity of the solid-state gain medium.

Experimental Protocols

The characterization of laser dyes in solid-state matrices involves standardized procedures to ensure reproducible and comparable results. Below are typical experimental protocols for sample preparation and performance evaluation.

Preparation of Dye-Doped Solid-State Matrices

A common method for preparing dye-doped polymer matrices, such as poly(methyl methacrylate) (PMMA), involves the following steps:

  • Dye Dissolution: The laser dye (e.g., this compound) is dissolved in a suitable solvent, which is also compatible with the monomer.

  • Monomer and Initiator Addition: The dye solution is mixed with the monomer (e.g., methyl methacrylate) and a polymerization initiator (e.g., benzoyl peroxide).

  • Polymerization: The mixture is placed in a mold and heated in a temperature-controlled bath to initiate and complete the polymerization process.

  • Sample Fabrication: The resulting solid, dye-doped polymer is cut and polished to the desired dimensions for laser experiments.

Characterization of Laser Performance

The laser performance of the dye-doped solid-state matrix is typically evaluated using a setup that includes a pump laser, a laser resonator, and diagnostic equipment.

  • Pumping: The solid-state dye laser medium is optically pumped, often using a frequency-doubled Nd:YAG laser (532 nm).[9] The pump beam is focused onto the sample.

  • Resonator Cavity: The sample is placed within a laser resonator, which typically consists of two mirrors: a high reflector and an output coupler. A plane-plane cavity is a common configuration.

  • Measurement of Laser Output:

    • Slope Efficiency: The output energy of the solid-state dye laser is measured as a function of the input pump energy. The slope of the linear portion of this curve represents the slope efficiency.

    • Photostability: The laser output energy is monitored as a function of the number of pump pulses at a constant pump energy. The photostability is often quantified as the number of pulses after which the output energy drops to 50% of its initial value.

    • Tuning Range: For tunable lasers, a wavelength-selective element, such as a diffraction grating or a prism, is introduced into the resonator. The laser output wavelength is measured as the selective element is adjusted, defining the tuning range.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

G Experimental Workflow for Solid-State Dye Laser Characterization cluster_prep Sample Preparation cluster_exp Laser Experiment cluster_data Data Acquisition & Analysis prep1 Dissolve Dye in Solvent prep2 Mix with Monomer & Initiator prep1->prep2 prep3 Polymerization prep2->prep3 prep4 Cut & Polish Sample prep3->prep4 pump Pump with Laser (e.g., Nd:YAG @ 532 nm) prep4->pump resonator Place Sample in Resonator Cavity pump->resonator measure_slope Measure Output vs. Input Energy (Slope Efficiency) resonator->measure_slope measure_photo Measure Output vs. Number of Pulses (Photostability) resonator->measure_photo measure_tuning Measure Output Wavelength vs. Tuning Element (Tuning Range) resonator->measure_tuning

Caption: Experimental workflow for solid-state dye laser characterization.

G Factors Influencing Solid-State Dye Laser Performance cluster_dye Dye Properties cluster_host Host Matrix Properties cluster_pump Pumping Conditions performance Laser Performance (Efficiency, Photostability, Tuning Range) quantum_yield Quantum Yield quantum_yield->performance absorption_cross_section Absorption Cross-Section absorption_cross_section->performance photochemical_stability Photochemical Stability photochemical_stability->performance triplet_state_losses Triplet State Losses triplet_state_losses->performance optical_homogeneity Optical Homogeneity optical_homogeneity->performance thermal_conductivity Thermal Conductivity thermal_conductivity->performance dye_matrix_interaction Dye-Matrix Interaction dye_matrix_interaction->performance damage_threshold Damage Threshold damage_threshold->performance pump_wavelength Pump Wavelength pump_wavelength->performance pump_energy Pump Energy/Fluence pump_energy->performance pump_duration Pump Pulse Duration pump_duration->performance repetition_rate Repetition Rate repetition_rate->performance

References

A Comparative Guide to Oxazine-170 Performance in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of Oxazine-170 in various solvent environments. For a thorough evaluation, its performance is benchmarked against two commonly used alternative fluorescent dyes, Nile Blue and Rhodamine 800. The data presented herein is supported by established experimental protocols, offering researchers a reliable reference for selecting the optimal fluorophore for their specific application.

Photophysical Properties Comparison

The selection of a suitable fluorescent dye is critically dependent on its performance within the specific chemical environment of the intended application. The following tables summarize the key photophysical parameters—absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf)—for this compound, Nile Blue, and Rhodamine 800 in a range of common solvents.

Table 1: Photophysical Properties of this compound in Various Solvents

Solventλabs (nm)λem (nm)Φfτf (ns)
Methanol613[1][2]~645[3]0.63[1][4]N/A
Ethanol621[4]648[4]~0.5[5]N/A
ChloroformMentioned[6]Mentioned[6]N/AN/A
WaterMentioned[6][7]Mentioned[6][7]N/AN/A
Tetrahydrofuran (THF)Mentioned[6]Mentioned[6]N/AN/A

N/A: Data not available in the searched literature.

Table 2: Photophysical Properties of Alternative Dyes in Various Solvents

DyeSolventλabs (nm)λem (nm)Φfτf (ns)
Nile Blue Methanol627[8]~670-675[9]0.27[8][10]N/A
Ethanol629[11]N/A0.11 (at 61°C)[8]N/A
ChloroformN/AN/AN/AN/A
Water635[10]674[10]0.01[10]N/A
Tetrahydrofuran (THF)N/AN/AN/AN/A
Rhodamine 800 MethanolN/A712N/AN/A
EthanolN/AN/A0.25[12]N/A
ChloroformN/AN/AN/AN/A
WaterN/AN/AN/AN/A
Tetrahydrofuran (THF)N/AN/AN/AN/A

N/A: Data not available in the searched literature.

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent dyes is essential for their effective application. Below are detailed methodologies for the key experiments cited in this guide.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the dye in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Measurement:

    • Use a UV-Visible spectrophotometer.

    • Record the absorbance spectrum of the dye solution against a solvent blank over a relevant wavelength range.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

  • Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λabs).

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Determination of Relative Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of a fluorophore's emission relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent and a similar emission range as the sample.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.

    • Measure the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear fits is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²) where n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τf)

Objective: To determine the average time a fluorophore spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the dye in the solvent of interest.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of photon arrival times is constructed over millions of excitation cycles, representing the fluorescence decay profile.

  • Data Analysis:

    • The resulting decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) (τf). For a single exponential decay, the lifetime is the time at which the fluorescence intensity has decreased to 1/e of its initial maximum.

Visualizations

To further elucidate the experimental processes and relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs_em Absorption & Emission cluster_qy Quantum Yield cluster_lt Lifetime Dye Select Dye Prepare Prepare Dilute Solutions Dye->Prepare Solvent Select Solvent Solvent->Prepare Spectrophotometer UV-Vis Spectrophotometer Prepare->Spectrophotometer Absorbance Spectrofluorometer Spectrofluorometer Prepare->Spectrofluorometer Emission QY_Measure Measure Abs & Em Prepare->QY_Measure TCSPC TCSPC Measurement Prepare->TCSPC Abs_Max Determine λabs Spectrophotometer->Abs_Max Em_Max Determine λem Spectrofluorometer->Em_Max Standard Select Standard Standard->QY_Measure QY_Calc Calculate Φf QY_Measure->QY_Calc LT_Calc Calculate τf TCSPC->LT_Calc

Experimental workflow for characterizing dye photophysics.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay (Internal Conversion, Vibrational Relaxation)

Simplified Jablonski diagram illustrating electronic transitions.

References

Unveiling the Cellular Interactions of Oxazine-170: A Comparative Guide to Far-Red Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of live-cell imaging, the choice of fluorescent probe is paramount. An ideal dye offers bright, specific labeling with minimal off-target effects, ensuring that experimental observations reflect true biological processes. This guide provides a comprehensive comparison of Oxazine-170, a far-red fluorescent dye, with popular alternatives for staining cellular components, focusing on cross-reactivity and providing the necessary data and protocols to make informed decisions for your research.

This compound is a member of the oxazine (B8389632) class of dyes, known for their applications in various fields, including as laser dyes. In cellular biology, its far-red emission spectrum makes it an attractive candidate for live-cell imaging, minimizing phototoxicity and spectral overlap with other common fluorophores. However, a critical aspect of any fluorescent probe's utility is its specificity. Emerging evidence indicates that this compound exhibits cross-reactivity with nucleic acids, a factor that researchers must consider when interpreting staining patterns.

Performance Comparison: this compound vs. Alternatives

To provide a clear and objective comparison, this guide evaluates this compound against well-established fluorescent dyes for nuclear and mitochondrial staining. The selection of these alternatives is based on their spectral compatibility (far-red emission) and their widespread use in live-cell imaging.

Cross-Reactivity with Cellular Components

A key concern with any fluorescent probe is its potential to bind to unintended cellular structures, leading to artifacts and misinterpretation of data. A significant finding regarding this compound is its ability to induce the formation of a DNA:RNA:DNA triplex structure, indicating a direct interaction with nucleic acids[1]. This property suggests a potential for nuclear and/or cytoplasmic RNA-associated staining, which could be misinterpreted as specific localization to other organelles.

In contrast, alternative dyes have been developed and optimized for high specificity to their target organelles. For instance, Silicon Rhodamine (SiR)-based dyes, such as SiR-Hoechst, exhibit high specificity for the nucleus with low cytoplasmic background. Similarly, mitochondrial probes like the MitoTracker™ series are designed to accumulate specifically in mitochondria, driven by the mitochondrial membrane potential.

The following tables summarize the quantitative data on the spectral properties and known cross-reactivity of this compound and its alternatives.

General Performance Metrics This compound MitoTracker™ Red CMXRos DRAQ5™ RedDot™2
Primary Target Non-specificMitochondriaNucleus (DNA)Nucleus (DNA)
Excitation Max (nm) ~620-640~579647~665
Emission Max (nm) ~640-660~599~681~695
Quantum Yield Moderate to HighHighModerateHigh
Photostability ModerateHighHighHigh
Cell Permeability PermeantPermeantPermeantImpermeant (Dead Cells)
Cross-Reactivity Profile This compound MitoTracker™ Red CMXRos DRAQ5™ RedDot™2
Nucleic Acids (DNA/RNA) High (induces DNA:RNA triplexes)[1] LowPrimary Target Primary Target
Mitochondria Potential for accumulation (cationic nature)Primary Target LowLow
Lysosomes UnknownLowLowLow
Endoplasmic Reticulum UnknownLowLowLow
Cytoplasmic Background Can be significantLowCan exhibit cytoplasmic stainingLow (nuclear-specific in permeabilized cells)

Experimental Protocols

To aid in the replication and validation of these findings, detailed experimental protocols for evaluating dye specificity and cross-reactivity are provided below.

Protocol 1: Assessing Subcellular Localization and Cross-Reactivity

This protocol outlines a method for comparing the staining patterns of this compound with organelle-specific dyes.

Materials:

  • Live cells cultured on glass-bottom dishes

  • This compound (e.g., 1 µM final concentration)

  • MitoTracker™ Red CMXRos (e.g., 100 nM final concentration)

  • Hoechst 33342 (for nuclear counterstaining, e.g., 1 µg/mL final concentration)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Culture cells to 70-80% confluency on glass-bottom dishes.

  • Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound and Hoechst 33342.

  • In a separate dish, replace the medium with pre-warmed live-cell imaging medium containing MitoTracker™ Red CMXRos and Hoechst 33342.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for each dye.

  • Acquire multi-channel images to assess the co-localization of this compound with the nuclear (Hoechst) and mitochondrial (MitoTracker™) signals.

  • Quantify the degree of co-localization using Pearson's Correlation Coefficient or Manders' Overlap Coefficient.

Protocol 2: Quantification of Dye Leakage and Background Staining

This protocol allows for the measurement of non-specific staining and dye retention.

Materials:

  • Live cells cultured in a 96-well plate

  • Fluorescent dyes of interest (e.g., this compound, MitoTracker™ Red CMXRos, DRAQ5™)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Stain the cells with the respective dyes as per the manufacturer's instructions or optimized concentrations.

  • After the incubation period, measure the fluorescence intensity of the stained cells (Signal).

  • Wash the cells three times with PBS.

  • Add fresh live-cell imaging medium to each well.

  • Measure the fluorescence intensity of the supernatant in a separate plate to quantify dye leakage.

  • Measure the fluorescence intensity of the washed cells (Retained Signal).

  • Calculate the percentage of retained signal and compare the signal-to-background ratio for each dye.

Visualizing Potential Off-Target Interactions

The interaction of this compound with nucleic acids could potentially interfere with cellular processes involving DNA and RNA. One such process is the regulation of gene expression by non-coding RNAs that can form triplex structures with DNA. The following diagram illustrates a simplified model of how a small molecule like this compound could influence such a pathway.

G Potential Impact of this compound on a DNA:RNA Hybrid-Mediated Signaling Pathway cluster_nucleus Nucleus DNA Genomic DNA ncRNA Non-coding RNA DNA->ncRNA Transcription Triplex DNA:RNA:DNA Triplex DNA->Triplex ncRNA->Triplex TF Transcription Factor Triplex->TF Blocks Binding Gene Target Gene TF->Gene Represses Oxazine170 This compound Oxazine170->Triplex Induces/Stabilizes CellMembrane Cell Membrane G Experimental Workflow for Comparative Cross-Reactivity Analysis cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_results Results CellCulture Culture Cells on Glass-Bottom Dishes StainCells Incubate Cells with Dyes & Organelle Markers CellCulture->StainCells DyePrep Prepare Dye Solutions (this compound & Alternatives) DyePrep->StainCells Wash Wash to Remove Unbound Dye StainCells->Wash Confocal Acquire Multi-Channel Confocal Images Wash->Confocal CoLocalization Quantify Co-localization (e.g., Pearson's Coefficient) Confocal->CoLocalization BG_Analysis Analyze Background & Dye Leakage Confocal->BG_Analysis Compare Compare Specificity & Cross-Reactivity Profiles CoLocalization->Compare BG_Analysis->Compare

References

Validating Oxazine-170 staining with control experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular structures is paramount. Oxazine-170 is a versatile fluorescent dye used in a variety of applications, including fluorescence microscopy and flow cytometry. This guide provides a comprehensive comparison of this compound with common alternatives and details the crucial control experiments needed to validate its staining performance.

Performance Comparison of this compound and Alternatives

This compound is a red-emitting fluorescent dye with spectral properties that make it suitable for multiplexing with green and blue fluorophores. Its performance is often compared to other dyes used for similar applications, such as mitochondrial staining and general cell labeling. Key alternatives include Alexa Fluor 594, a highly photostable synthetic dye, and mitochondrial-specific dyes like MitoLite Deep Red FX660 and MitoTracker Deep Red.

Quantitative Data Summary

The selection of an appropriate fluorescent dye depends on several key photophysical properties. The following table summarizes these characteristics for this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~621[1]~648[1]83,000 at 613.3 nm (in methanol)[2]0.63 (in methanol)[2]
Alexa Fluor 594 59061773,0000.66
MitoLite Deep Red FX660 640659Data Not AvailableData Not Available
MitoTracker Deep Red FM 644665Data Not AvailableData Not Available

Validating this compound Staining: A Workflow for Rigorous Control Experiments

To ensure the specificity and reliability of this compound staining, a series of control experiments are essential. The following workflow, illustrated in the diagram below, outlines the key steps for validating your staining protocol.

G Experimental Workflow for Validating this compound Staining prep_cells Prepare Cells of Interest stain_oxazine Stain with this compound (Experimental Condition) prep_cells->stain_oxazine stain_no_dye No Dye Control (Autofluorescence Check) prep_cells->stain_no_dye stain_competitor Stain with Competitor Dye (e.g., MitoTracker for mitochondria) prep_cells->stain_competitor prep_pos_control Prepare Positive Control Cells (e.g., known to stain well) prep_pos_control->stain_oxazine prep_neg_control Prepare Negative Control Cells (e.g., should not stain) prep_neg_control->stain_oxazine image_acquisition Image Acquisition (Consistent Settings) stain_oxazine->image_acquisition stain_no_dye->image_acquisition stain_competitor->image_acquisition quant_analysis Quantitative Analysis (Intensity, Colocalization) image_acquisition->quant_analysis photostability_test Photostability Test image_acquisition->photostability_test

A flowchart outlining the key steps for robust validation of this compound staining.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for using this compound and for performing essential control experiments.

Protocol 1: General Staining of Live Cells with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free medium or appropriate buffer to a final working concentration (typically in the range of 100-500 nM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-free medium or buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation/Emission: ~620/650 nm).

Protocol 2: Negative Control - Autofluorescence Check
  • Cell Preparation: Prepare cells as you would for the experimental staining.

  • Mock Staining: Instead of adding the this compound staining solution, add the vehicle (e.g., serum-free medium with the same concentration of DMSO as the staining solution).

  • Incubation and Washing: Follow the same incubation and washing steps as the experimental protocol.

  • Imaging: Image the cells using the exact same acquisition settings (laser power, exposure time, gain) as the experimental samples. This will reveal the level of endogenous autofluorescence in your cells.

Protocol 3: Positive Control for Mitochondrial Staining

If using this compound to stain mitochondria based on membrane potential, a positive control using a known mitochondrial membrane potential-dependent dye is recommended.

  • Cell Preparation: Prepare two sets of cells.

  • Staining: Stain one set of cells with this compound as described in Protocol 1. Stain the second set of cells with a well-characterized mitochondrial dye like MitoTracker Deep Red FM according to the manufacturer's protocol.

  • Imaging and Comparison: Image both sets of cells and compare the staining patterns. Co-localization analysis can provide quantitative evidence of mitochondrial targeting.

Protocol 4: Chemical Control for Mitochondrial Membrane Potential-Dependent Staining

To confirm that this compound accumulation in mitochondria is dependent on the mitochondrial membrane potential, a chemical uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) can be used.

  • Cell Preparation: Prepare two sets of cells stained with this compound as described in Protocol 1.

  • CCCP Treatment: To one set of stained cells, add CCCP at a final concentration of 1-10 µM and incubate for 5-10 minutes at 37°C. The other set serves as the untreated control.

  • Imaging: Image both the untreated and CCCP-treated cells. A significant decrease in the mitochondrial fluorescence intensity in the CCCP-treated cells would indicate that the staining is dependent on the mitochondrial membrane potential.

Decision Pathway for Stain Selection

Choosing the right fluorescent dye is critical for the success of an experiment. The following decision tree can guide researchers in selecting the most appropriate stain based on their specific needs.

G Decision Tree for Selecting a Red Fluorescent Stain start Start: Need a Red Fluorescent Stain q1 Primary Application? start->q1 q2 High Photostability Critical? q1->q2 General Cell Staining q3 Mitochondrial Membrane Potential Dependent? q1->q3 Mitochondrial Staining ans_oxazine Consider this compound q2->ans_oxazine No (or moderate need) ans_alexa Choose Alexa Fluor 594 q2->ans_alexa Yes ans_mitolite Use MitoLite Deep Red FX660 q3->ans_mitolite Yes ans_mitotracker Use MitoTracker Deep Red q3->ans_mitotracker No (or for tracking)

A guide to selecting the appropriate red fluorescent stain based on experimental requirements.

References

A Comparative Guide to the Spectral Overlap of Oxazine-170 and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of the fluorescent dye Oxazine-170 and Green Fluorescent Protein (GFP), with a specific focus on their spectral overlap. The information presented is intended to assist researchers in making informed decisions when designing fluorescence-based assays, particularly those involving Förster Resonance Energy Transfer (FRET).

Introduction

Spectral overlap is a critical parameter in fluorescence applications, dictating the efficiency of energy transfer between a donor and an acceptor fluorophore. A significant overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor is a prerequisite for efficient FRET. This guide examines the spectral characteristics of this compound, a red-emitting dye, and the widely used Green Fluorescent Protein (GFP) to evaluate their potential as a FRET pair.

Quantitative Spectral Data

The spectral properties of this compound and a common variant of GFP, Enhanced Green Fluorescent Protein (EGFP), are summarized in the table below. EGFP is often used in cell biology applications and has well-characterized spectral properties.

ParameterThis compoundEnhanced GFP (EGFP)
Excitation Maximum (λex) ~611 nm[1]~488 nm[2][3]
Emission Maximum (λem) ~641 nm[1]~509 nm[2]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹ at 613.3 nm[4]55,900 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.63[4]0.60
Analysis of Spectral Overlap

Based on the spectral data, there is a substantial separation of over 100 nm between the emission peak of EGFP (around 509 nm) and the excitation peak of this compound (around 611 nm). This large spectral gap indicates that the emission spectrum of GFP and the excitation spectrum of this compound have negligible overlap. Consequently, GFP is not an effective FRET donor for this compound.

The following diagram illustrates the concept of spectral overlap and the specific case of GFP and this compound.

gfp_emission GFP Emission (Peak ~509 nm) overlap Negligible Overlap gfp_emission->overlap Minimal energy transfer oxazine_excitation This compound Excitation (Peak ~611 nm)

Spectral relationship between GFP and this compound.

Experimental Protocol: Measurement of Spectral Overlap

This protocol outlines a general procedure for measuring the spectral properties of fluorophores to determine their spectral overlap.

Objective

To measure the absorption and fluorescence emission spectra of a donor (e.g., GFP) and an acceptor (e.g., this compound) fluorophore to assess their spectral overlap.

Materials
  • Spectrofluorometer with excitation and emission monochromators

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Purified EGFP protein

  • This compound dye

  • Appropriate buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Micropipettes and tips

Workflow for Spectral Measurement

prep Prepare Stock Solutions dilute Prepare Dilute Samples prep->dilute abs Measure Absorbance Spectra dilute->abs em Measure Emission Spectra dilute->em ex Determine Excitation Wavelength abs->ex overlap Analyze Spectral Overlap abs->overlap ex->em em->overlap

Workflow for determining spectral overlap.
Procedure

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a stock solution of purified EGFP in a buffer that maintains its stability and fluorescence.

    • From the stock solutions, prepare a series of dilutions for both this compound and EGFP in the assay buffer. The final concentrations should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Spectra Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the diluted this compound solution from approximately 400 nm to 700 nm.

    • Measure the absorbance spectrum of the diluted EGFP solution from approximately 350 nm to 550 nm.

    • Use the buffer solution as a blank for both measurements.

  • Fluorescence Emission Spectra Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

    • For EGFP (the donor), set the excitation wavelength to its absorption maximum (around 488 nm).

    • Measure the emission spectrum of the diluted EGFP solution from approximately 495 nm to 700 nm.

    • For this compound (the acceptor), to measure its intrinsic emission, set the excitation wavelength to its absorption maximum (around 611 nm) and measure the emission from approximately 620 nm to 800 nm.

  • Data Analysis and Spectral Overlap Calculation:

    • Normalize the measured emission spectrum of the donor (EGFP) and the absorbance spectrum of the acceptor (this compound) to their respective maxima.

    • Plot the normalized emission spectrum of the donor and the normalized absorbance spectrum of the acceptor on the same graph with wavelength on the x-axis.

    • Visually inspect the degree of overlap between the two spectra.

    • For a quantitative measure, calculate the spectral overlap integral (J(λ)), which is a key parameter in determining the Förster distance for FRET. The overlap integral is calculated using the following equation:

      J(λ) = ∫ FD(λ) εA(λ) λ4 dλ

      Where:

      • FD(λ) is the fluorescence intensity of the donor at wavelength λ.

      • εA(λ) is the molar extinction coefficient of the acceptor at wavelength λ.

      • λ is the wavelength.

Conclusion

The spectral properties of this compound and GFP (specifically EGFP) demonstrate a lack of significant spectral overlap. The emission of GFP is in the green region of the spectrum, while the excitation of this compound is in the red region. This makes them an unsuitable pair for applications requiring Förster Resonance Energy Transfer. Researchers seeking to use FRET with this compound as an acceptor should select a donor fluorophore with an emission spectrum that significantly overlaps with this compound's excitation spectrum, such as a red or far-red emitting fluorescent protein or dye.

References

Oxazine-170: A Comparative Guide for Use as a Fluorescence Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence spectroscopy, the choice of a reliable fluorescence standard is paramount for accurate and reproducible quantitative measurements. Oxazine-170, a fluorescent dye belonging to the oxazine (B8389632) family, presents itself as a valuable standard, particularly in the red to near-infrared spectral region. This guide provides an objective comparison of this compound's performance against other commonly used fluorescence standards, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescence Standards

The utility of a fluorescence standard is determined by its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. A high quantum yield and excellent photostability are particularly desirable characteristics.

This compound exhibits strong absorption and emission in the red region of the spectrum, making it a suitable standard for calibrating instruments and for comparative studies of fluorophores that emit at longer wavelengths. Its performance characteristics are compared with those of other popular standards—Rhodamine 6G, Rhodamine B, and Coumarin 153—in the tables below.

Photophysical Properties

The selection of an appropriate fluorescence standard is contingent on the specific spectral range of the experiment. The following table summarizes the key photophysical parameters of this compound and its alternatives in common solvents.

DyeSolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]
This compound Methanol613[1]~645[2]0.63[1][3]~3.5
Ethanol (B145695)621[4]648[4]~0.5[5]Not available
Rhodamine 6G Ethanol5305550.953.8
Methanol5285520.903.78
Rhodamine B Ethanol5425620.701.7
Methanol5455650.492.41
Coumarin 153 Ethanol4235300.534.8
Methanol4245370.424.0

Note: The photophysical properties of fluorescent dyes can be highly dependent on the solvent and other environmental factors. The values presented here are compiled from various sources and should be considered as representative.

Photostability

Experimental Protocols

Accurate determination of the fluorescence properties of a compound relies on well-defined experimental protocols. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime relative to a standard.

Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol or methanol)

  • Fluorescence standard (e.g., this compound, Rhodamine 6G)

  • Sample of interest

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the relative quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_s and m_std are the slopes of the plots for the sample and standard, respectively.

    • η_s and η_std are the refractive indices of the solvent for the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

G Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_meas Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas fluo_meas Measure Fluorescence (Spectrofluorometer) prep_std->fluo_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas prep_smp->fluo_meas plot Plot Integrated Intensity vs. Absorbance abs_meas->plot integrate Integrate Emission Spectra fluo_meas->integrate integrate->plot slope Determine Slopes plot->slope calc_qy Calculate Quantum Yield (Φ_s) slope->calc_qy

Workflow for Relative Quantum Yield Determination
Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It can be measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • TCSPC system (pulsed light source, detector, timing electronics)

  • Fluorescence standard with a known lifetime

  • Sample of interest

  • Solvent

  • Cuvettes

Procedure:

  • Prepare dilute solutions of the standard and the sample in the same solvent.

  • Optimize the TCSPC instrument settings , including the excitation wavelength, pulse repetition rate, and emission wavelength.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Measure the fluorescence decay of the standard and the sample.

  • Analyze the decay curves using deconvolution software to account for the IRF. The decay is typically fitted to a single or multi-exponential function to determine the fluorescence lifetime(s).

G Workflow for Fluorescence Lifetime Measurement (TCSPC) cluster_setup Instrument Setup cluster_calib Calibration cluster_meas Measurement cluster_analysis Data Analysis instrument_setup Configure TCSPC System (Light Source, Detector) measure_irf Measure Instrument Response Function (IRF) instrument_setup->measure_irf measure_std Measure Fluorescence Decay of Standard instrument_setup->measure_std measure_smp Measure Fluorescence Decay of Sample instrument_setup->measure_smp deconvolve Deconvolve IRF from Decay Curves measure_irf->deconvolve measure_std->deconvolve measure_smp->deconvolve fit_decay Fit Decay to Exponential Function deconvolve->fit_decay determine_lifetime Determine Fluorescence Lifetime (τ_f) fit_decay->determine_lifetime

Workflow for Fluorescence Lifetime Measurement

Conclusion

This compound is a valuable fluorescence standard for the red to near-infrared spectral region, characterized by a good quantum yield. When selecting a standard, researchers must consider the specific requirements of their experiment, including the excitation and emission wavelengths of interest and the solvent to be used. While Rhodamine 6G offers a higher quantum yield in the visible range, this compound provides a reliable alternative for longer wavelength applications. The provided experimental protocols offer a framework for the accurate characterization of fluorescent compounds using this compound or other appropriate standards.

References

A Comparative Guide to Commercial Sources of Oxazine 170 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazine 170 is a versatile fluorescent dye with applications in fluorescence microscopy, flow cytometry, and laser systems.[] Its utility in biological research, particularly for visualizing cellular components and processes, necessitates a clear understanding of the quality and performance of commercially available sources. This guide provides an objective comparison of Oxazine 170 from various suppliers, supported by key performance data and detailed experimental protocols to aid in the selection of the most suitable product for your research needs.

Performance Comparison of Commercial Oxazine 170

Table 1: Comparison of Key Performance Indicators for Oxazine 170 from Various Commercial Sources

SupplierPurityMolar Extinction Coefficient (ε)Fluorescence Quantum Yield (Φ)Solvent
Sigma-Aldrich ≥95%[2]83,000 cm⁻¹M⁻¹ at 613.25 nm[3]0.63[3]Methanol (B129727)
MedchemExpress 98.81%[4]Not specifiedNot specifiedNot specified
BOC Sciences Not specifiedNot specified"Excellent quantum yield"[]Not specified
Biosynth Not specifiedNot specifiedNot specifiedNot specified
AA Blocks Not specifiedNot specifiedNot specifiedNot specified
Reference Value0.579[5]Ethanol
Reference Value~0.5[6]Ethanol

Note: The Molar Extinction Coefficient and Fluorescence Quantum Yield for Sigma-Aldrich's product are based on data from PhotochemCAD, which lists Sigma-Aldrich as the source.[3] It is important to note that performance characteristics can be highly dependent on the solvent and experimental conditions.

Experimental Protocols

To facilitate the independent evaluation of Oxazine 170 from different commercial suppliers, the following detailed experimental protocols are provided.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To experimentally determine the molar extinction coefficient of Oxazine 170 in a given solvent.

Materials:

  • Oxazine 170 from various commercial suppliers

  • Spectrophotometer-grade solvent (e.g., methanol or ethanol)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of Oxazine 170 powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a Series of Dilutions: Perform a series of dilutions from the stock solution to obtain concentrations that will have absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is approximately 621-624 nm for Oxazine 170.[7] Use the pure solvent as a blank.

  • Plot a Calibration Curve: Plot absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the concentration in mol/L).

  • Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) is the slope of the calibration curve.

Protocol 2: Measurement of Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of Oxazine 170 samples using a reference standard.

Materials:

  • Oxazine 170 from various commercial suppliers

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 101)[5]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the Oxazine 170 samples and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each sample and the reference standard.

  • Calculate Quantum Yield: The quantum yield (Φ) of the Oxazine 170 sample can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 3: Assessment of Photostability

Objective: To compare the photostability of Oxazine 170 from different suppliers under continuous illumination.

Materials:

  • Oxazine 170 solutions of the same concentration from different suppliers

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a camera

  • Time-lapse imaging software

Procedure:

  • Prepare Samples: Prepare microscope slides with droplets of each Oxazine 170 solution.

  • Acquire Initial Image: Focus on a region of the sample and acquire an initial fluorescence image with a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous Illumination: Continuously illuminate the same region of the sample with the excitation light.

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Analyze Data: Measure the mean fluorescence intensity of the illuminated region in each image over time. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability.

Experimental Workflow: Assessing Mitochondrial Membrane Potential

Oxazine 170 can be used as a fluorescent probe to monitor changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and mitochondrial function. The following diagram illustrates a typical workflow for such an experiment.

G cell_culture Culture cells on glass-bottom dishes dye_prep Prepare Oxazine 170 working solution incubation Incubate cells with Oxazine 170 cell_culture->incubation wash Wash cells to remove excess dye incubation->wash control Control Group (e.g., vehicle) wash->control treatment Treatment Group (e.g., mitochondrial depolarizing agent) wash->treatment microscopy Fluorescence Microscopy control->microscopy treatment->microscopy image_analysis Image Analysis (Quantify fluorescence intensity) microscopy->image_analysis comparison Compare fluorescence between control and treatment groups image_analysis->comparison

Caption: Workflow for assessing mitochondrial membrane potential using Oxazine 170.

A decrease in fluorescence intensity in the treatment group compared to the control group would indicate mitochondrial depolarization.

Signaling Pathway Visualization: Simplified Apoptosis Pathway

Changes in mitochondrial membrane potential are a key event in the intrinsic pathway of apoptosis. The following diagram illustrates this simplified signaling cascade.

G apoptotic_stimuli Apoptotic Stimuli (e.g., DNA damage, stress) bax_bak Bax/Bak Activation apoptotic_stimuli->bax_bak mito_potential Loss of Mitochondrial Membrane Potential (ΔΨm) bax_bak->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting mitochondrial involvement.

This guide provides a framework for the comparative evaluation of commercial Oxazine 170 sources. By performing the outlined experimental protocols, researchers can make informed decisions to ensure the quality and reproducibility of their experimental results.

References

Safety Operating Guide

Proper Disposal of Oxazine-170: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Oxazine-170, a fluorescent dye commonly used in scientific research. Due to its chemical properties, including the presence of a perchlorate (B79767) anion, specific disposal procedures must be followed to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Key Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1]

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.

Quantitative Safety Data

Hazard ClassificationDescriptionSource
Skin IrritantCauses skin irritation upon contact.[1]
Eye IrritantCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a multi-step process to address both the hazardous organic dye component and the reactive perchlorate anion. All waste generated must be managed as hazardous waste.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound (e.g., unused solutions, contaminated labware, and PPE) in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound perchlorate," and the associated hazard pictograms (e.g., exclamation mark for irritant).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Perchlorate-containing waste is classified as reactive and should be segregated from flammable and combustible materials.

Step 2: Chemical Pre-treatment (Optional but Recommended)

For laboratories equipped to perform chemical treatments, pre-treating the waste can reduce its hazardous characteristics before collection by a licensed disposal facility. These procedures must be carried out by trained personnel in a controlled environment.

A. Chemical Reduction of Perchlorate Anion

The perchlorate anion is a strong oxidizer and should be reduced to the less hazardous chloride ion. A common method for laboratory-scale waste is chemical reduction using zero-valent iron (ZVI).

  • Materials:

    • Waste solution containing this compound perchlorate

    • Zero-valent iron (ZVI) powder or filings

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Chemical fume hood

    • Appropriate waste container

  • Procedure:

    • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

    • Acidify the Waste Solution: Carefully add acid (e.g., HCl or H₂SO₄) to the aqueous waste solution to adjust the pH to a range of 2-3. This acidic environment enhances the reductive capability of the ZVI.

    • Add Zero-Valent Iron: With continuous stirring, slowly add an excess of ZVI powder or filings to the acidified waste solution. A general guideline is to add approximately 5-10 grams of ZVI per liter of waste solution.

    • Reaction Time: Allow the reaction to proceed with stirring for several hours to ensure complete reduction of the perchlorate. The reaction time may vary depending on the concentration.

    • Neutralization: After the reaction is complete, neutralize the solution by carefully adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

    • Collection: The treated solution, now containing the degraded dye and iron salts, should be collected in a hazardous waste container for final disposal.

B. Degradation of the Oxazine Dye Component via Advanced Oxidation Process (AOP)

Advanced oxidation processes are effective in breaking down complex organic dye molecules. The Fenton reaction is a commonly used AOP in laboratory settings.

  • Materials:

    • Aqueous waste solution containing this compound

    • Iron(II) sulfate (B86663) (FeSO₄)

    • 30% Hydrogen peroxide (H₂O₂)

    • Sulfuric acid (H₂SO₄)

    • Sodium hydroxide (B78521) (NaOH) or other suitable base

    • pH meter

    • Stir plate and stir bar

    • Chemical fume hood

  • Procedure:

    • Work in a Fume Hood: This procedure must be performed in a certified chemical fume hood.

    • Acidify the Solution: Adjust the pH of the waste solution to approximately 3 with sulfuric acid.

    • Add Fenton's Reagent: With continuous stirring, add a catalytic amount of iron(II) sulfate to the solution. Then, slowly and carefully add 30% hydrogen peroxide. The reaction is exothermic and may produce gas, so the addition should be done in small portions.

    • Reaction: Allow the mixture to stir for several hours. The solution's color should fade as the dye is degraded.

    • Neutralization and Precipitation: After the reaction, neutralize the solution to a pH of 7-8 with a base. This will precipitate the iron as iron hydroxide.

    • Settling and Decanting: Allow the precipitate to settle. Decant the supernatant liquid into a hazardous waste container. The iron-containing sludge should also be collected as hazardous waste.

Step 3: Final Disposal

  • Contact Environmental Health and Safety (EHS): Inform your institution's EHS department or equivalent authority about the hazardous waste you have generated.

  • Arrange for Pickup: Schedule a pickup with a licensed hazardous waste disposal contractor. Provide them with a detailed description of the waste, including its chemical composition and any pre-treatment performed.

  • Documentation: Maintain a record of the waste generation, pre-treatment procedures, and disposal manifests as required by your institution and local regulations.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_treatment Chemical Pre-treatment (Optional) cluster_final Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe collect Collect Waste in Labeled Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate pretreatment_decision Pre-treatment Feasible? segregate->pretreatment_decision reduce_perchlorate Reduce Perchlorate (e.g., with ZVI) pretreatment_decision->reduce_perchlorate Yes contact_ehs Contact EHS/Waste Contractor pretreatment_decision->contact_ehs No degrade_dye Degrade Dye (e.g., Fenton's Reagent) reduce_perchlorate->degrade_dye degrade_dye->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup end End: Document Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxazine-170

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Oxazine-170, a fluorescent dye used in various research applications.

This compound perchlorate, while a valuable tool in the laboratory, presents potential hazards if not handled correctly. It is known to cause skin and eye irritation and may lead to respiratory irritation. Adherence to strict safety protocols is crucial to mitigate these risks and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a comprehensive PPE strategy is the first line of defense.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or EN 143 P1 dust maskTo prevent inhalation of the powder, which can cause respiratory irritation.[1]
Hand Protection Impermeable gloves (e.g., Nitrile)To prevent skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling.[1]
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes, which can cause serious eye irritation.[1]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing and minimize skin contact.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound from receipt to disposal is critical for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination.

2. Weighing and Solution Preparation:

  • Handle this compound as a powder in a designated area, such as a weighing enclosure or fume hood, to control dust.

  • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.

  • When preparing solutions, add the powder to the solvent slowly to prevent splashing.

3. During Use:

  • Keep containers of this compound tightly closed when not in use.[1]

  • Avoid contact with skin and eyes.[1] If contact occurs, follow the first aid measures outlined below.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In case of skin contact: Wash off with plenty of soap and water. Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Dispose of unused this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste bag.

  • Liquid Waste:

    • Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • General Guidance:

    • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1] Do not dispose of it in the regular trash or down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace conduct_experiment->decontaminate dispose_solid Dispose of Solid Waste (Contaminated PPE, etc.) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Solutions) decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.